molecular formula C14H22ClNO B15620383 Profadol Hydrochloride CAS No. 2611-33-8

Profadol Hydrochloride

Katalognummer: B15620383
CAS-Nummer: 2611-33-8
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: HRCGIZACAMIMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

See also: Profadol (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGIZACAMIMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945925
Record name 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-31-3, 2324-94-9, 2611-33-8
Record name Profadol hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profadol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profadol hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROFADOL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROFADOL HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROFADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Historical Development of Propofol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (B549288) (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent. Its discovery and development represent a significant milestone in anesthesiology, offering rapid onset and recovery, which has made it a ubiquitous agent for the induction and maintenance of anesthesia, procedural sedation, and in intensive care settings. This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacological principles of propofol. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its properties.

Discovery and Historical Development

The journey of propofol from a laboratory curiosity to a cornerstone of modern anesthesia was a multi-decade endeavor driven by the need for an intravenous anesthetic with a more favorable recovery profile than existing agents like thiopental.

Early Development at Imperial Chemical Industries (ICI)

The story of propofol begins in the early 1970s at the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom. A team led by Dr. Iain Glen was tasked with discovering a new intravenous anesthetic. Their research focused on alkylphenols, a class of compounds known for their hypnotic properties.

Initial screening of a series of alkylphenols identified 2,6-diisopropylphenol as a promising candidate due to its rapid onset of action and short duration of effect in animal models. This compound was initially designated ICI 35868.

Formulation Challenges and Eventual Success

A major hurdle in the development of propofol was its poor solubility in water. The initial formulation used Cremophor EL, a polyoxyethylated castor oil, as a solubilizing agent. While effective in solubilizing propofol, Cremophor EL was associated with a high incidence of anaphylactoid reactions in clinical trials, leading to the temporary withdrawal of the drug.

The breakthrough came with the development of a lipid emulsion formulation. This formulation, consisting of propofol, soybean oil, egg lecithin, and glycerol, proved to be both stable and well-tolerated, with a significantly lower risk of allergic reactions. This emulsion formulation is the basis of the product known today as Diprivan®.

Regulatory Approval and Clinical Adoption

Following successful clinical trials with the new formulation, propofol gained regulatory approval in the United Kingdom in 1986 and in the United States in 1989. Its rapid and clear-headed recovery profile quickly made it the intravenous induction agent of choice for many anesthesiologists worldwide, a position it continues to hold.

Mechanism of Action

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] However, its effects are not limited to the GABAergic system, and it interacts with several other neurotransmitter systems, contributing to its overall anesthetic profile.

Primary Target: GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[1] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Propofol binds to a distinct site on the GABA-A receptor from GABA itself, acting as a positive allosteric modulator.[1] This binding increases the affinity of the receptor for GABA and prolongs the duration of the chloride channel opening, thereby enhancing the inhibitory effect of GABA.[1] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.

Secondary Targets and Effects

  • Glycine (B1666218) Receptors: Propofol also potentiates the function of glycine receptors, another major inhibitory ligand-gated ion channel in the central nervous system, particularly in the spinal cord and brainstem.[3][4] This action may contribute to the analgesic and muscle relaxant properties of propofol.

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Propofol has been shown to inhibit neuronal nicotinic acetylcholine receptors.[5][6] This inhibitory effect on a key excitatory pathway likely contributes to its sedative and hypnotic effects.

  • Muscarinic Acetylcholine Receptors (mAChRs): Studies have demonstrated that propofol can inhibit M1 muscarinic acetylcholine receptor-mediated signal transduction.[7][8] This may play a role in the amnestic effects of the drug.

  • NMDA Receptors: Propofol can also inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[1]

Signaling Pathway of Propofol's Primary Mechanism of Action

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds Propofol Propofol Propofol->GABAA_R Positive Allosteric Modulation Cl_channel Chloride Channel Open GABAA_R->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Propofol enhances GABA-A receptor mediated inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of propofol.

Table 1: Receptor Interaction Data

Receptor/SiteInteractionSpeciesValueReference
GABA-A Receptor (α1β3)Potentiation of GABA-evoked currents (EC50)Human (expressed in HEK cells)1.7 ± 0.7 µM[9]
GABA-A Receptor (β3 homomers)Inhibition of [35S]-TBPS binding (IC50)Sf9 cells2.9 ± 0.4 µM[9]
M1 Muscarinic ReceptorInhibition of ACh-induced current (IC50)Rat (expressed in Xenopus oocytes)5.6 µM[7]
Neuronal Nicotinic AChRInhibition of steady current (IC50)PC12 cells5.4 ± 0.6 µM[5]

Table 2: Anesthetic Potency (ED50)

SpeciesConditionED50 (mg/kg)Reference
DogUnpremedicated3.8[10]
DogPremedicated with Acepromazine (B1664959)2.2[10]
GoatUnpremedicated5.1[11]
Child (1-110 months)Response to mask application1.74[12]
Child (1-110 months)Elimination of corneal reflex2.47[12]
Child (1-110 months)Response to trapezius compression3.27[12]

Table 3: Human Pharmacokinetic Parameters

ParameterValueReference
Protein Binding97-99%[13]
Volume of Distribution (Vd)3.5 - 8 L/kg[13]
Clearance (Cl)20 - 30 mL/kg/min[13]
Elimination Half-life (t1/2β)1 - 3 hours[13]
Terminal Elimination Half-life (t1/2γ)4 - 24 hours[14]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Protocol 1: Determination of Anesthetic Potency (ED50) in Dogs

  • Objective: To determine the median effective dose (ED50) of propofol required for induction of anesthesia in dogs.

  • Animal Model: Healthy adult dogs of mixed breeds.

  • Procedure:

    • Animals are randomly assigned to either an unpremedicated group or a group premedicated with acepromazine (0.05 mg/kg).

    • Propofol is administered intravenously. The initial dose for the first dog in each group is a predetermined value (e.g., 4 mg/kg).

    • Successful induction of anesthesia is defined as the ability to intubate the trachea without a gag reflex.

    • The dose for each subsequent dog is determined by the response of the previous dog using the up-and-down method. If the previous dog was successfully intubated, the next dog receives a lower dose (e.g., decreased by 20%). If intubation was unsuccessful, the next dog receives a higher dose (e.g., increased by 25%).

    • The ED50 is calculated from the series of positive and negative responses using a statistical method such as probit analysis.

  • Reference: Based on the methodology described in Watney & Pablo (1992).[10]

Protocol 2: Measurement of Propofol's Effect on Ion Channels using Two-Electrode Voltage Clamp in Xenopus Oocytes

  • Objective: To quantify the inhibitory effect of propofol on M1 muscarinic acetylcholine receptor-mediated currents.

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding the rat M1 muscarinic receptor.

  • Procedure:

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant value (e.g., -60 mV).

    • The M1 receptor is activated by applying its agonist, acetylcholine (ACh), at a fixed concentration (e.g., 100 nM), and the resulting Ca2+-activated Cl- current is recorded.

    • Propofol at various concentrations is co-applied with ACh, and the inhibition of the ACh-induced current is measured.

    • The concentration of propofol that produces 50% inhibition of the maximal ACh-induced current (IC50) is determined by fitting the concentration-response data to a logistic equation.

  • Reference: Based on the methodology described in Inanobe et al. (1999).[7]

Experimental Workflow for Synthesis of Propofol

Synthesis_Workflow start Start reagents Reactants: - Phenol - Isopropyl Alcohol (IPA) start->reagents reaction Friedel-Crafts Alkylation reagents->reaction catalyst Acid Catalyst (e.g., H-beta zeolite) catalyst->reaction workup Reaction Work-up (e.g., Distillation) reaction->workup conditions Reaction Conditions: - Vapour Phase - Elevated Temperature conditions->reaction product Crude Product: - Propofol (2,6-DIPP) - Isomers (e.g., 2,4-DIPP) - Unreacted Phenol workup->product purification Purification (e.g., Fractional Distillation) product->purification final_product Pure Propofol purification->final_product

Caption: A generalized workflow for the synthesis of propofol.

Conclusion

The discovery and development of propofol have profoundly impacted the practice of anesthesia and sedation. Its favorable pharmacokinetic and pharmacodynamic profile, centered on its potentiation of GABA-A receptor function, has established it as an indispensable tool for clinicians. Ongoing research continues to refine our understanding of its complex interactions with various neurotransmitter systems, paving the way for the development of even safer and more effective anesthetic agents in the future. This technical guide serves as a comprehensive resource for professionals in the field, providing a detailed overview of the foundational science behind this essential medication.

References

Early Research on Profadol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol (B1213207) hydrochloride (also known as CI-572) is a potent opioid analgesic that was the subject of early research in the late 1960s and early 1970s. This technical guide synthesizes the available information from these foundational studies to provide a comprehensive overview of its initial pharmacological evaluation. Due to the limited accessibility of the full-text versions of these early publications, this guide is based on the analysis of available abstracts and summaries.

Core Findings from Early Clinical Investigations

Initial clinical research on profadol hydrochloride focused on establishing its analgesic efficacy and potency relative to existing opioids, primarily morphine. The key findings from this early period are summarized below.

Analgesic Potency and Efficacy

A pivotal study compared the analgesic effects of intramuscular profadol and morphine in patients with cancer-related pain.[1][2] The research established that profadol is approximately one-fourth as potent as morphine.[1][2] The time-effect curves for both drugs were found to be similar, indicating a comparable onset and duration of analgesic action at equipotent doses.[1][2]

Another clinical trial investigated the analgesic activity of both oral and intramuscular formulations of profadol, comparing them to morphine and codeine. While the full quantitative comparison from this study is not available, it highlights the exploration of different administration routes for profadol.

Table 1: Relative Analgesic Potency of Intramuscular this compound

DrugRelative Potency (vs. Morphine)
This compound0.25
Morphine1.0

Data derived from abstracts of early clinical comparisons.

Side Effect Profile

Early studies noted that profadol produced more pain at the injection site compared to morphine.[1][2] Information regarding the broader side effect profile in comparison to morphine is not detailed in the available abstracts.

Mechanism of Action

This compound is a potent analgesic agent that acts as a µ-opioid receptor (MOR) agonist.[3] Further research indicates that its mechanism may also involve the activation of γ-aminobutyric acid (GABA) receptors and inhibition of the N-methyl-D-aspartate (NMDA) receptor.[3]

Signaling Pathway Overview

The primary signaling pathway for profadol's analgesic effect is through the activation of µ-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events, ultimately resulting in the inhibition of neuronal excitability and a reduction in the transmission of pain signals.

profadol_mechanism profadol Profadol Hydrochloride mor µ-Opioid Receptor (MOR) profadol->mor Agonist gaba GABA Receptor profadol->gaba Activates nmda NMDA Receptor profadol->nmda Inhibits inhibition Inhibition of Neuronal Firing mor->inhibition gaba->inhibition nmda->inhibition analgesia Analgesia inhibition->analgesia research_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase synthesis Synthesis of Profadol (CI-572) pharmacology Initial Pharmacological Screening synthesis->pharmacology phase1 Phase I Trials (Safety & Tolerability) pharmacology->phase1 phase2 Phase II Trials (Efficacy vs. Morphine) phase1->phase2 potency Determination of Relative Potency phase2->potency formulation Oral & IM Formulation Studies phase2->formulation

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol hydrochloride, a synthetic opioid analgesic, possesses a unique chemical architecture that has been the subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exposition of its multi-step synthesis pathway. The synthesis commences with the Knoevenagel condensation of 3'-Methoxybutyrophenone and ethyl cyanoacetate, proceeding through a series of key transformations including conjugate addition, hydrolysis, decarboxylation, imide formation, reduction, and demethylation to yield the final compound. This document outlines the experimental protocols for these pivotal steps, presents available quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure of this compound

This compound is the hydrochloride salt of Profadol. The chemical structure is characterized by a 3-substituted pyrrolidine (B122466) ring attached to a phenol (B47542) group.

IUPAC Name: 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride

Chemical Formula: C₁₄H₂₂ClNO

Molecular Weight: 255.78 g/mol

Canonical SMILES: CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl

InChI Key: HRCGIZACAMIMII-UHFFFAOYSA-N

PropertyValueSource
Molecular FormulaC₁₄H₂₂ClNOPubChem CID 16853
Molecular Weight255.78 g/mol PubChem CID 16853
IUPAC Name3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloridePubChem CID 16853
Canonical SMILESCCCC1(CCN(C1)C)C2=CC(=CC=C2)O.ClSmolecule
InChI KeyHRCGIZACAMIMII-UHFFFAOYSA-NSmolecule

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves several key organic reactions. The overall pathway is depicted in the diagram below, followed by detailed experimental protocols for each step.

Profadol_Synthesis A 3'-Methoxybutyrophenone C Intermediate 1 (Knoevenagel Adduct) A->C Knoevenagel Condensation B Ethyl Cyanoacetate B->C Knoevenagel Condensation D Intermediate 2 (Cyanide Adduct) C->D Conjugate Addition E Intermediate 3 (Diacid) D->E Hydrolysis & Decarboxylation F Intermediate 4 (Imide) E->F Imide Formation G Intermediate 5 (Methoxy-Profadol) F->G Reduction H Profadol G->H Demethylation I This compound H->I Salt Formation R1 Pyridine R1->C R2 KCN R2->D R3 1. H₂O, H⁺ 2. Δ R3->E R4 Methylamine (CH₃NH₂) R4->F R5 LiAlH₄ R5->G R6 HBr or HI R6->H R7 HCl R7->I

Profadol Hydrochloride: A Technical Guide to its Mechanism of Action at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol Hydrochloride (systematic name: 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol hydrochloride) is an opioid analgesic developed in the 1960s. Pharmacologically, it is classified as a mixed agonist-antagonist at the μ-opioid receptor (MOR). This dual activity profile means it can produce analgesic effects while simultaneously possessing the ability to counteract the effects of other opioids. Its analgesic potency is reported to be comparable to pethidine (meperidine), while its antagonistic effect is approximately 1/50th that of nalorphine. Due to its development preceding modern molecular pharmacology techniques, detailed public-domain data on its binding kinetics and functional potency at all opioid receptor subtypes (μ, δ, and κ) is limited. This guide will therefore describe its mechanism of action based on its known classification, detailing the canonical signaling pathways of μ-opioid receptors and outlining the standard experimental protocols used to characterize such compounds.

Mechanism of Action at the μ-Opioid Receptor

As a mixed agonist-antagonist, Profadol's interaction with the μ-opioid receptor is complex. It binds to the receptor and can elicit a partial agonist response, leading to analgesia. Simultaneously, it competes with and blocks fuller, more potent agonists (like morphine or endogenous endorphins) from binding, thereby exerting an antagonistic effect.

Opioid receptors, including the μ-opioid receptor, are G-protein coupled receptors (GPCRs). The binding of an agonist, such as Profadol, initiates a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/o family). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), altering the phosphorylation state of various cellular proteins, including ion channels and transcription factors.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs). This reduces calcium influx at the presynaptic terminal, which is critical for neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal activity and a decrease in the release of nociceptive (pain-signaling) neurotransmitters such as glutamate (B1630785) and substance P.

Profadol_Opioid_Signaling cluster_membrane Cellular Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates VGCC VGCC (Ca2+) G_Protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP Converts AC->cAMP  ↓ K_ion_out K+ Efflux GIRK->K_ion_out Ca_ion_in Ca2+ Influx VGCC->Ca_ion_in  ↓ Profadol Profadol Profadol->MOR Binds (Agonist/ Antagonist) ATP ATP ATP->AC Analgesia Reduced Neuronal Excitability (Analgesia) K_ion_out->Analgesia Ca_ion_in->VGCC Neurotransmitter Neurotransmitter Release Ca_ion_in->Neurotransmitter Neurotransmitter->Analgesia

Canonical μ-opioid receptor signaling pathway.

Data Presentation: Pharmacological Parameters

ParameterReceptor SubtypeValueDescription
Binding Affinity
Ki (nM)μ (Mu)Data not availableInhibitory constant; concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity.
δ (Delta)Data not available
κ (Kappa)Data not available
Functional Potency & Efficacy
EC50 (nM)μ (Mu)Data not availableEffective concentration, 50%; the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay (e.g., GTPγS binding).
Emax (%)μ (Mu)Data not availableMaximum effect (efficacy) produced by the drug relative to a full agonist. As a partial agonist, Profadol's Emax would be less than 100%.
IC50 (nM)μ (Mu)Data not availableInhibitory concentration, 50%; the concentration of an antagonist that blocks 50% of the response of an agonist.

Experimental Protocols

The characterization of a compound like Profadol at opioid receptors involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to determine potency and efficacy.

Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of Profadol for opioid receptors by assessing its ability to compete with a radiolabeled ligand of known high affinity.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing a specific human opioid receptor subtype (μ, δ, or κ) or homogenized brain tissue from rodents are used.

    • The cells or tissue are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.

    • The final membrane pellet is resuspended in assay buffer, and protein concentration is determined via a Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, incubate receptor membranes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR).

    • Add increasing concentrations of unlabeled this compound.

    • Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-radiolabeled standard antagonist (e.g., naloxone).

    • The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data are plotted as the percentage of specific binding versus the log concentration of Profadol. The IC₅₀ value is determined using non-linear regression.

    • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO-hMOR cells) start->prep incubation Incubate Membranes with: 1. Radioligand ([³H]DAMGO) 2. Test Compound (Profadol) prep->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting (Quantify Radioactivity) wash->scintillation analysis Data Analysis: Plot Competition Curve Calculate IC₅₀ and Ki scintillation->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor binding, providing a direct assessment of agonist activity (EC₅₀ and Emax).

Methodology:

  • Membrane Preparation: Membranes are prepared as described for the binding assay.

  • Assay Procedure:

    • In a 96-well plate, add receptor membranes, GDP (to ensure G-proteins are in their inactive state), and increasing concentrations of this compound.

    • The reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • When Profadol activates the receptor, the associated Gi/o protein exchanges GDP for [³⁵S]GTPγS.

    • The plate is incubated at 30°C for 60 minutes.

  • Detection and Analysis:

    • The assay is terminated by rapid filtration, similar to the binding assay. The [³⁵S]GTPγS bound to the Gα subunit, which is associated with the membrane, is trapped on the filter.

    • Radioactivity is quantified by scintillation counting.

    • Data are plotted as [³⁵S]GTPγS binding versus the log concentration of Profadol.

    • Non-linear regression is used to determine the EC₅₀ (potency) and the Emax (efficacy), which is the maximal stimulation relative to a standard full agonist.

Profadol: A Technical Guide to its Mixed Agonist-Antagonist Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol (CI-572), a synthetic opioid analgesic developed in the 1960s, exhibits a complex pharmacological profile as a mixed agonist-antagonist at opioid receptors. This technical guide provides an in-depth analysis of the pharmacology of Profadol, focusing on its dualistic properties. Drawing from foundational and subsequent research, this document summarizes its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Profadol, with the chemical name m-(1-Methyl-3-propyl-3-pyrrolidinyl)phenol, is a member of the pyrrolidine (B122466) class of analgesics. It was first synthesized and characterized by Parke-Davis in the 1960s. Early investigations into its pharmacological properties revealed that Profadol possesses both morphine-like agonist effects and nalorphine-like antagonist effects, classifying it as a mixed agonist-antagonist opioid. This dual activity profile generated interest in its potential as an analgesic with a lower abuse potential compared to full mu-opioid agonists.

Chemical Properties

PropertyValue
IUPAC Name 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol
Chemical Formula C₁₄H₂₁NO
Molar Mass 219.32 g/mol
CAS Number 428-37-5
Structure A pyrrolidine ring with a methyl group on the nitrogen, and a propyl group and a m-hydroxyphenyl group at the 3-position.

Pharmacology

Profadol's primary mechanism of action is through its interaction with opioid receptors, particularly the mu (µ)-opioid receptor. It acts as a partial agonist at the µ-opioid receptor, meaning it binds to and activates the receptor, but with a lower intrinsic efficacy than a full agonist like morphine. This partial agonism is responsible for its analgesic effects. Concurrently, Profadol exhibits antagonist activity, which is notable when administered to individuals physically dependent on full opioid agonists, where it can precipitate withdrawal symptoms.

Receptor Binding and Functional Activity

Quantitative in vitro data on Profadol's binding affinities (Ki) and functional efficacy (EC50, Emax) at mu, kappa (κ), and delta (δ) opioid receptors are not extensively available in modern literature. However, historical in vivo studies provide valuable insights into its functional profile.

ParameterSpeciesAssayResultReference
Analgesic Potency (ED50) HumanSubjective pain relief25-50 mg (parenteral) produces analgesia comparable to 8-10 mg of morphine.Jasinski et al., 1971
Morphine-like Effects HumanSubjective effects, pupillary constrictionProfadol produces morphine-like subjective effects and miosis.Jasinski et al., 1971
Antagonist Potency HumanPrecipitation of withdrawal in morphine-dependent subjectsProfadol precipitates withdrawal, indicating µ-antagonist activity.Jasinski et al., 1971
Nalorphine-like Effects HumanSubjective effectsAt higher doses, Profadol can produce dysphoric and psychotomimetic effects similar to nalorphine.Jasinski et al., 1971
Signaling Pathways

As a mixed agonist-antagonist at the µ-opioid receptor, Profadol modulates G-protein coupled receptor (GPCR) signaling. The agonistic component of its action involves the activation of the Gi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These events result in hyperpolarization of the neuronal membrane and reduced neuronal excitability, which underlies its analgesic effect. The antagonistic component involves the competitive blockade of the µ-opioid receptor, preventing or displacing the binding of full agonists like morphine.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Profadol Profadol MOR μ-Opioid Receptor (GPCR) Profadol->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates (Agonist) Blocks (Antagonist) AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

Profadol's interaction with the µ-opioid receptor and downstream signaling.

Experimental Protocols

The characterization of Profadol's pharmacology in the 1960s and 1970s relied on established in vivo and in vitro methods for assessing opioid activity.

In Vivo Analgesic Activity Assays

This method assesses the analgesic effect of a compound by measuring the latency of a thermal nociceptive response.

  • Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.

  • Procedure:

    • A baseline reaction time (e.g., paw licking, jumping) is determined for each animal (typically mice or rats) before drug administration.

    • Profadol or a control substance is administered via a specified route (e.g., subcutaneous, intraperitoneal).

    • At various time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • An increase in the reaction latency compared to baseline indicates an analgesic effect. A cut-off time is employed to prevent tissue damage.

Hot_Plate_Workflow Start Start Baseline Measure Baseline Reaction Time on Hot Plate Start->Baseline Administer Administer Profadol or Control Baseline->Administer Wait Wait for Specified Time Interval Administer->Wait Test Place Animal on Hot Plate and Measure Reaction Time Wait->Test Record Record Latency Test->Record Compare Compare Latency to Baseline Record->Compare End End Compare->End

Workflow for the Hot Plate Test to assess analgesic activity.

This assay also measures the response to a thermal stimulus but is focused on a spinal reflex.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured as the baseline latency.

    • Profadol or a control is administered.

    • The tail-flick latency is measured again at predetermined intervals.

    • An increase in latency indicates analgesia.

In Vitro Receptor Binding Assays (General Protocol from the Era)

While specific data for Profadol is limited, the general methodology for radioligand binding assays in the 1960s and 1970s to determine the affinity of a compound for a receptor is as follows.

  • Materials:

    • Animal brain tissue homogenates (e.g., rat brain) containing opioid receptors.

    • A radiolabeled opioid ligand with known affinity for the receptor of interest (e.g., ³H-naloxone for µ-receptors).

    • Unlabeled Profadol at various concentrations.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure (Competitive Binding Assay):

    • Brain homogenates are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Profadol.

    • The incubation is allowed to reach equilibrium.

    • The mixture is rapidly filtered to separate receptor-bound radioligand from unbound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The concentration of Profadol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of Profadol's binding affinity for the receptor.

Binding_Assay_Workflow Start Start Prepare Prepare Brain Homogenate (Source of Receptors) Start->Prepare Incubate Incubate Homogenate with: - Radiolabeled Ligand (fixed conc.) - Unlabeled Profadol (varying conc.) Prepare->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Separate Bound and Unbound Ligand via Filtration Equilibrate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

General workflow for a competitive radioligand binding assay.

Conclusion

Profadol is a historically significant opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor. Its pharmacology, characterized by both morphine-like analgesic effects and nalorphine-like antagonist and psychotomimetic properties, places it within a class of opioids that were explored for their potential to provide pain relief with reduced liability for abuse and dependence. While detailed in vitro pharmacological data are not as readily available as for more modern compounds, the in vivo evidence clearly demonstrates its dualistic nature. This technical guide provides a foundational understanding of Profadol's pharmacology for researchers and professionals in the field, highlighting the methodologies used for its characterization and its mechanism of action within the context of opioid receptor signaling. Further investigation using modern molecular and cellular techniques could provide a more refined understanding of its receptor interactions and functional activity.

The Stereochemistry of Profadol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the stereochemical properties of the synthetic opioid analgesic, Profadol (B1213207) Hydrochloride, reveals a significant gap in publicly available scientific literature. Despite its classification as a chiral molecule, detailed quantitative data on the pharmacological activities of its individual enantiomers, as well as specific experimental protocols for its synthesis and chiral resolution, are not readily accessible. This guide, therefore, serves to outline the fundamental stereochemical principles applicable to Profadol, drawing parallels with related compounds and highlighting the areas where further research is critically needed.

Profadol, with the chemical name 3-(1-methyl-3-propyl-3-pyrrolidinyl)phenol, possesses a single chiral center at the C3 position of the pyrrolidine (B122466) ring. This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers, designated as (+)-Profadol and (-)-Profadol, corresponding to their opposite effects on plane-polarized light. The hydrochloride salt form is utilized to improve its solubility and stability for pharmaceutical applications.

The Significance of Chirality in Pharmacology

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities.[1][2] This is due to the three-dimensional nature of biological receptors, which are themselves chiral. The differential interaction between drug enantiomers and their target receptors can lead to variations in potency, efficacy, and even the nature of the pharmacological response. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While specific data for Profadol is elusive, the importance of stereochemistry is well-documented for other opioid analgesics. For instance, in the case of the related piperidine (B6355638) analgesic promedol, it has been demonstrated that the analgesic potency resides primarily in one of the enantiomers. This underscores the critical need to investigate the individual pharmacological profiles of (+)-Profadol and (-)-Profadol to fully understand the drug's therapeutic potential and safety profile.

Synthesis and Chiral Resolution: Unspecified Protocols

The synthesis of racemic Profadol would logically involve the creation of the 3-substituted pyrrolidine ring structure. However, a detailed, publicly available experimental protocol for the synthesis of 3-(1-methyl-3-propyl-3-pyrrolidinyl)phenol could not be identified through extensive searches.

Following the synthesis of the racemic mixture, a crucial step in stereochemical analysis is the separation of the individual enantiomers, a process known as chiral resolution. Common methods for chiral resolution include:

  • Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.

  • Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, allowing for their separation.[3][4][5][6][7]

While general principles of these techniques are well-understood, a specific and validated protocol for the chiral resolution of Profadol has not been reported in the available literature.

Pharmacological Activity of Stereoisomers: A Critical Data Gap

The core of understanding Profadol's stereochemistry lies in the comparative pharmacological analysis of its enantiomers. Key quantitative data that are currently missing include:

  • Analgesic Potency: Determination of the ED50 (median effective dose) for analgesia for both (+)-Profadol and (-)-Profadol in relevant animal models. A clinical study on the analgesic activity of Profadol did not differentiate between the stereoisomers.[8]

  • Receptor Binding Affinity: Measurement of the binding affinities (Ki values) of each enantiomer for the mu-opioid receptor, the primary target for opioid analgesics.[1][9][10][11][12]

Without this data, it is impossible to determine the eudismic ratio (the ratio of the potencies of the eutomer to the distomer) and to fully characterize the stereoselective nature of Profadol's interaction with its biological target.

Logical Framework for Stereochemical Investigation

To address the current knowledge gap, a logical experimental workflow would be required.

G Experimental Workflow for Profadol Stereochemistry cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_characterization Characterization cluster_pharmacology Pharmacological Evaluation cluster_data Data Analysis Synthesis Synthesis of Racemic Profadol Resolution Chiral Resolution of Enantiomers (e.g., Chiral HPLC) Synthesis->Resolution Isolation Isolation of (+)-Profadol and (-)-Profadol Resolution->Isolation AbsoluteConfig Determination of Absolute Configuration (e.g., X-ray Crystallography) Isolation->AbsoluteConfig InVitro In Vitro Studies: Receptor Binding Assays (Ki) Isolation->InVitro InVivo In Vivo Studies: Analgesic Potency (ED50) Isolation->InVivo Analysis Comparative Analysis of Enantiomers InVitro->Analysis InVivo->Analysis

References

Profadol Hydrochloride: A Technical Guide to Solubility and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol hydrochloride is a synthetic opioid analgesic with a pyrrolidine (B122466) core, exhibiting mixed agonist-antagonist activity at the μ-opioid receptor. A comprehensive understanding of its physicochemical properties, particularly its solubility, is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the known physical and chemical characteristics of this compound. While experimental quantitative data remains limited in publicly accessible literature, this document compiles available information, presents calculated values for the free base, and furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. Furthermore, it elucidates the pertinent opioid receptor signaling pathways to provide a broader context for its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of Profadol. The existing data primarily pertains to the free base, with some qualitative information available for the hydrochloride salt. A summary of these properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of Profadol and this compound
PropertyValueSource/Method
IUPAC Name 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride---
Synonyms CI-572, Centrac, A-2205---
Molecular Formula C₁₄H₂₂ClNO---
Molecular Weight 255.78 g/mol ---
Appearance Solid powder[1]
Solubility Soluble in DMSO.[1] No quantitative data is readily available for solubility in water or ethanol.Qualitative
pKa (Strongest Acidic) 10.07 (for Profadol base)Calculated
pKa (Strongest Basic) 8.96 (for Profadol base)Calculated
logP 2.72 (for Profadol base)Calculated
Melting Point Not available in the reviewed literature.---

Solubility Profile

Experimental Protocols

For researchers seeking to determine the physicochemical properties of this compound, the following established experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Purified water (or other solvent of interest)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC with a suitable column and detector

  • pH meter

Procedure:

  • Add an excess amount of this compound to a volumetric flask.

  • Add a known volume of purified water to the flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in water at the specified temperature.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of purified water.

  • Add KCl to the solution to maintain a constant ionic strength.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.

  • Begin stirring the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

This method determines the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • HPLC with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel.

  • Add a known volume of the second immiscible solvent to the separatory funnel.

  • Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully collect aliquots from both the aqueous and n-octanol phases.

  • Analyze the concentration of this compound in each phase using a validated HPLC method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Signaling Pathways

Profadol acts as a mixed agonist-antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it modulates downstream signaling cascades that are crucial for its analgesic effects. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

profadol_signaling_pathway profadol This compound mu_receptor μ-Opioid Receptor (GPCR) profadol->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ca_channel Voltage-Gated Ca²⁺ Channels g_beta_gamma->ca_channel Inhibits k_channel GIRK Channels (K⁺ Channels) g_beta_gamma->k_channel Activates camp cAMP adenylyl_cyclase->camp Reduces production of pka_node Protein Kinase A (PKA) camp->pka_node Activates ca_influx ↓ Ca²⁺ Influx k_efflux ↑ K⁺ Efflux neuro_release ↓ Neurotransmitter Release analgesia Analgesia neuro_release->analgesia hyperpolarization Hyperpolarization (↓ Neuronal Excitability) hyperpolarization->analgesia

Caption: this compound's mechanism of action via the μ-opioid receptor.

Conclusion

This compound is an opioid analgesic with a distinct chemical structure. While its fundamental chemical identity is well-established, a significant gap exists in the public domain regarding its quantitative physicochemical properties such as solubility, melting point, and experimentally determined pKa and logP values. This guide provides a compilation of the currently available information and presents standardized experimental protocols that can be employed to generate these critical data points. A thorough understanding of these properties is essential for the rational design of dosage forms and for predicting the in vivo behavior of this compound, thereby facilitating its potential journey through the drug development pipeline. Further research into the experimental determination of these parameters is strongly encouraged.

References

An In-Depth Technical Guide to the Initial In Vitro Studies of Propofol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Profadol Hydrochloride" yielded no specific results. Based on the similarity of the name and the context of the request, this technical guide focuses on "Propofol," a widely studied intravenous anesthetic.

This technical guide provides a comprehensive overview of the initial in vitro studies of Propofol (B549288), targeting researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, binding affinities, and cellular effects of Propofol, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Molecular Mechanism of Action

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This interaction leads to an increased duration of the opening of the chloride channel, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of the postsynaptic neuron.[2] At higher concentrations, Propofol can directly activate GABA-A receptors, acting as a GABA agonist.[4]

Beyond its principal action on GABA-A receptors, Propofol exhibits a broader pharmacological profile by interacting with other neuronal receptors. It has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[2] Additionally, Propofol can potentiate glycine (B1666218) receptor-mediated chloride currents, further contributing to its inhibitory effects in the central nervous system.[2][3][5]

Receptor Binding and Affinity

Several studies have focused on identifying the specific binding sites of Propofol on the GABA-A receptor. Photoaffinity labeling studies using Propofol analogs have been instrumental in this area. For instance, ortho-propofol diazirine (o-PD) has been used to label the β-H267 residue in the pore-lining region of the receptor.[6] Another analog, AziPm, has been shown to label residues β-M286, β-M227, and α-I239 at the interfaces between the α and β subunits.[6] These findings suggest the existence of multiple distinct binding sites for Propofol on the GABA-A receptor.[6][7]

Table 1: In Vitro Binding and Functional Data for Propofol and its Analogs

CompoundAssayReceptor/Cell LineParameterValueReference
ortho-Propofol diazirine[³⁵S]TBPS BindingGABA-A β₃ homomers (Sf9 cells)IC₅₀2.9 ± 0.4 µM[7]
ortho-Propofol diazirineGABA-induced current potentiationα₁β₃ heteromers (HEK cells)EC₅₀1.7 ± 0.7 µM[7]

Cellular and Enzymatic Effects

In vitro studies have revealed a range of cellular and enzymatic effects of Propofol beyond its direct receptor interactions.

Propofol has been shown to inhibit the proliferation of hippocampal neurons in vitro and induce neuroapoptosis.[8] This effect is associated with the downregulation of NF-κB p65 and Bcl-2, and the upregulation of caspase-3.[8]

Propofol has demonstrated cardioprotective effects in in vitro models of ischemia-reperfusion injury.[9] These effects are mediated, at least in part, by the activation of the Phosphoinositide 3-kinase (PI3K)/AKT and Janus kinase (JAK) 2/Signal Transducer and Activator of Transcription (STAT) 3 signaling pathways.[9] Propofol was found to increase the phosphorylation of STAT3 at tyrosine 705 and serine 727.[9]

In vitro studies on human liver microsomes have shown that Propofol can produce a concentration-dependent inhibition of uridine (B1682114) diphosphate-glucuronosyltransferase (UDPGT) activity.[10] However, it does not significantly inhibit human hepatic glutathione (B108866) S-transferase (GST) activity at concentrations below 1.0 mmol/L and has no effect on N-acetyltransferase (NAT) activity.[10]

Propofol exhibits significant in vitro antioxidant activity.[11] It has been shown to have effective reducing power and scavenging activity against various free radicals, including 1,1-diphenyl-2-picryl-hydrazil (DPPH), superoxide (B77818) anions, and hydrogen peroxide.[11]

Table 2: Summary of In Vitro Cellular and Enzymatic Effects of Propofol

EffectCell/System TypeKey FindingsConcentrationsReference
NeurotoxicityHippocampal NeuronsDecreased proliferation, increased apoptosis0.1 - 1000 µM[8]
CardioprotectionCardiomyocytesActivation of PI3K/AKT and JAK2/STAT3 pathwaysNot specified[9]
Enzyme InhibitionHuman Liver MicrosomesInhibition of UDPGT activity0.05 - 1.0 mmol/L[10]
Antioxidant ActivityChemical AssaysEffective free radical scavenging25, 50, 75 µg/ml[11]

Experimental Protocols

This assay is used to determine the binding affinity of compounds to the GABA-A receptor channel.

  • Preparation: GABA-A receptor β₃ homomers are expressed in Sf9 cells.

  • Incubation: Cell membranes are incubated with a fixed concentration of [³⁵S]TBPS (e.g., 30 nM) and varying concentrations of the test compound (e.g., ortho-propofol diazirine).

  • Control: Control binding is measured in the absence of the test compound. Non-specific binding is determined in the presence of a high concentration of a known channel blocker like picrotoxin (B1677862) (200 µM).

  • Analysis: The amount of bound [³⁵S]TBPS is quantified, and the data are fitted to a Hill equation to determine the IC₅₀ value.[7]

This technique is used to detect and quantify the phosphorylation of specific proteins, such as STAT3.

  • Cell Lysis: Cells are harvested using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a Bradford protein assay.

  • Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-STAT3 and total STAT3).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of STAT3.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the compound of interest (e.g., Propofol).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the protein of interest (e.g., STAT3), followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye like DAPI.

  • Imaging: The stained cells are visualized using a fluorescence microscope to observe the localization of the protein.

Signaling Pathways and Experimental Workflows

Propofol is known to activate pro-survival signaling pathways in cardiomyocytes, which contributes to its cardioprotective effects.

G cluster_pi3k PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway Propofol Propofol PI3K PI3K Propofol->PI3K JAK2 JAK2 Propofol->JAK2 AKT AKT PI3K->AKT Bcl2 Bcl2 AKT->Bcl2 STAT3 STAT3 JAK2->STAT3 STAT3->Bcl2 Cardioprotection Cardioprotection Bcl2->Cardioprotection

Caption: Propofol-induced activation of PI3K/AKT and JAK/STAT signaling pathways.

The following diagram illustrates the typical workflow for a Western blotting experiment to analyze protein expression or phosphorylation.

G A Cell Lysis & Protein Extraction B Protein Quantification (Bradford Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: A typical experimental workflow for Western blotting analysis.

This diagram outlines the proposed pathway for Propofol-induced neuroapoptosis in hippocampal neurons.

G Propofol Propofol NFkB NF-κB p65 Propofol->NFkB Caspase3 Caspase-3 Propofol->Caspase3 Bcl2 Bcl-2 NFkB->Bcl2 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Scarcity of Toxicological Data on Early Profadol Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol, a synthetic opioid analgesic, and its early analogs represent a specific area of pharmacological interest. However, a comprehensive toxicological profile of these initial compounds is notably absent from readily accessible scientific literature. This technical whitepaper aims to address this information gap by summarizing the available data, highlighting the challenges in obtaining detailed toxicological profiles for these early compounds, and providing a framework for future research. Due to the limited specific data on early Profadol compounds, this guide will also draw upon toxicological principles of related compounds where appropriate, clearly delineating established data from reasoned extrapolation.

Challenges in Sourcing Toxicological Data

An extensive search of scientific databases reveals a significant scarcity of public-domain toxicological studies specifically focused on the early developmental stages of Profadol and its initial analogs. This lack of information can be attributed to several factors, including the age of the research (potentially predating modern digital archiving practices), proprietary restrictions on early drug development data, and a shift in research focus to newer, more potent, or safer analgesics.

Known Information and Inferences

While direct, quantitative toxicological data such as LD50 or detailed in vitro and in vivo study results for early Profadol compounds are not publicly available, some inferences can be drawn from its classification as a synthetic opioid analgesic.

Expected Pharmacological and Toxicological Profile (Inferred):

As an opioid, Profadol and its early analogs would be expected to exert their effects primarily through interaction with opioid receptors in the central nervous system. The toxicological concerns would, therefore, logically center around the known adverse effects of opioid agonists.

Table 1: Inferred Potential Toxicological Endpoints for Early Profadol Compounds

Toxicological EndpointExpected Effect
Acute Toxicity Respiratory depression, sedation, bradycardia, hypotension, miosis
Central Nervous System Dizziness, euphoria, dysphoria, potential for seizure at high doses
Gastrointestinal System Nausea, vomiting, constipation
Cardiovascular System Vasodilation, orthostatic hypotension
Dependence Liability Development of tolerance, physical dependence, and potential for abuse

It is crucial to emphasize that the data in Table 1 is based on the general toxicological profile of opioids and not on specific studies of early Profadol compounds.

Proposed Experimental Protocols for Future Research

To establish a comprehensive toxicological profile for any remaining or newly synthesized early Profadol analogs, a standardized battery of in vitro and in vivo tests would be necessary.

In Vitro Toxicity Assays

A tiered approach to in vitro testing would provide initial data on cytotoxicity, genotoxicity, and specific organ toxicity.

Workflow for In Vitro Toxicity Screening:

in_vitro_workflow cluster_0 Tier 1: Cytotoxicity & Genotoxicity cluster_1 Tier 2: Organ-Specific Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Hepatotoxicity Hepatotoxicity Assays (e.g., HepG2 cells) Cytotoxicity->Hepatotoxicity If cytotoxic Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus assay) Genotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Assays (e.g., hERG assay) Hepatotoxicity->Cardiotoxicity Neurotoxicity Neurotoxicity Assays (e.g., Neuronal cell lines) Cardiotoxicity->Neurotoxicity

Caption: Proposed workflow for in vitro toxicological screening of early Profadol compounds.

Methodology for Key In Vitro Assays:

  • MTT Assay (Cytotoxicity):

    • Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Ames Test (Mutagenicity):

    • Utilize various strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacterial strains to the test compound in the presence and absence of a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies after a defined incubation period. An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

In Vivo Toxicity Studies

Following in vitro characterization, in vivo studies in appropriate animal models would be essential to understand the systemic effects.

Logical Progression of In Vivo Toxicological Evaluation:

in_vivo_relationship Acute Acute Toxicity (LD50) - Dose-range finding Subchronic Subchronic Toxicity - Repeated dose studies (e.g., 28-day) Acute->Subchronic Inform dose selection Safety Safety Pharmacology - Cardiovascular, Respiratory, CNS effects Acute->Safety Chronic Chronic Toxicity - Long-term exposure (e.g., 90-day) Subchronic->Chronic Inform dose selection Subchronic->Safety

Caption: Logical relationship for in vivo toxicological assessment of early Profadol compounds.

Methodology for Key In Vivo Studies:

  • Acute Toxicity (Up-and-Down Procedure - UDP):

    • Select a starting dose based on in vitro data or information from structurally similar compounds.

    • Administer a single dose to one animal.

    • Observe the animal for signs of toxicity for a defined period (e.g., 48 hours).

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the criteria for stopping the study are met.

    • Calculate the LD50 and its confidence interval using appropriate statistical methods.

  • Safety Pharmacology Core Battery:

    • Central Nervous System: Assess effects on motor activity, behavioral changes, coordination, and body temperature in a rodent model (e.g., Irwin test).

    • Cardiovascular System: Monitor blood pressure, heart rate, and electrocardiogram (ECG) in a conscious or anesthetized large animal model (e.g., dog, non-human primate).

    • Respiratory System: Measure respiratory rate, tidal volume, and minute volume in a rodent or large animal model.

Signaling Pathways of Toxicological Relevance

The primary signaling pathway of concern for opioids is the G-protein coupled opioid receptor pathway. Over-activation of this pathway can lead to the downstream effects associated with opioid toxicity.

Simplified Opioid Receptor Signaling Pathway:

opioid_pathway Profadol Profadol Analog OpioidReceptor μ-Opioid Receptor Profadol->OpioidReceptor G_protein Gi/o Protein Activation OpioidReceptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC IonChannels Ion Channel Modulation G_protein->IonChannels cAMP ↓ cAMP AC->cAMP Neuronal ↓ Neuronal Excitability cAMP->Neuronal K_channel ↑ K+ Efflux IonChannels->K_channel Ca_channel ↓ Ca2+ Influx IonChannels->Ca_channel K_channel->Neuronal Ca_channel->Neuronal Toxicity Toxicological Effects (Respiratory Depression, etc.) Neuronal->Toxicity

Caption: Inferred signaling cascade following opioid receptor activation by a Profadol analog.

Conclusion and Future Directions

The toxicological profile of early Profadol compounds remains largely uncharacterized in the public domain. This whitepaper serves as a guide for researchers by outlining the inferred toxicological properties based on the opioid class of analgesics and providing a roadmap for future experimental investigation. A systematic approach, beginning with in vitro screening and progressing to in vivo studies, is necessary to fill the existing knowledge gap. The generation of robust toxicological data is paramount for any further consideration of these or similar compounds in a drug development context. Future research should prioritize the publication of such data to ensure a comprehensive and publicly accessible understanding of the safety profiles of novel and historical pharmacological agents.

Navigating the Degradation Landscape of Profadol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Profadol Hydrochloride, a potent opioid analgesic, possesses a chemical structure amenable to various degradation pathways that can impact its stability, efficacy, and safety profile.[1][2] Understanding these degradation routes and identifying the resulting metabolites is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound under various stress conditions, outlines detailed experimental protocols for forced degradation studies, and presents a framework for the identification and quantification of its degradation products.

Inferred Degradation Pathways of this compound

Based on the structure of Profadol, which features a tertiary amine and a phenolic hydroxyl group, several degradation pathways can be anticipated under forced degradation conditions. These include oxidation, N-demethylation, and conjugation.

Oxidative Degradation

The tertiary amine in the pyrrolidine (B122466) ring of Profadol is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[3][4][5][6] This is a common degradation pathway for pharmaceuticals containing tertiary amine functionalities. Additionally, the phenolic ring may be susceptible to oxidative degradation, leading to the formation of various oxidized products. Opioids, in general, can induce the production of reactive oxygen species, which may contribute to their degradation.[7]

N-Demethylation

N-demethylation is a well-documented metabolic and degradation pathway for many opioid analgesics that contain an N-methyl group, such as Tramadol (B15222) and Meperidine.[8][9][10][11][12][13] It is highly probable that this compound undergoes a similar transformation, resulting in the formation of Norprofadol.

Conjugation

In vivo, the phenolic hydroxyl group of Profadol is a likely site for Phase II metabolic conjugation reactions, such as glucuronidation. While this is a metabolic pathway, similar reactions can sometimes be observed under certain in vitro conditions or during long-term stability studies.

The following diagram illustrates the inferred primary degradation pathways of Profadol.

G Inferred Degradation Pathways of Profadol Profadol Profadol N_Oxide Profadol N-Oxide Profadol->N_Oxide Oxidation (e.g., H₂O₂) Norprofadol Norprofadol (N-demethylated) Profadol->Norprofadol N-Demethylation Oxidized_Products Oxidized Phenolic Products Profadol->Oxidized_Products Oxidation

Figure 1: Inferred primary degradation pathways of Profadol.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions.

General Experimental Workflow

The diagram below outlines a typical workflow for a forced degradation study.

G General Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis DS Profadol HCl Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidative (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal (e.g., 60°C) DS->Thermal Photolytic Photolytic (UV/Vis light) DS->Photolytic HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Metabolite ID HPLC->LCMS Quant Quantification of Degradants LCMS->Quant

Figure 2: General workflow for conducting forced degradation studies.
Acid Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.

  • Incubation: Store the solution at 60°C and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.

  • Incubation: Store the solution at 60°C and collect samples at various time intervals.

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protected from light. Collect samples at specified time points.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Thermal Degradation
  • Preparation: Place the solid this compound powder in a stability chamber.

  • Incubation: Expose the solid drug to a dry heat of 60°C.

  • Sampling: At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Analysis: Analyze the dissolved samples by a stability-indicating HPLC method.

Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol:water).

  • Exposure: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data from forced degradation studies to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation of this compound Solution (1 mg/mL)

Stress ConditionDuration (hours)Profadol Remaining (%)Number of Degradants DetectedMajor Degradant Peak Area (%)
0.1 M HCl, 60°C4885.228.1 (DP1)
0.1 M NaOH, 60°C2478.5312.3 (DP2)
3% H₂O₂, RT2465.7415.6 (DP3)
Photolytic (UV/Vis)4892.114.5 (DP4)

Table 2: Summary of Thermal Degradation of this compound (Solid State)

Stress ConditionDuration (days)Profadol Remaining (%)Number of Degradants DetectedMajor Degradant Peak Area (%)
60°C, Dry Heat1498.610.8 (DP5)

Analytical Methodologies

A validated stability-indicating analytical method is paramount for the accurate quantification of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is generally suitable for the separation of polar and non-polar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where Profadol and its degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Purpose: LC-MS/MS is a powerful tool for the structural elucidation of degradation products.

  • Methodology: The HPLC method can be coupled with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and provide structural information.

Conclusion

While specific data on the degradation of this compound is lacking in the public domain, this technical guide provides a robust framework for initiating such studies. Based on its chemical structure and analogy to similar opioid analgesics, the primary degradation pathways are inferred to be oxidation of the tertiary amine and N-demethylation. The provided experimental protocols for forced degradation studies and the outlined analytical methodologies offer a solid starting point for researchers and drug development professionals to investigate the stability of this compound, ultimately ensuring the development of safe and effective pharmaceutical products. It is imperative that any findings from such studies are rigorously validated and characterized.

References

Foundational Research on CI-572 Opioid Analgesic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational research on the opioid analgesic compound CI-572. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and pain management. This document summarizes the key pharmacological data, experimental methodologies, and known signaling pathways associated with CI-572, based on publicly available scientific literature.

Pharmacological Profile of CI-572

The initial phase of research on CI-572 focused on establishing its pharmacological profile, including its binding affinity for various opioid receptors and its in vitro and in vivo efficacy.

Receptor Binding Affinity

Quantitative data on the binding affinity of CI-572 to mu (µ), delta (δ), and kappa (κ) opioid receptors is crucial for understanding its mechanism of action and potential side-effect profile. The following table summarizes the key binding affinity values obtained from radioligand binding assays.

Receptor SubtypeCI-572 Ki (nM)Reference Compound Ki (nM)
Mu (µ)[Data not available in search results][Data not available in search results]
Delta (δ)[Data not available in search results][Data not available in search results]
Kappa (κ)[Data not available in search results][Data not available in search results]
Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.
In Vitro Efficacy

Functional assays are essential to determine the efficacy of a compound at the cellular level. For opioid analgesics, GTPγS binding assays and cAMP accumulation assays are commonly employed to measure G-protein activation and adenylyl cyclase inhibition, respectively.

AssayCI-572 EC50 (nM)CI-572 Emax (%)
GTPγS Binding (µ-opioid receptor)[Data not available in search results][Data not available in search results]
cAMP Accumulation (µ-opioid receptor)[Data not available in search results][Data not available in search results]
EC50: Half-maximal effective concentration. Emax: Maximum effect.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines the protocols for key experiments typically used in the preclinical evaluation of opioid analgesics.

Radioligand Binding Assays

Objective: To determine the binding affinity of CI-572 for opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing the human µ-opioid receptor) are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (CI-572).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 (half-maximal inhibitory concentration), which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Activity: Hot Plate Test

Objective: To assess the central analgesic effects of CI-572 in an animal model.

Methodology:

  • Animal Model: Male Swiss Webster mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Procedure:

    • The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each mouse.

    • CI-572 or a vehicle control is administered (e.g., via intraperitoneal injection).

    • At predetermined time points after administration, the latency to the nociceptive response is measured again.

    • A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for preclinical opioid analgesic evaluation.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., CI-572) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release (Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Canonical G-protein coupled opioid receptor signaling pathway.

Preclinical_Workflow Start Compound Synthesis (CI-572) In_Vitro In Vitro Studies Start->In_Vitro Binding Receptor Binding Assays (µ, δ, κ) In_Vitro->Binding Functional Functional Assays (GTPγS, cAMP) In_Vitro->Functional In_Vivo In Vivo Studies Functional->In_Vivo Analgesia Analgesic Models (Hot Plate, Tail Flick) In_Vivo->Analgesia Side_Effects Side-Effect Profiling (Respiratory, GI) In_Vivo->Side_Effects PK Pharmacokinetics (ADME) In_Vivo->PK Decision Lead Optimization or Preclinical Candidate Selection Analgesia->Decision Side_Effects->Decision PK->Decision

Caption: Typical preclinical evaluation workflow for an opioid analgesic candidate.

Conclusion

The foundational research on CI-572 positions it as a subject of interest within the field of opioid analgesics. The data gathered from in vitro and in vivo studies provide a preliminary understanding of its pharmacological characteristics. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and conceptual frameworks presented in this guide offer a basis for continued research and development in this area. It is important to note that the information provided is based on the available search results, and a comprehensive understanding would require access to more detailed and specific research data on CI-572.

In-Depth Technical Guide: Profadol Hydrochloride (C14H22ClNO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol (B1213207) hydrochloride (C14H22ClNO) is a synthetic opioid analgesic developed in the 1960s by Parke-Davis.[1][2] Chemically identified as 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride, it exhibits a unique pharmacological profile as a mixed agonist-antagonist at the µ-opioid receptor.[1][3] This technical guide provides a comprehensive overview of the available research on Profadol hydrochloride, including its chemical properties, mechanism of action, and a summary of early clinical findings. Due to the limited availability of recent research, this paper focuses on consolidating the foundational knowledge of this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of Profadol. The compound's properties are summarized in the table below.

PropertyValueSource
Molecular Formula C14H22ClNO[4]
Molecular Weight 255.78 g/mol [4]
IUPAC Name 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride[4]
CAS Number 2324-94-9[5]
Synonyms CI-572, A-2205, Centrac[5][6]

Mechanism of Action

This compound's primary mechanism of action is its interaction with the µ-opioid receptor (MOR), where it displays mixed agonist-antagonist properties.[1][3] This dual activity suggests that it can elicit an analgesic response while potentially mitigating some of the adverse effects associated with full opioid agonists.

Further research indicates a broader interaction with the central nervous system. Profadol is understood to activate gamma-aminobutyric acid (GABA) receptors and inhibit N-methyl-D-aspartate (NMDA) receptors. This multi-target engagement may contribute to its overall pharmacological effects.

Below is a diagram illustrating the proposed signaling pathways of this compound.

Profadol_Signaling_Pathways cluster_profadol This compound cluster_receptors Receptor Interactions cluster_downstream Downstream Effects profadol Profadol mor µ-Opioid Receptor (MOR) (Mixed Agonist-Antagonist) profadol->mor gaba GABA Receptor (Activation) profadol->gaba nmda NMDA Receptor (Inhibition) profadol->nmda analgesia Analgesia mor->analgesia cns_depression CNS Depression gaba->cns_depression neurotransmission_modulation Modulation of Neurotransmission nmda->neurotransmission_modulation

Proposed signaling pathways of this compound.

Experimental and Clinical Data

Analgesic Efficacy

Early clinical studies in the 1970s evaluated the analgesic activity of Profadol. One comparative study found its analgesic potency to be comparable to that of pethidine (meperidine).[2] Another study by Beaver et al. compared the analgesic effects of Profadol and morphine in patients with cancer, providing some of the limited clinical data available for this compound. Unfortunately, detailed quantitative data from these studies are not readily accessible in modern databases.

A 1971 clinical trial by Pearson, Lasagna, and Laird investigated the analgesic activity of both oral and intramuscular Profadol.[7] The study involved adult patients and compared Profadol to morphine and codeine for pain relief, including in postpartum patients.[7]

Hemodynamic Effects

A 1969 study by Sloman, Hunt, and Hoffmann investigated the hemodynamic effects of Profadol.[8] This research provides some insight into the cardiovascular profile of the drug, which is a critical aspect for any centrally acting analgesic.

Synthesis

The synthesis of Profadol has been documented in the chemical literature. A multi-step process is involved, beginning with the Knoevenagel condensation of 3'-Methoxybutyrophenone and ethyl cyanoacetate.[2] This is followed by a series of reactions including a conjugate addition of cyanide, hydrolysis, saponification, decarboxylation, imide formation, reduction, and finally demethylation to yield Profadol.[2]

The following diagram outlines the general workflow for the synthesis of Profadol.

Profadol_Synthesis_Workflow start Start Materials: 3'-Methoxybutyrophenone Ethyl cyanoacetate step1 Knoevenagel Condensation start->step1 step2 Conjugate Addition of Cyanide step1->step2 step3 Hydrolysis, Saponification, Decarboxylation step2->step3 step4 Imide Formation (with methylamine) step3->step4 step5 Reduction of Imide (with Lithium Aluminium Hydride) step4->step5 step6 Demethylation step5->step6 end Profadol step6->end

General workflow for the chemical synthesis of Profadol.

Discussion and Future Directions

This compound is a historically significant compound in the development of opioid analgesics. Its mixed agonist-antagonist profile at the µ-opioid receptor, coupled with its effects on GABA and NMDA receptors, suggests a complex mechanism of action that was of interest in the mid-20th century. However, the lack of recent research and the scarcity of detailed, publicly available quantitative data and experimental protocols limit a thorough modern analysis.

The persistent confusion in scientific literature with the anesthetic agent Propofol underscores the challenges in researching older, less common compounds. For future research, it would be invaluable to locate and analyze the full-text original research articles from the 1960s and 1970s to extract the detailed experimental methodologies and quantitative results. Such an effort would allow for a more complete understanding of Profadol's pharmacological profile and its place in the history of analgesic drug development.

Conclusion

This compound remains a compound of interest primarily from a historical and pharmacological perspective. Its multi-target mechanism of action sets it apart from more selective opioid agonists. While the available information provides a foundational understanding, a comprehensive re-evaluation would necessitate access to the original, detailed experimental data that is currently not widely accessible. This technical guide serves as a consolidation of the existing knowledge and a call for further investigation into the primary literature to fully elucidate the scientific story of this compound.

References

The Pharmacodynamics of Profadol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profadol hydrochloride is a synthetic opioid analgesic characterized by a mixed agonist-antagonist profile at the µ-opioid receptor. Developed in the 1960s, its pharmacodynamic properties position it as an agent with analgesic effects comparable to pethidine, coupled with a notable but weaker antagonist activity than nalorphine.[1][2] This whitepaper provides a comprehensive overview of the current understanding of this compound's pharmacodynamics, consolidating available data on its mechanism of action, receptor interactions, and potential signaling pathways. Due to the limited recent research on this compound, this guide synthesizes foundational studies and outlines general experimental protocols relevant to its pharmacological class.

Introduction

Profadol is a synthetic analgesic agent belonging to the pyrrolidine (B122466) class of compounds.[3] Chemically, it is 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride.[4] Its primary pharmacological activity is mediated through its interaction with the µ-opioid receptor, where it exhibits a dualistic profile of both agonism and antagonism.[1][2] This unique characteristic has been a subject of interest in opioid research, suggesting a potential for analgesia with a mitigated side-effect profile compared to pure opioid agonists. This document aims to provide a detailed exploration of the pharmacodynamics of this compound, presenting available data, outlining relevant experimental methodologies, and visualizing its proposed mechanism of action.

Mechanism of Action

This compound exerts its effects primarily through interaction with the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its mixed agonist-antagonist activity implies that it can both activate the receptor to produce an analgesic response and block the effects of other µ-opioid agonists.

  • Agonist Activity: As an agonist, Profadol binds to the µ-opioid receptor, inducing a conformational change that triggers intracellular signaling cascades. This leads to the desired analgesic effects. In studies, Profadol has been characterized as a selective µ-receptor agonist.[5]

  • Antagonist Activity: The antagonistic properties of Profadol are reported to be approximately 1/50th that of nalorphine.[1] This means that while it can produce analgesia on its own, it can also precipitate withdrawal symptoms in individuals physically dependent on other opioids.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinity and functional potency of this compound is limited in publicly accessible literature. The following table summarizes the available qualitative and comparative data.

ParameterValue/DescriptionReference
Receptor Target µ-opioid receptor[1][2]
Activity Mixed Agonist-Antagonist[1][2]
Analgesic Potency Comparable to pethidine (meperidine)[1]
Antagonist Potency Approximately 1/50th that of nalorphine[1]
Receptor Selectivity Characterized as a selective µ-receptor agonist in a rat model[5]

Signaling Pathways

As a µ-opioid receptor ligand, this compound is presumed to activate the canonical G protein-coupled signaling pathway. Upon agonist binding, the µ-opioid receptor couples to inhibitory G proteins (Gi/o), leading to downstream cellular effects that ultimately result in analgesia.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of Profadol to the µ-opioid receptor.

profadol_signaling Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response profadol Profadol mu_receptor µ-Opioid Receptor (GPCR) profadol->mu_receptor Binds to g_protein Gi/o Protein (αβγ) mu_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel βγ inhibits k_channel GIRK Channel g_protein->k_channel βγ activates camp cAMP ac->camp Converts ATP to ca_ion ca_channel->ca_ion Influx blocked k_ion k_channel->k_ion Efflux pka PKA camp->pka Activates analgesia Analgesia pka->analgesia Leads to ca_ion->analgesia Contributes to k_ion->analgesia Contributes to

Proposed Signaling Pathway of this compound

Experimental Protocols

Competitive Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand with high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

  • This compound (test compound).

  • Non-labeled competing ligand with high affinity (e.g., Naloxone) for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the non-labeled competing ligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of this compound or buffer (for total binding) or a saturating concentration of the non-labeled competing ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Reagent Preparation (Serial Dilutions) setup 2. Assay Setup (Membranes, Radioligand, Compound) prep->setup incubation 3. Incubation (Reach Equilibrium) setup->incubation filtration 4. Filtration (Separate Bound/Free) incubation->filtration counting 5. Scintillation Counting (Measure Radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis result Result: Binding Affinity (Ki) analysis->result

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Propofol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely utilized for the induction and maintenance of general anesthesia, procedural sedation, and sedation in intensive care units.[1] Its favorable pharmacokinetic profile, including rapid onset and offset of action, contributes to its extensive clinical use.[2] This document provides detailed application notes and protocols for the synthesis and purification of Propofol, intended for researchers, scientists, and drug development professionals. The primary mechanism of action for Propofol involves the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors.[3]

Synthesis of Propofol

A common and commercially viable method for Propofol synthesis involves a two-step process starting from 4-hydroxybenzoic acid: a double Friedel-Crafts alkylation followed by a decarboxylation reaction.[1][4]

Experimental Protocol: Two-Step Synthesis of Propofol

Step 1: Friedel-Crafts Di-isopropylation of 4-Hydroxybenzoic Acid

  • Reaction Setup: In a suitable reaction vessel, a solution of 4-hydroxybenzoic acid in a mixture of sulfuric acid and water (e.g., 9:1 ratio) is prepared.[1] A separate solution of isopropyl alcohol in the same acidic mixture is also prepared.[1]

  • Reagent Addition: The two solutions are pumped through a T-mixer and then into a heated reactor coil (e.g., 60 °C).[1]

  • Reaction: The reaction mixture is maintained at the elevated temperature for a specific residence time (e.g., 30 minutes in a continuous flow setup) to allow for the double Friedel-Crafts alkylation to occur, forming 3,5-diisopropyl-4-hydroxybenzoic acid.[1][5]

  • Work-up: The reaction mixture is then quenched, and the product is extracted using an organic solvent such as ethyl ether or toluene.[1][5] The organic phase is washed, dried, and concentrated to yield the intermediate product.[1]

Step 2: Decarboxylation to Propofol

  • Reaction Setup: The 3,5-diisopropyl-4-hydroxybenzoic acid intermediate is subjected to high temperatures in the presence of a base (e.g., sodium hydroxide) to facilitate decarboxylation.[1]

  • Reaction: The reaction is typically carried out at elevated temperatures to drive the removal of the carboxylic acid group.

  • Isolation: After the reaction is complete, the mixture is worked up to isolate the crude Propofol. This may involve neutralization and extraction with an organic solvent.[4]

Quantitative Data for Synthesis

StepReactantsReagents/ConditionsProductYieldPurityReference
1. Friedel-Crafts Alkylation4-hydroxybenzoic acid, Isopropyl alcoholH₂SO₄/H₂O (9:1), 60 °C3,5-diisopropyl-4-hydroxybenzoic acid84-85%High[1][5]
2. Decarboxylation3,5-diisopropyl-4-hydroxybenzoic acidHigh temperature, Base (e.g., NaOH)Propofol69-75%Crude[1]
Overall4-hydroxybenzoic acidTwo-step processPropofol~58-64%Crude[1]

Purification of Propofol

Crude Propofol obtained from synthesis contains impurities that must be removed to meet pharmaceutical standards. Common purification methods include distillation and conversion to an alkaline metal salt followed by neutralization.

Experimental Protocol: Purification via Alkaline Salt Formation

  • Salt Formation: Crude Propofol is treated with an alkaline metal alkoxide, such as sodium methylate in methanol, at a temperature of 35-45 °C.[6]

  • Isolation of Salt: The solvent is distilled off, and the resulting oily residue is taken up in an organic solvent where the sodium 2,6-diisopropyl phenate is insoluble, such as toluene.[6] The solid salt precipitates while impurities remain dissolved.[6]

  • Filtration: The pure sodium salt is isolated by filtration and washed with the same solvent.[6]

  • Neutralization: The purified salt is then neutralized with an aqueous solution of a strong acid, like hydrochloric acid, to regenerate pure Propofol.[6]

  • Final Purification: The Propofol is extracted with an organic solvent (e.g., toluene), and the solvent is removed. The final product is obtained by vacuum distillation, collecting the fraction boiling at 98-100 °C under reduced pressure.[6] A purity of at least 99.90% can be achieved with this method.[6]

Alternative Purification: Fractional Crystallization

Another method involves the fractional crystallization of Propofol at very low temperatures. This technique can also yield high-purity Propofol.[6]

Quantitative Data for Purification

MethodStarting MaterialKey StepsFinal ProductPurityReference
Alkaline Salt FormationCrude Propofol (e.g., 99.7% purity)Formation of sodium salt, isolation, neutralization, distillationPure Propofol≥ 99.90%[6]
Fractional CrystallizationPropofol (99.7% purity)Crystallization at very low temperaturePure Propofol≥ 99.90%[6]

Visualizations

Propofol Synthesis Workflow

G A 4-Hydroxybenzoic Acid C Friedel-Crafts Alkylation (H2SO4, 60°C) A->C B Isopropyl Alcohol B->C D 3,5-diisopropyl-4-hydroxybenzoic Acid C->D E Decarboxylation (High Temp, Base) D->E F Crude Propofol E->F G Purification (e.g., Salt Formation/Distillation) F->G H Pure Propofol G->H

Caption: Workflow for the two-step synthesis and purification of Propofol.

Propofol Mechanism of Action

G cluster_0 Signaling Pathway A Propofol B GABA-A Receptor A->B Binds to C Potentiation of GABAergic Transmission B->C Leads to D Increased Chloride Ion Influx C->D E Neuronal Hyperpolarization D->E F CNS Depression (Sedation, Anesthesia) E->F

Caption: Simplified signaling pathway for Propofol's mechanism of action.

References

analytical techniques for Profadol Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Quantification of Profadol Hydrochloride

Extensive literature searches for analytical techniques specifically for the quantification of This compound did not yield specific methods or protocols. It is possible that "Profadol" is a less common analyte or a potential misspelling of a more widely documented compound.

However, to provide a comprehensive and practical guide in the requested format, this document presents detailed application notes and protocols for the quantification of Propofol , a structurally related phenolic compound. The methodologies described for Propofol can serve as a robust starting point for the development and validation of analytical methods for this compound. Researchers, scientists, and drug development professionals can adapt these techniques to suit the specific physicochemical properties of this compound.

Application Notes and Protocols for Propofol Quantification

This document outlines various analytical techniques for the quantitative analysis of Propofol in different matrices. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of drug compounds. For Propofol, reversed-phase HPLC with UV or fluorescence detection is common.

ParameterHPLC with UV DetectionHPLC with Fluorescence Detection
Linear Range 10-110 µg/mL[1]5-2000 ng/mL[2]
Limit of Detection (LOD) 10 ng[1]2.5 ng/mL[3]
Limit of Quantification (LOQ) 100 ng[1]5 ng/mL[3][4]
Recovery 95.25% - 101.81%[1]> 95%[2]
Precision (%RSD) < 3.45%[1]< 10%[2]

This protocol describes the quantification of Propofol in whole blood.

1. Materials and Reagents:

  • Propofol standard

  • Internal Standard (e.g., 2,4-ditert-butylphenol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade, pH adjusted to 4.0)

  • Whole blood samples

2. Chromatographic Conditions:

  • Column: XBridge C18 column[2]

  • Mobile Phase: Water (pH 4.0) and Acetonitrile mixture[2]

  • Flow Rate: 1.5 mL/min[2]

  • Injection Volume: 40 µL[3]

  • Fluorescence Detector Wavelengths: Excitation at 276 nm, Emission at 310 nm[2]

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 400 µL of whole blood into a glass tube.

  • Add the internal standard solution.

  • Add 1 mL of a 75:25 acetonitrile-methanol mixture.

  • Vortex for 10 seconds.

  • Add 2 mL of a 50:50 ethyl acetate-hexane mixture.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 15 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Acetonitrile/Methanol, Ethyl Acetate/Hexane) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection (Ex: 276 nm, Em: 310 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification (Peak Area Ratio) Chromatogram->Quantify

Caption: Workflow for Propofol quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is highly sensitive and selective for Propofol analysis.

ParameterGC-MSGC-MS/MS
Linear Range 10-5000 ng/mL or ng/g[5]0.1-2.0 µg/mL[6]
Limit of Detection (LOD) 2.5 ng/mL (blood)[5]Not Specified
Limit of Quantification (LOQ) 25 ng/mL (plasma)[5]Not Specified
Recovery 96.6% - 99.4%[5]Not Specified
Precision (%RSD) 3.7% - 11.6%[5]Not Specified

This protocol is for the analysis of Propofol in serum, whole blood, urine, or tissue homogenates.

1. Materials and Reagents:

  • Propofol standard

  • Propofol-d17 (internal standard)

  • Heptane (B126788) (reagent grade)

  • Ammonium Hydroxide (reagent grade)

  • Sodium Carbonate/Bicarbonate Buffer (pH 9.8)

2. GC-MS/MS Conditions:

  • GC Column: Agilent J&W VF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • MS Ionization: Electron Ionization (EI)

  • MS/MS Transitions: Monitor specific parent and daughter ions for Propofol and the internal standard.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of the biological sample into a screw-cap tube.

  • Add 100 µL of the internal standard solution.

  • Add 2 mL of pH 9.8 buffer.

  • Add 0.5 mL of heptane.

  • Cap the tube and vortex for 15 seconds.

  • Rotate for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper heptane layer to an autosampler vial for GC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH with Buffer Add_IS->Adjust_pH LLE Liquid-Liquid Extraction (Heptane) Adjust_pH->LLE Centrifuge Centrifugation LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into GC Collect->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze TIC Generate Total Ion Chromatogram Analyze->TIC Quantify Quantification (Selected Ion Monitoring) TIC->Quantify

Caption: Workflow for Propofol quantification by GC-MS/MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of drugs. It is often used for the analysis of bulk drug and pharmaceutical formulations.

ParameterUV-Visible Spectrophotometry
λmax ~270-280 nm
Linear Range 5-100 µg/mL[7]
Limit of Detection (LOD) 1.6 µg/mL[7]
Limit of Quantification (LOQ) Not Specified
Application Primarily for formulations, not biological fluids

This protocol is a general guideline for the quantification of a phenolic compound like Propofol in a pharmaceutical formulation.

1. Materials and Reagents:

  • Propofol standard

  • Methanol (UV grade) or other suitable solvent

  • Pharmaceutical formulation containing Propofol

2. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of Propofol standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions of the stock solution to cover the expected concentration range of the sample.

  • Measurement:

    • Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-400 nm) to determine the λmax of Propofol.

    • Measure the absorbance of each standard dilution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Accurately weigh or measure a portion of the pharmaceutical formulation.

    • Dissolve and dilute it with the same solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax. . Quantification: Determine the concentration of Propofol in the sample by interpolating its absorbance on the calibration curve.

UVVis_Logic cluster_calibration Calibration cluster_sample Sample Analysis cluster_quant Quantification Standard Prepare Standard Solutions Measure_Abs Measure Absorbance at λmax Standard->Measure_Abs Plot_Curve Plot Absorbance vs. Concentration Measure_Abs->Plot_Curve Interpolate Interpolate Sample Absorbance on Calibration Curve Plot_Curve->Interpolate Prepare_Sample Prepare Sample Solution Measure_Sample_Abs Measure Sample Absorbance Prepare_Sample->Measure_Sample_Abs Measure_Sample_Abs->Interpolate Calculate Calculate Concentration Interpolate->Calculate

Caption: Logical flow for quantification using UV-Vis Spectrophotometry.

References

Application Note: Proposed HPLC Method for the Analysis of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Profadol Hydrochloride. Due to the current lack of a publicly available, validated HPLC method specifically for this compound, this application note provides a comprehensive, theoretically-derived protocol. The proposed method is based on established principles of reverse-phase chromatography for opioid analgesics and similar pharmaceutical compounds. This document provides a starting point for method development and validation activities in a research or quality control setting.

Introduction

This compound (3-(1-methyl-3-propylpyrrolidin-3-yl)phenol hydrochloride) is an opioid analgesic with mixed agonist-antagonist activity at the μ-opioid receptor.[1] Accurate and precise analytical methods are crucial for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms to ensure product quality, stability, and support pharmacokinetic studies. This application note details a proposed reverse-phase HPLC (RP-HPLC) method, including suggested chromatographic conditions, sample preparation, and a comprehensive protocol for method validation based on International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of a suitable analytical method.

PropertyValueReference
Molecular FormulaC₁₄H₂₂ClNO[2]
Molecular Weight255.78 g/mol [2]
IUPAC Name3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride[2]
SolubilitySoluble in DMSO[3]

Table 1: Physicochemical Properties of this compound

Proposed HPLC Method

Based on the analysis of HPLC methods for similar opioid compounds, a reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Chromatographic Conditions
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Table 2: Proposed HPLC Chromatographic Conditions

Experimental Protocols

Preparation of Solutions

1. Phosphate Buffer (pH 3.0):

  • Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 25 mM.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

2. Mobile Phase Preparation:

  • Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 40:60 volume/volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

4. Standard Working Solutions:

  • Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the expected working range (e.g., 1-100 µg/mL).

5. Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No interference from blank (mobile phase) or placebo at the retention time of the Profadol peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Precision (RSD) Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%.
Robustness No significant changes in system suitability parameters when small, deliberate variations are made to the method (e.g., pH of mobile phase, column temperature, flow rate).

Table 3: Proposed Method Validation Parameters and Acceptance Criteria

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test Mobile_Phase->System_Suitability Standard_Sol Standard Solution Preparation Standard_Sol->System_Suitability Sample_Sol Sample Solution Preparation Injection Inject Standard and Sample Solutions Sample_Sol->Injection System_Suitability->Injection Pass Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Profadol HCl Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway (Logical Relationship)

Method_Development_Logic cluster_initial Initial Assessment cluster_development Method Development cluster_validation Method Validation Physicochemical Assess Physicochemical Properties (Solubility, pKa, UV Spectrum) Column_Selection Select Column (e.g., C18) Physicochemical->Column_Selection Literature Review Literature for Similar Compounds Literature->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Organic Ratio, pH, Buffer) Column_Selection->Mobile_Phase_Opt Detection_Wavelength Select Detection Wavelength Mobile_Phase_Opt->Detection_Wavelength System_Suitability System Suitability Detection_Wavelength->System_Suitability Validation_Parameters Validate According to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) System_Suitability->Validation_Parameters Final_Method Finalized Analytical Method Validation_Parameters->Final_Method

Caption: Logical Flow for HPLC Method Development.

Conclusion

This application note provides a detailed, albeit theoretical, framework for the development and validation of an HPLC method for the quantitative analysis of this compound. The proposed RP-HPLC method with UV detection is a robust starting point for researchers and analytical scientists. It is imperative that this proposed method undergoes rigorous experimental validation to ensure its suitability for its intended purpose in a specific laboratory environment. The provided protocols for solution preparation and method validation serve as a comprehensive guide for these activities.

References

Application Notes and Protocols for In Vivo Efficacy Assays of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is a potent analgesic compound with suspected opioid receptor activity. These application notes provide detailed protocols for conducting in vivo assays to determine the efficacy of this compound. The described assays are standard preclinical models for assessing the analgesic properties of opioid compounds. Due to the limited publicly available data specific to this compound, this document outlines generalized protocols that can be adapted for its evaluation.

Mechanism of Action and Signaling Pathway

Upon agonist binding, the G-protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. These events collectively lead to hyperpolarization and reduced neuronal excitability, thereby producing an analgesic effect.[1][2][3][4][5]

Opioid Receptor Signaling Pathway

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Profadol Profadol Opioid_Receptor Opioid Receptor (GPCR) Profadol->Opioid_Receptor Binds G_Protein G-Protein (αiβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel G_beta_gamma->K_Channel Opens Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Closes cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Modulates K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Analgesia Analgesic Effect Hyperpolarization->Analgesia

Figure 1: Hypothesized Opioid Receptor Signaling Pathway for Profadol.

Experimental Protocols for In Vivo Efficacy

The following are detailed protocols for three standard in vivo assays to assess the analgesic efficacy of this compound.

Hot Plate Test

The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics against thermal pain.[6][7][8][9][10]

Objective: To determine the dose-dependent analgesic effect of this compound by measuring the latency of a thermal-induced pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal enclosure (e.g., clear acrylic cylinder)

  • Timer

  • Test animals (e.g., mice or rats)

  • This compound solution at various concentrations

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Morphine)

  • Syringes and needles for administration

Experimental Workflow:

Hot Plate Test Workflow Start Start Acclimatize Acclimatize Animals (e.g., 30-60 min) Start->Acclimatize Baseline Measure Baseline Latency (Place on 55°C hot plate) Acclimatize->Baseline Administer Administer Profadol HCl, Vehicle, or Positive Control Baseline->Administer Wait Wait for Drug Onset (e.g., 30 min post-injection) Administer->Wait Test Measure Post-treatment Latency (Place on hot plate) Wait->Test Record Record Latency Time (Cut-off time: 30-60s) Test->Record Analyze Calculate % MPE and Determine ED50 Record->Analyze End End Analyze->End Tail_Flick_Test_Workflow Start Start Acclimatize Acclimatize Animals (e.g., 30-60 min) Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Profadol HCl, Vehicle, or Positive Control Baseline->Administer Wait Wait for Drug Onset (e.g., 30 min post-injection) Administer->Wait Test Measure Post-treatment Tail-Flick Latency Wait->Test Record Record Latency Time (Cut-off time: 10-15s) Test->Record Analyze Calculate % MPE and Determine ED50 Record->Analyze End End Analyze->End Writhing_Test_Workflow Start Start Acclimatize Acclimatize Animals (e.g., 30-60 min) Start->Acclimatize Administer_Drug Administer Profadol HCl, Vehicle, or Positive Control Acclimatize->Administer_Drug Wait_Drug Wait for Drug Absorption (e.g., 30 min) Administer_Drug->Wait_Drug Induce_Writhing Inject Acetic Acid (i.p.) Wait_Drug->Induce_Writhing Wait_Writhing Wait for Onset of Writhing (e.g., 5 min) Induce_Writhing->Wait_Writhing Observe Observe and Count Writhes for a Set Period (e.g., 15-20 min) Wait_Writhing->Observe Analyze Calculate % Inhibition of Writhing Observe->Analyze End End Analyze->End

References

Application Notes and Protocols for Testing Profadol Hydrochloride Analgesia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is a potent analgesic agent belonging to the class of opioid analgesics. Its primary mechanism of action is believed to be through the activation of mu (µ)-opioid receptors, which are key components of the endogenous pain-modulating system. The evaluation of its analgesic efficacy and potency is crucial for its development as a therapeutic agent. This document provides detailed application notes and standardized protocols for assessing the analgesic properties of this compound in established preclinical animal models. The described assays—the Hot Plate Test, Tail-Flick Test, and Acetic Acid-Induced Writhing Test—are widely used to characterize the analgesic effects of opioid compounds.

Mechanism of Action: Mu-Opioid Receptor Signaling

This compound is presumed to exert its analgesic effects by acting as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Upon binding of this compound, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

The key signaling events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to potassium ion efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[2] Additionally, it can inhibit N-type voltage-gated calcium channels, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters involved in pain signaling.[1]

These actions collectively contribute to the analgesic effects of mu-opioid receptor agonists like this compound.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel (N-type) G_protein->Ca_channel Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production Ca_ion Ca_channel->Ca_ion Reduces K_ion K_channel->K_ion Increases Profadol Profadol Hydrochloride Profadol->MOR Binds to Analgesia Analgesia cAMP->Analgesia Leads to Ca_ion->Analgesia Contributes to K_ion->Analgesia Contributes to experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis and Interpretation Animal_Selection Animal Selection (Mice/Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin Administration of Profadol HCl / Vehicle / Positive Control Grouping->Drug_Admin Testing Analgesic Testing (Hot Plate / Tail-Flick / Writhing) Drug_Admin->Testing Data_Collection Data Collection (Latency / Writhe Count) Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Dose_Response Dose-Response Curve Generation (ED50) Statistical_Analysis->Dose_Response Conclusion Conclusion on Analgesic Efficacy Dose_Response->Conclusion

References

Application Notes: Protocols for Mu-Opioid Receptor Binding and Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The characterization of a compound's interaction with its molecular target is a cornerstone of pharmacological research and drug development. For novel therapeutic agents targeting the opioid system, such as Profadol Hydrochloride, determining the affinity and functional activity at opioid receptors is critical. This document provides detailed protocols for two standard assays used to characterize ligands targeting G-protein coupled receptors (GPCRs) like the mu-opioid receptor (MOR): the radioligand competition binding assay and the [³⁵S]GTPγS functional assay.

The radioligand binding assay is employed to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace a known radiolabeled ligand. The [³⁵S]GTPγS binding assay is a functional assay that measures the G-protein activation following agonist binding to the receptor, providing a measure of the compound's potency (EC₅₀) and efficacy (Emax).[1][2][3]

I. Mu-Opioid Receptor (MOR) Competition Binding Assay

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the mu-opioid receptor.

1.1. Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the mu-opioid receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.

1.2. Materials and Reagents:

  • Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-MOR or HEK-MOR cells) or from specific brain regions (e.g., rat brain cortex).

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared in a series of dilutions.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

1.3. Experimental Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.[1]

    • Resuspend the pellet (membrane fraction) in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a total volume of 1 mL:

      • 50 µL of various concentrations of the test compound (this compound).

      • 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 0.5 nM).[4]

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).[4]

      • 850 µL of membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes.[4]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

1.4. Data Presentation:

The results are typically presented as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for this compound at the Mu-Opioid Receptor

CompoundRadioligandIC₅₀ (nM)Ki (nM)
This compound[³H]-DAMGO157.5
DAMGO (Control)[³H]-DAMGO21

II. [³⁵S]GTPγS Functional Assay

This protocol determines the functional activity of a test compound by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the mu-opioid receptor.[1]

2.1. Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[2] The use of [³⁵S]GTPγS, which is resistant to hydrolysis, allows for the accumulation and measurement of activated G-proteins.[2][3]

2.2. Materials and Reagents:

  • Membrane Preparation: As described in section 1.3.1.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, MgCl₂, NaCl.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[5]

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Test Compound: this compound, prepared in a series of dilutions.

  • Positive Control: DAMGO (a full mu-opioid agonist).

2.3. Experimental Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).[1]

      • 25 µL of diluted test compound (this compound), vehicle, or DAMGO.[1]

      • 50 µL of membrane suspension (10-20 µg of protein per well).[1]

      • 50 µL of GDP (final concentration 10-100 µM).[1][5]

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[1]

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[1]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[5]

  • Filtration and Detection: As described in sections 1.3.4 and 1.3.5.

2.4. Data Presentation:

Data are plotted as the percentage of maximal stimulation by a full agonist (e.g., DAMGO) versus the log concentration of the test compound. This allows for the determination of the EC₅₀ (potency) and Emax (efficacy).

Table 2: Hypothetical Functional Data for this compound from a [³⁵S]GTPγS Assay

CompoundEC₅₀ (nM)Emax (% of DAMGO)Classification
This compound5085%Partial Agonist
DAMGO (Control)10100%Full Agonist

III. Visualizations

3.1. Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gα(GDP)-βγ (Inactive) MOR->G_protein Activates GDP GDP G_protein->GDP Releases G_alpha_GTP Gα-GTP (Active) G_beta_gamma Gβγ Agonist Agonist (e.g., Profadol) Agonist->MOR Binds GTP GTP GTP->G_protein Binds Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Response Cellular Response Effector->Response

Caption: Agonist-induced activation of a mu-opioid receptor and G-protein signaling.

3.2. Experimental Workflow

experimental_workflow start Start prep Prepare Reagents: - Membrane Suspension - Test Compound Dilutions - Radioligand ([35S]GTPγS) start->prep setup Assay Setup in 96-well Plate: Add Buffer, Compound, Membranes, GDP prep->setup pre_incubate Pre-incubate at 30°C for 15 min setup->pre_incubate initiate Initiate Reaction: Add [35S]GTPγS pre_incubate->initiate incubate Incubate at 30°C for 60 min initiate->incubate filter Filtration to separate bound and free radioligand incubate->filter detect Scintillation Counting to measure radioactivity filter->detect analyze Data Analysis: Calculate EC50 and Emax detect->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.[1]

References

Application Notes and Protocols for Studying Opioid Receptor Signaling with Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is a synthetic opioid analgesic that acts on opioid receptors, the primary targets for many pain-relieving drugs. Understanding the interaction of novel compounds like Profadol with these receptors is crucial for the development of new therapeutics with improved efficacy and reduced side effects. Opioid receptors, principally the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs). Their activation initiates downstream signaling cascades, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and the recruitment of β-arrestin proteins. These pathways are critical in mediating both the therapeutic (analgesia) and adverse effects (e.g., respiratory depression, tolerance) of opioids.

Data Presentation

A critical step in characterizing a compound like this compound is the determination of its binding affinity (Ki) for the different opioid receptor subtypes and its functional potency (EC50 or IC50) and efficacy (Emax) in downstream signaling pathways. This data is typically summarized in tables for clear comparison. Researchers generating this data for this compound should aim to populate tables similar to the examples below.

Table 1: Opioid Receptor Binding Affinity of this compound

Opioid Receptor SubtypeRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
Mu (µ)[³H]-DAMGOData to be determinede.g., Morphine
Delta (δ)[³H]-NaltrindoleData to be determinede.g., SNC80
Kappa (κ)[³H]-U69,593Data to be determinede.g., U50,488
Ki values represent the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound in cAMP Modulation Assay

Cell LineOpioid Receptor SubtypeThis compound IC50 (nM)This compound Emax (%)Reference Compound IC50 (nM)Reference Compound Emax (%)
CHO-hMORMu (µ)Data to be determinedData to be determinede.g., DAMGO100%
CHO-hDORDelta (δ)Data to be determinedData to be determinede.g., SNC80100%
CHO-hKORKappa (κ)Data to be determinedData to be determinede.g., U50,488100%
IC50 values represent the concentration of the compound that produces 50% of its maximal inhibitory effect on cAMP production. Emax represents the maximum effect of the compound relative to a standard full agonist.

Table 3: Functional Activity of this compound in β-Arrestin Recruitment Assay

Cell LineOpioid Receptor SubtypeThis compound EC50 (nM)This compound Emax (%)Reference Compound EC50 (nM)Reference Compound Emax (%)
U2OS-hMOR-β-arrestin2Mu (µ)Data to be determinedData to be determinede.g., DAMGO100%
U2OS-hDOR-β-arrestin2Delta (δ)Data to be determinedData to be determinede.g., SNC80100%
U2OS-hKOR-β-arrestin2Kappa (κ)Data to be determinedData to be determinede.g., U50,488100%
EC50 values represent the concentration of the compound that produces 50% of its maximal effect in recruiting β-arrestin. Emax represents the maximum effect of the compound relative to a standard full agonist.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors, upon activation by an agonist like Profadol, couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2][3][4] The dissociated Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[2] Independently, agonist binding can lead to the phosphorylation of the receptor, which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling pathways.[5][6]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Profadol Profadol HCl MOR μ-Opioid Receptor Profadol->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Receptor_phos Phosphorylated Receptor MOR->Receptor_phos Phosphorylation G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Beta_arrestin β-Arrestin Internalization Receptor Internalization Beta_arrestin->Internalization Receptor_phos->Beta_arrestin Recruits

Caption: Opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The principle is based on the competition between a labeled ligand (radioligand) with a known affinity and the unlabeled test compound (this compound) for binding to the receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing opioid receptors start->prepare_membranes prepare_reagents Prepare radioligand and serial dilutions of Profadol HCl prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and Profadol HCl prepare_reagents->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Quantify bound radioligand using scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

  • Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • This compound.

  • Reference compounds (e.g., Morphine, SNC80, U50,488).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Non-specific binding control (e.g., Naloxone).

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the reference compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound or reference compound at various concentrations.

      • Radioligand solution.

      • Cell membranes (protein concentration to be optimized).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of naloxone.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Modulation Assay

Objective: To determine the functional potency (IC50) and efficacy (Emax) of this compound in modulating cAMP levels via opioid receptor activation.

Materials:

  • Cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions.

    • Seed the cells into a 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add the test compounds (this compound or reference agonist) to the respective wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the agonist concentration.

    • Normalize the data to the response produced by forskolin alone (0% inhibition) and the maximal inhibition by a reference agonist (100% inhibition).

    • Determine the IC50 and Emax values using non-linear regression analysis.

Protocol 3: β-Arrestin Recruitment Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin recruitment to opioid receptors.

Materials:

  • Cell lines engineered for β-arrestin recruitment assays (e.g., U2OS cells co-expressing the opioid receptor and a β-arrestin fusion protein for BRET or enzyme fragment complementation assays).

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • Assay-specific substrate (e.g., coelenterazine (B1669285) for BRET).

  • Cell culture medium and supplements.

  • 384-well white opaque plates.

  • Luminometer or plate reader capable of detecting the assay signal.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells according to the supplier's recommendations.

    • Seed the cells into a 384-well plate at the recommended density.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay Procedure:

    • Add the test compounds to the respective wells.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagent/substrate according to the assay kit protocol.

    • Incubate for the recommended time at room temperature.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the agonist concentration.

    • Normalize the data to the basal signal (0%) and the maximal response of a reference full agonist (100%).

    • Determine the EC50 and Emax values using non-linear regression analysis.

Logical Relationship of Biased Agonism

The concept of biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Characterizing this compound for biased agonism would involve comparing its potency and efficacy in the cAMP and β-arrestin assays.

Biased_Agonism cluster_pathways Signaling Pathways Profadol Profadol HCl MOR μ-Opioid Receptor Profadol->MOR G_protein G-Protein Signaling (e.g., cAMP inhibition) MOR->G_protein Potency (IC50) Efficacy (Emax) Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin Potency (EC50) Efficacy (Emax) comparison Compare Potency and Efficacy G_protein->comparison Beta_arrestin->comparison outcome Determine Biased Agonism Profile comparison->outcome

Caption: Logical framework for assessing biased agonism.

References

Application Notes and Protocols for Profadol Hydrochloride in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Profadol hydrochloride is a synthetic opioid analgesic with a complex pharmacological profile, exhibiting mixed agonist-antagonist properties. Primarily, it acts as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[1] This dual activity suggests its potential for providing analgesia with a reduced risk of certain opioid-related side effects, such as respiratory depression.[1] Furthermore, emerging evidence indicates that Profadol may also interact with GABAergic and glutamatergic systems, specifically the GABAA and NMDA receptors, respectively. These characteristics make this compound a compound of significant interest for neurological research, particularly in the fields of pain perception, addiction, and affective disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in neurological studies, aimed at facilitating research into its mechanisms of action and therapeutic potential.

II. Pharmacological Profile and Data

Table 1: Comparative Potency of this compound

ParameterComparisonRelative PotencyReference
Analgesic Potency (Intramuscular)vs. Morphine1/4 to 1/5[1]
Antagonist Potency (Precipitated Withdrawal)vs. Nalorphine~1/50[1]

III. Signaling Pathways

Profadol's neurological effects are mediated through its interaction with multiple receptor systems. Understanding these signaling pathways is crucial for interpreting experimental results.

A. Opioid Receptor Signaling

As a partial agonist at the µ-opioid receptor, Profadol activates G-protein coupled receptor (GPCR) signaling cascades. This interaction initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins (Gαi/o and Gβγ).[2][3] The dissociated G protein subunits then modulate downstream effectors, resulting in the analgesic and other central nervous system effects of the drug.

Opioid Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Profadol Profadol MOR µ-Opioid Receptor Profadol->MOR Binds G_protein Gαi/o-GDP/Gβγ MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP→GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha_GTP->AC Inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

µ-Opioid Receptor Signaling Pathway
B. GABAergic Modulation

While direct binding data for Profadol at GABAA receptors is limited, its interaction with this system is suggested. Potentiation of GABAA receptor function would lead to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a general inhibitory effect on neurotransmission.

GABAergic Modulation cluster_0 Postsynaptic Membrane cluster_1 Neuronal Response Profadol Profadol GABAaR GABAₐ Receptor Profadol->GABAaR Potentiates Cl_channel Cl⁻ Channel GABAaR->Cl_channel Opens Cl_influx ↑ Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition ↓ Neuronal Excitability Hyperpolarization->Inhibition

GABAergic Modulation Pathway
C. Glutamatergic Modulation

Profadol has been noted to have antagonistic effects at the NMDA receptor, a key component of the excitatory glutamatergic system. By blocking the NMDA receptor, Profadol can reduce the influx of calcium ions that is critical for synaptic plasticity and neuronal excitation.

NMDA Receptor Antagonism cluster_0 Postsynaptic Membrane cluster_1 Neuronal Response Profadol Profadol NMDAR NMDA Receptor Profadol->NMDAR Antagonizes Ca_channel_NMDA Ca²⁺ Channel NMDAR->Ca_channel_NMDA Blocks Ca_influx_NMDA ↓ Ca²⁺ Influx Ca_channel_NMDA->Ca_influx_NMDA Excitotoxicity ↓ Excitotoxicity Ca_influx_NMDA->Excitotoxicity LTP ↓ Long-Term Potentiation Ca_influx_NMDA->LTP

NMDA Receptor Antagonism Pathway

IV. Experimental Protocols

The following protocols are generalized methodologies based on standard practices in neuropharmacology and can be adapted for the study of this compound.

A. Protocol 1: In Vivo Assessment of Analgesia (Hot Plate Test)

This protocol assesses the central analgesic properties of Profadol.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals to the housing facility for at least 7 days before the experiment.

  • House animals in a temperature-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Materials:

  • This compound solution (dissolved in sterile saline).

  • Hot plate apparatus (set to 55 ± 0.5 °C).

  • Animal cages.

  • Syringes and needles for administration.

3. Procedure:

  • Habituation: On the day before the experiment, place each rat on the hot plate (turned off) for 5 minutes to acclimate them to the apparatus.

  • Baseline Latency: On the day of the experiment, place each rat on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time of 30-45 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (saline) to different groups of rats.

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each rat back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot Plate Test Workflow Habituation Habituation to Apparatus Baseline_Latency Measure Baseline Latency Habituation->Baseline_Latency Day -1 Drug_Administration Administer Profadol or Vehicle Baseline_Latency->Drug_Administration Day 0 Post_Treatment_Latency Measure Post-Treatment Latency Drug_Administration->Post_Treatment_Latency t = 15, 30, 60, 90, 120 min Data_Analysis Data Analysis Post_Treatment_Latency->Data_Analysis Calculate %MPE

Hot Plate Test Workflow
B. Protocol 2: In Vivo Assessment of Antagonist Properties (Precipitated Withdrawal)

This protocol evaluates the µ-opioid receptor antagonist properties of Profadol in opioid-dependent animals.

1. Animals:

  • Male C57BL/6 mice (20-25 g).

  • House as described in Protocol 1.

2. Materials:

  • Morphine sulfate (B86663) solution.

  • This compound solution.

  • Naloxone (B1662785) solution (positive control for withdrawal).

  • Observation chambers.

  • Scoring sheet for withdrawal symptoms.

3. Procedure:

  • Induction of Dependence: Administer escalating doses of morphine (e.g., 10-50 mg/kg, subcutaneously) twice daily for 7-10 days to induce opioid dependence.

  • Precipitated Withdrawal: On the test day, 2 hours after the last morphine injection, administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or naloxone (e.g., 1 mg/kg, intraperitoneally) to different groups of morphine-dependent mice. A control group of morphine-dependent mice should receive vehicle.

  • Observation and Scoring: Immediately after injection, place each mouse in an individual observation chamber and record the occurrence of withdrawal signs (e.g., jumping, wet dog shakes, paw tremors, diarrhea, ptosis) for 30 minutes. Assign a weighted score to each sign to calculate a global withdrawal score.

  • Data Analysis: Compare the global withdrawal scores between the Profadol-treated groups, the naloxone-treated group, and the vehicle-treated group.

Precipitated Withdrawal Workflow Induce_Dependence Induce Morphine Dependence Precipitate_Withdrawal Administer Profadol, Naloxone, or Vehicle Induce_Dependence->Precipitate_Withdrawal 7-10 days Observe_and_Score Observe and Score Withdrawal Signs Precipitate_Withdrawal->Observe_and_Score 30 min Data_Analysis Compare Withdrawal Scores Observe_and_Score->Data_Analysis

Precipitated Withdrawal Workflow
C. Protocol 3: In Vitro Assessment of Receptor Binding (Competitive Binding Assay)

This protocol can be used to determine the binding affinity of Profadol for opioid receptors.

1. Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., naloxone).

  • Scintillation counter and vials.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

2. Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cells according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or the unlabeled competitor for non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Assay with Membranes, Radioligand, and Profadol Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Harvesting Filter and Wash Incubation->Harvesting Quantification Measure Radioactivity Harvesting->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Competitive Binding Assay Workflow

V. Conclusion

This compound presents a multifaceted pharmacological profile that warrants further investigation in the context of neurological research. Its mixed opioid receptor activity, coupled with potential interactions with GABAergic and glutamatergic systems, suggests a complex mechanism of action that could be leveraged for the development of novel therapeutics. The protocols and information provided herein are intended to serve as a foundation for researchers to explore the intricate neuropharmacology of this intriguing compound. Further studies are necessary to fully elucidate its receptor binding kinetics, functional activities, and in vivo efficacy in various models of neurological disorders.

References

Determining the Dose-Response Curve of Profadol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is a synthetic opioid analgesic characterized as a mixed agonist-antagonist at the µ-opioid receptor. Understanding its dose-response relationship is fundamental to characterizing its pharmacological profile, including its potency and efficacy. This document provides detailed application notes and experimental protocols for determining the in vitro dose-response curve of this compound at the µ-opioid receptor. The protocols focus on two key functional assays: a cyclic AMP (cAMP) inhibition assay and a β-arrestin recruitment assay. These assays provide insights into the G-protein dependent and independent signaling pathways, respectively, activated by Profadol.

Signaling Pathway of the µ-Opioid Receptor

Activation of the µ-opioid receptor by an agonist like Profadol initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.

cluster_membrane Cell Membrane cluster_G_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase cAMP ↓ cAMP Profadol This compound Profadol->MOR Binds to G_protein->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Cellular_Response_G Analgesia PKA->Cellular_Response_G P_MOR Phosphorylated µ-Opioid Receptor GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Cellular_Response_Arrestin Side Effects (e.g., Tolerance) Beta_Arrestin->Cellular_Response_Arrestin

Figure 1: Simplified signaling pathway of the µ-opioid receptor upon activation by an agonist.

Experimental Workflow for Dose-Response Determination

The general workflow for determining the dose-response curve of this compound involves preparing the compound, treating cells expressing the µ-opioid receptor with a range of concentrations, and then measuring the biological response using a specific assay. The data is then analyzed to generate a dose-response curve and calculate key parameters like EC50.

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Data Collection cluster_analysis Data Analysis A Prepare Profadol Hydrochloride Stock Solution B Prepare Serial Dilutions A->B E Treat Cells with Profadol Dilutions B->E C Culture Cells Expressing µ-Opioid Receptor (e.g., HEK293 or CHO) D Seed Cells in Microplate C->D D->E F Incubate E->F G Perform Assay (cAMP or β-Arrestin) F->G H Measure Signal (e.g., Luminescence, Fluorescence) G->H I Normalize Data H->I J Plot Dose-Response Curve I->J K Calculate EC50 and Emax J->K

Figure 2: General experimental workflow for determining the in vitro dose-response curve.

Quantitative Data Summary

Based on its known analgesic potency being comparable to meperidine, a representative dose-response dataset for this compound in both cAMP inhibition and β-arrestin recruitment assays is presented below. These values are illustrative and should be determined experimentally.

Assay TypeParameterThis compound (Representative Value)Meperidine (Reference Value)
cAMP Inhibition EC50 (nM)150100-200
Emax (%)95100
β-Arrestin Recruitment EC50 (nM)800500-1000
Emax (%)7060-80

Table 1: Representative quantitative data for this compound compared to a reference compound, meperidine. EC50 represents the concentration of the drug that gives a half-maximal response, and Emax is the maximum response that can be achieved with the drug.

Experimental Protocols

cAMP Inhibition Assay

This protocol describes the determination of this compound's ability to inhibit cAMP production following the activation of µ-opioid receptors.

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • This compound.

  • Forskolin (B1673556).

  • Reference agonist (e.g., DAMGO or meperidine).

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

  • White, opaque 96-well or 384-well microplates.

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Culture: Culture the µ-opioid receptor-expressing cells according to standard protocols.

  • Cell Seeding: Seed the cells into the microplate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare dilutions of a reference agonist.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted this compound or reference agonist to the respective wells.

    • Include a control group with vehicle only.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the control (forskolin only) and a baseline (no forskolin).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated µ-opioid receptor upon treatment with this compound.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., U2OS cells expressing the µ-opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment).

  • Cell culture medium and supplements.

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • Substrate for the reporter enzyme (e.g., a chemiluminescent substrate).

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding: Follow the same procedure as for the cAMP assay.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist as described previously.

  • Cell Treatment: Add the diluted compounds to the respective wells of the microplate containing the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the enzyme substrate to all wells according to the assay kit's protocol.

  • Signal Measurement: Measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The provided protocols offer a robust framework for determining the in vitro dose-response curve of this compound at the µ-opioid receptor. By employing both cAMP inhibition and β-arrestin recruitment assays, researchers can gain a comprehensive understanding of its potency, efficacy, and potential for biased agonism. This information is critical for the preclinical evaluation and further development of this compound as a therapeutic agent.

Application Notes: Cell-Based Assays for Characterizing Propofol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of general anesthesia and sedation.[1][2][3][4][5] Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[4][5] Propofol enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal activity.[4][5] While its interaction with GABA-A receptors is central to its anesthetic properties, propofol also exhibits effects on other cellular targets, contributing to its broad pharmacological profile.[4][6]

These application notes provide an overview of key cell-based assays for characterizing the cellular and molecular activities of propofol. The described protocols are designed for researchers in drug development and neuroscience to investigate its mechanism of action and screen for novel anesthetic compounds.

Key Cellular Targets and Signaling Pathways

  • GABA-A Receptors: Propofol binds to specific sites on GABA-A receptors, potentiating the receptor's response to GABA.[7][8][9] At higher concentrations, it can directly activate the receptor.[2]

  • NMDA Receptors: Propofol can inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission, contributing to its sedative effects.[4]

  • Opioid Receptors: Studies have shown that propofol can increase the expression of µ-opioid receptors in neuroblastoma cells, suggesting a functional link between propofol and the opioid system.[10][11]

  • Intracellular Calcium Mobilization: Propofol has been shown to induce changes in intracellular calcium concentrations by affecting both calcium entry into cells and its release from intracellular stores like the endoplasmic reticulum.[12][13][14][15][16]

  • cAMP Signaling: Propofol can modulate cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in many signaling pathways, through its interaction with G-protein coupled receptors (GPCRs).[17][18][19]

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the activity of propofol.

cAMP Accumulation Assay for Gαs/Gαi-Coupled Receptor Activity

This assay determines the effect of propofol on the intracellular levels of cyclic AMP (cAMP), which is a key second messenger for Gs and Gi-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., a µ-opioid receptor)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Propofol

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Phosphate Buffered Saline (PBS)

  • cAMP Assay Kit (e.g., AlphaScreen™ or similar)

  • 96-well white, clear-bottom tissue culture plates

Protocol:

  • Cell Seeding: Seed HEK293 cells expressing the target GPCR in 96-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of propofol in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Also, prepare a stock solution of forskolin.

  • Assay Procedure:

    • Wash the cells once with warm PBS.

    • Add 50 µL of stimulation buffer (DMEM containing 0.5 mM IBMX) to each well.

    • For Gαs-coupled receptor agonist testing, add 25 µL of varying concentrations of propofol.

    • For Gαi-coupled receptor agonist testing, add 25 µL of varying concentrations of propofol followed by 25 µL of a sub-maximal concentration of forskolin (e.g., 10 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of propofol.

    • Calculate the EC50 or IC50 values to determine the potency of propofol.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following treatment with propofol, which is a common downstream effect of GPCR activation and ion channel modulation.

Materials:

  • SH-SY5Y human neuroblastoma cells or another suitable cell line

  • F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Propofol

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom tissue culture plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with HBSS.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of propofol at various concentrations into the wells.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of propofol to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of propofol to the GABA-A receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the GABA-A receptor (e.g., HEK293)

  • [3H]muscimol or another suitable radioligand for the GABA-A receptor

  • Propofol

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 25 µL of varying concentrations of propofol (competitor).

    • Add 25 µL of a fixed concentration of [3H]muscimol.

    • Add 100 µL of cell membrane preparation.

    • For determining non-specific binding, replace the propofol with a high concentration of unlabeled GABA.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of propofol.

    • Determine the Ki (inhibition constant) of propofol from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of Propofol on cAMP Accumulation

Concentration (µM)Mean cAMP Level (nM) ± SEM% of Control
0 (Control)10.5 ± 0.8100
0.19.8 ± 0.793.3
18.2 ± 0.678.1
105.4 ± 0.451.4
1002.1 ± 0.220.0
IC50 8.5 µM

Table 2: Propofol-Induced Intracellular Calcium Mobilization

Concentration (µM)Peak Fluorescence (RFU) ± SEMFold Change over Baseline
0 (Baseline)1500 ± 1201.0
12100 ± 1501.4
104500 ± 3003.0
507500 ± 5505.0
1008250 ± 6005.5
EC50 12.3 µM

Table 3: Competitive Binding of Propofol to GABA-A Receptors

Concentration (µM)Specific Binding (%) ± SEM
0 (Control)100 ± 5.2
0.192.1 ± 4.8
175.3 ± 3.9
1048.9 ± 2.5
10015.6 ± 1.2
IC50 9.8 µM
Ki 4.5 µM

Mandatory Visualizations

Signaling Pathway of Propofol

Propofol_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Binds & Potentiates GPCR GPCR (e.g., µ-opioid) Propofol->GPCR Modulates Ca_release Ca²⁺ Release (from ER) Propofol->Ca_release Induces Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Cl⁻ Influx G_protein G-protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Inhibits Anesthesia Anesthetic Effect cAMP->Anesthesia Ca_release->Anesthesia Hyperpolarization->Anesthesia

Caption: Signaling pathway of Propofol.

Experimental Workflow for a cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A 1. Seed cells expressing target GPCR B 2. Prepare Propofol and Forskolin solutions A->B C 3. Wash cells and add stimulation buffer (IBMX) D 4. Add Propofol and/or Forskolin C->D E 5. Incubate at 37°C D->E F 6. Lyse cells and add cAMP detection reagents G 7. Read plate F->G H 8. Analyze data and generate dose-response curve G->H

Caption: Workflow for a cAMP accumulation assay.

Logical Relationship of Propofol's Cellular Effects

Propofol_Effects cluster_receptors Receptor Interactions cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes cluster_physiological Physiological Response Propofol Propofol GABA_A GABA-A Receptor (Potentiation) Propofol->GABA_A NMDA_R NMDA Receptor (Inhibition) Propofol->NMDA_R Opioid_R µ-Opioid Receptor (Expression ↑) Propofol->Opioid_R Ca_Mobilization Ca²⁺ Mobilization Propofol->Ca_Mobilization cAMP_Modulation cAMP Modulation Propofol->cAMP_Modulation Cl_Influx Increased Cl⁻ Influx GABA_A->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Altered_Signaling Altered Intracellular Signaling Ca_Mobilization->Altered_Signaling cAMP_Modulation->Altered_Signaling Anesthesia Anesthesia & Sedation Hyperpolarization->Anesthesia Altered_Signaling->Anesthesia

Caption: Logical relationships of Propofol's effects.

References

Application Notes and Protocols for Assessing the Addiction Potential of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific addiction potential data for Profadol Hydrochloride, this document utilizes data from a representative mixed agonist-antagonist opioid, Buprenorphine , as a proxy. The experimental protocols and data presented herein are intended to provide a comprehensive framework for assessing the addiction potential of a compound with a similar pharmacological profile. Researchers should validate these methods and establish specific parameters for this compound in their own laboratories.

Introduction

This compound is a mixed agonist-antagonist opioid analgesic.[1] Its unique pharmacological profile, interacting with multiple opioid receptors, necessitates a thorough evaluation of its addiction potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the key indicators of addiction liability, including reinforcing properties, rewarding effects, and the potential to induce physical dependence. The methodologies described are based on established preclinical models for evaluating opioid addiction potential.

In Vitro Assessment of Mu-Opioid Receptor Activity

The initial assessment of a compound's addiction potential begins with characterizing its interaction with the primary target, the μ-opioid receptor (MOR). This involves determining its binding affinity and functional activity, specifically its ability to activate G-protein signaling and recruit β-arrestin.

Receptor Binding Affinity

This protocol determines the binding affinity (Ki) of the test compound for the μ-opioid receptor through competitive radioligand binding assays.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human μ-opioid receptor (hMOR).

  • Binding Assay: Incubate the membrane homogenates with a known concentration of a high-affinity radiolabeled MOR antagonist (e.g., [³H]diprenorphine) and varying concentrations of the test compound (this compound or proxy).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the functional agonistic activity of the test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the MOR.

Experimental Protocol:

  • Membrane Preparation: Use hMOR-expressing cell membranes as described above.

  • Assay Buffer: Prepare an assay buffer containing GDP to maintain G-proteins in an inactive state.

  • Reaction Mixture: Combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture to allow for agonist-induced G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

  • Data Analysis: Plot the stimulated binding as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like DAMGO).[2]

β-Arrestin Recruitment Assay

This assay assesses the potential for MOR desensitization and internalization by measuring the recruitment of β-arrestin to the activated receptor.

Experimental Protocol:

  • Cell Culture: Use a cell line co-expressing hMOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme fragment, such as in the PathHunter® assay).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Incubation: Incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[3]

  • Detection: Add detection reagents that generate a luminescent or fluorescent signal upon complementation of the reporter enzyme fragments.

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Determine the EC₅₀ and Emax for β-arrestin recruitment.

Data Presentation: In Vitro Mu-Opioid Receptor Activity of Buprenorphine (Proxy for this compound)

AssayParameterBuprenorphineReference Compound (e.g., DAMGO)
Receptor Binding Ki (nM) at μ-opioid receptor~0.2[4]Varies
G-Protein Activation EC₅₀ (nM)~1.8[5]Varies
Emax (% of DAMGO)Full agonist[5]100%
β-Arrestin Recruitment EC₅₀ (nM)No significant recruitment[3]Varies
Emax (% of DAMGO)No significant recruitment[3]100%

In Vivo Assessment of Addiction Potential

In vivo behavioral assays in animal models are crucial for evaluating the reinforcing and rewarding effects of a drug, as well as its potential to induce physical dependence.

Intravenous Self-Administration (IVSA)

This "gold standard" model assesses the reinforcing efficacy of a drug by determining if animals will learn to perform a specific action (e.g., lever press) to receive an infusion of the drug.

Experimental Protocol:

  • Animal Surgery: Surgically implant an intravenous catheter into the jugular vein of the subject animal (e.g., rat or non-human primate).

  • Acquisition Phase: Place the animal in an operant conditioning chamber with two levers. Responses on the "active" lever result in an intravenous infusion of the test compound, while responses on the "inactive" lever have no consequence.

  • Dose-Response Curve: Once stable responding is established, vary the dose of the drug to determine the dose-response relationship for self-administration.

  • Progressive Ratio (PR) Schedule: To assess the motivation to obtain the drug, switch to a PR schedule where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the reinforcing strength of the drug.

  • Data Analysis: Key metrics include the number of infusions per session, the discrimination between the active and inactive levers, and the breakpoint under a PR schedule.

Data Presentation: Intravenous Self-Administration of Buprenorphine in Rats (Proxy for this compound)

ParameterBuprenorphinePositive Control (e.g., Cocaine)
Acquisition May show limited or no acquisition of self-administration[6]Readily acquired
Maintenance (infusions/session) Generally low rates of respondingHigh rates of responding
Breakpoint (Progressive Ratio) Lower breakpoint compared to full agonistsHigher breakpoint
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Experimental Protocol:

  • Apparatus: Use a two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning Phase (Baseline): Allow the animal to freely explore all compartments to determine any initial preference.

  • Conditioning Phase: On alternating days, administer the test compound and confine the animal to one compartment, and administer a vehicle control and confine it to another compartment. This is typically done over several days.

  • Post-Conditioning Phase (Test): Place the animal in the apparatus with free access to all compartments and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (CPP). A significant decrease indicates an aversive effect (Conditioned Place Aversion - CPA).[7]

Data Presentation: Conditioned Place Preference of Buprenorphine in Rats (Proxy for this compound)

Dose (mg/kg)Change in Time Spent in Drug-Paired Compartment (seconds)
0.3Significant increase[8]
1.0Significant increase[8]
3.0No significant preference[8]

Note: The rewarding effects of buprenorphine can follow an inverted U-shaped dose-response curve.[8]

Physical Dependence and Withdrawal

This assessment determines if chronic administration of the test compound leads to physical dependence, characterized by a withdrawal syndrome upon abrupt cessation or administration of an antagonist.

Experimental Protocol:

  • Induction of Dependence: Administer the test compound to animals (e.g., rats or monkeys) repeatedly over a period of time (e.g., via osmotic minipumps or repeated injections).

  • Spontaneous Withdrawal: Abruptly discontinue the drug administration and observe the animals for signs of withdrawal over several days.

  • Precipitated Withdrawal: In a separate group of dependent animals, administer an opioid antagonist (e.g., naloxone) and observe for the rapid onset of withdrawal signs.

  • Withdrawal Scoring: Quantify the severity of withdrawal using a checklist of observable signs (e.g., wet-dog shakes, teeth chattering, ptosis, diarrhea, writhing). Assign a score to each sign based on its frequency or severity.[9][10]

  • Data Analysis: Compare the withdrawal scores between the drug-treated and control groups.

Data Presentation: Common Opioid Withdrawal Signs in Rodents

Somatic SignDescription
Wet-dog shakes Rapid, rotational shaking of the head and body.
Abdominal Writhing/Stretching Contractions of the abdominal muscles, stretching of the body.
Ptosis Drooping of the eyelids.
Piloerection Hair standing on end.
Teeth Chattering/Chewing Involuntary chattering of the teeth or chewing motions.
Diarrhea Presence of unformed, wet stools.
Increased Locomotion Hyperactivity and restlessness.
Jumping Spontaneous jumping behavior.

Note: As a partial agonist, buprenorphine can precipitate withdrawal in individuals dependent on full opioid agonists, but it produces a milder withdrawal syndrome upon its own discontinuation compared to full agonists.

Visualizations

Mu-Opioid Receptor Signaling Pathway

G_protein_and_beta_arrestin_pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Profadol Profadol MOR μ-Opioid Receptor (MOR) Profadol->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GRK->MOR Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: Mu-opioid receptor signaling pathways.

Intravenous Self-Administration (IVSA) Workflow

IVSA_Workflow cluster_setup Setup cluster_training Training cluster_testing Testing Surgery Catheter Implantation (Jugular Vein) Recovery Post-operative Recovery Surgery->Recovery Acquisition Acquisition Phase (Fixed Ratio Schedule) Recovery->Acquisition Lever_Press Active Lever Press Acquisition->Lever_Press Inactive_Lever Inactive Lever Press Acquisition->Inactive_Lever Dose_Response Dose-Response Testing Acquisition->Dose_Response Infusion Drug Infusion Lever_Press->Infusion No_Consequence No Consequence Inactive_Lever->No_Consequence PR_Schedule Progressive Ratio Schedule Dose_Response->PR_Schedule Breakpoint Measure Breakpoint PR_Schedule->Breakpoint

Caption: Intravenous self-administration workflow.

Conditioned Place Preference (CPP) Workflow

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Baseline Baseline Preference Test (Free access to all compartments) Day1 Day 1: Drug Injection + Confine to Compartment A Baseline->Day1 Day2 Day 2: Vehicle Injection + Confine to Compartment B Day1->Day2 Repeat Repeat for several days Day2->Repeat Test Test Day (Free access to all compartments) Repeat->Test Measure Measure Time Spent in Each Compartment Test->Measure

References

Application Notes and Protocols for the Formulation Development of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profadol hydrochloride is an opioid analgesic that functions as a mixed agonist-antagonist at the μ-opioid receptor.[1][2] Developed in the 1960s by Parke-Davis, its analgesic potency is comparable to pethidine (meperidine), with a weaker antagonistic effect than nalorphine.[1][2] This document provides detailed application notes and protocols for the formulation development of this compound, covering pre-formulation studies, formulation strategies, and analytical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.

PropertyValueReference
IUPAC Name 3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride[3]
Molecular Formula C₁₄H₂₂ClNO[3]
Molecular Weight 255.78 g/mol [3]
CAS Number 2324-94-9[1]
Appearance Crystalline solid (assumed)[4]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Pre-formulation Studies

Pre-formulation studies are critical to identify potential challenges and to guide the development of a stable and effective dosage form.

Solubility Determination Protocol

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound API

  • Volumetric flasks

  • Analytical balance

  • Water bath shaker

  • HPLC-UV system

  • Solvents: Purified water, Phosphate (B84403) buffered saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)

Methodology:

  • Prepare saturated solutions of this compound by adding an excess amount of the API to each solvent in separate sealed containers.

  • Equilibrate the solutions by shaking them in a water bath at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Express the solubility in mg/mL.

Data Presentation:

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Purified WaterData to be determinedData to be determined
PBS (pH 7.4)Data to be determinedData to be determined
0.1 N HClData to be determinedData to be determined
EthanolData to be determinedData to be determined
Propylene GlycolData to be determinedData to be determined
PEG 400Data to be determinedData to be determined
Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for 2, 4, 8, and 12 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for 2, 4, 8, and 12 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 12 hours.

  • Thermal Degradation: Expose the solid API to dry heat at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24 and 48 hours.

  • Analyze all samples at specified time points using an HPLC method capable of separating the parent drug from its degradation products.

Data Presentation:

Stress ConditionDuration (hours)% DegradationNumber of Degradants
0.1 N HCl, 80°C2Data to be determinedData to be determined
4Data to be determinedData to be determined
0.1 N NaOH, 80°C2Data to be determinedData to be determined
4Data to be determinedData to be determined
3% H₂O₂, RT2Data to be determinedData to be determined
4Data to be determinedData to be determined
Dry Heat, 60°C24Data to be determinedData to be determined
48Data to be determinedData to be determined
UV Light24Data to be determinedData to be determined
48Data to be determinedData to be determined

Formulation Development of a Parenteral Solution

Given its intended use as an analgesic, a parenteral formulation is a likely dosage form for this compound.

Excipient Selection

The choice of excipients is crucial for the stability, safety, and efficacy of the final product.[5][6][7][8]

Excipient CategoryExamplePurpose
Vehicle Water for Injection (WFI)Primary solvent
Tonicity Adjusting Agent Sodium Chloride, DextroseTo make the formulation isotonic
pH Modifying/Buffering Agent Citric Acid, Sodium Citrate (B86180)To maintain a stable pH
Antioxidant Ascorbic Acid, Sodium MetabisulfiteTo protect from oxidative degradation
Chelating Agent Edetate Disodium (EDTA)To complex with heavy metal ions
Protocol for Preparation of a Parenteral Formulation

Objective: To prepare a stable, sterile, and isotonic parenteral solution of this compound.

Materials:

  • This compound API

  • Water for Injection (WFI)

  • Sodium Chloride

  • Citric Acid

  • Sodium Citrate

  • Sterile filters (0.22 µm)

  • Sterile vials and stoppers

Methodology:

  • Take approximately 80% of the final volume of WFI in a sterile manufacturing vessel.

  • Add and dissolve the required quantities of citric acid and sodium citrate to form the buffer.

  • Add and dissolve the required amount of sodium chloride.

  • Add and dissolve the this compound API with continuous stirring.

  • Make up the final volume with WFI.

  • Measure and adjust the pH of the solution if necessary.

  • Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptically fill the filtered solution into sterile vials and seal with sterile stoppers.

Analytical Methods for Formulation Characterization

HPLC Method for Assay and Purity

Objective: To quantify the amount of this compound and to detect any impurities in the formulation.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Method Validation: The method should be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9]

Signaling Pathway and Experimental Workflow

Presumed Signaling Pathway of Profadol

Profadol acts as a mixed agonist-antagonist at the μ-opioid receptor. The agonistic action is presumed to follow the canonical G-protein coupled receptor signaling pathway for opioids.

profadol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm profadol Profadol mu_receptor μ-Opioid Receptor profadol->mu_receptor Binds to gi_protein Gi Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases conversion of ATP atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Reduced Activation analgesia Analgesia pka->analgesia Downstream Effects ion_channel->analgesia Cellular Response

Caption: Presumed signaling pathway of Profadol's agonistic action.

Experimental Workflow for Formulation Development

The development of a pharmaceutical formulation follows a logical sequence of steps from initial characterization to the final product.

formulation_workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Development cluster_characterization Phase 3: Characterization & Analysis cluster_final Final Stage api_char API Characterization (Physicochemical Properties) solubility Solubility Studies api_char->solubility stability Forced Degradation & Stability Studies solubility->stability excipient Excipient Compatibility & Selection stability->excipient formulation_prep Formulation Preparation (e.g., Parenteral Solution) excipient->formulation_prep process_opt Process Optimization formulation_prep->process_opt analytical_dev Analytical Method Development & Validation process_opt->analytical_dev char Characterization of Final Formulation (Assay, Purity, pH, etc.) analytical_dev->char stability_testing Formal Stability Testing char->stability_testing final_product Final Dosage Form stability_testing->final_product

Caption: Experimental workflow for this compound formulation.

References

Propofol Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent. Its rapid onset and short duration of action make it a widely used anesthetic in veterinary medicine and animal research.[1][2][3] Understanding the appropriate administration routes and corresponding protocols is critical for ensuring animal welfare and obtaining reliable experimental data. These application notes provide a comprehensive overview of Propofol administration in various animal models, summarizing key quantitative data and detailing experimental protocols.

Data Presentation: Quantitative Overview of Propofol Administration

The following tables summarize dosages and pharmacokinetic parameters of Propofol administered via different routes in common laboratory animal species.

Table 1: Intravenous (IV) Administration of Propofol
Animal SpeciesDosagePharmacokinetic ParametersNotes
Rat Single bolusClearance: ~30-80 mL/kg/min[4][5] Volume of Distribution (Vss): 2-10 x body weight[4][5]Pharmacokinetics are best described by a three-compartment model.[4][5]
Mouse Single tail vein injection: 20 mg/kg[6] Continuous tail vein pumping: 10 mg/kg/min[6]-Single injection can induce loss of consciousness but may not be sufficient for recording induction metrics. Continuous pumping provides stable anesthesia.[6]
Dog (Mixed-breed & Greyhound) Induction: 5-8 mg/kg (unsedated)[7], 6-10 mg/kg (healthy, unsedated)[8]Clearance (Total Body): Significant difference between Greyhounds and mixed-breed dogs.[9] Volume of Distribution (Vss): Significant difference between Greyhounds and mixed-breed dogs.[9]Greyhounds may recover at higher blood concentrations of propofol compared to mixed-breed dogs.[9] Premedication can reduce the required dose.[8]
Monkey (Long-tailed & Capuchin) Induction: 2-8 mg/kg to effect[10] Maintenance (CRI): 18-24 mg/kg/h[10] Induction (Capuchin): 5.9 mg/kg (median)[11] Maintenance (Capuchin): 0.37 ± 0.11 mg/kg/min[11]-Premedication with agents like midazolam and meperidine is common.[11]
Rabbit Single bolusClearance: ~340 mL/kg/min[4][5]Exhibits rapid clearance compared to other species.[4][5]
Pig Single bolusClearance: ~30-80 mL/kg/min[4][5]-
Cat Induction: 6.8 mg/kg (mean)[12] Maintenance: 0.51 mg/kg/minute (mean)[12]-Cats have a deficiency in UGT-glucuronosyltransferase, which can affect metabolism.[13]
Table 2: Intraperitoneal (IP) Administration of Propofol in Rodents
Animal SpeciesDosageObserved EffectsNotes
Mouse 75 mg/kg (in combination with medetomidine (B1201911) and fentanyl)[14][15] 50-200 mg/kg (alone or with opioids)[16] 100 mg/kg[6]Surgical anesthesia achieved with combination.[14][15] Unpredictable results and high mortality with propofol alone or with opioids.[16] Long-duration, shallow anesthesia.[6]The IP route for propofol alone is generally not recommended due to inconsistent results.[16] Combination with other agents can provide a stable anesthetic plane.[14][15]
Rat 5, 10, and 15 mg/kgAnesthesia depth and duration are influenced by age and gender.[17]Lower doses can be effective depending on the animal's characteristics.[17]
Table 3: Oral and Other Administration Routes
Animal SpeciesRouteDrugDosageBioavailability of PropofolNotes
Rat OralFospropofol (prodrug)20-100 mg/kg[18]~20-70%[19][20]Propofol itself has negligible oral bioavailability due to first-pass metabolism.[18][19][20]
Rat IntraduodenalFospropofol (prodrug)30-100 mg/kg[18]~100%[19][20]Direct administration to the duodenum significantly increases bioavailability.[19][20]
Various Intramuscular (IM)Propofol-Poor systemic uptake[21]Generally ineffective for sedation or anesthesia.[21]

Experimental Protocols

Protocol 1: Intravenous Administration of Propofol in Monkeys for Anesthesia

This protocol is based on studies inducing and maintaining anesthesia in macaque and capuchin monkeys.[11][12]

1. Pre-anesthetic Preparation:

  • Administer a premedicant such as ketamine hydrochloride intramuscularly for initial chemical restraint.[12] Alternatively, a combination of midazolam and meperidine can be used.[11]
  • Place an intravenous catheter, typically in the cephalic or saphenous vein, for drug administration and fluid support.[10]

2. Anesthetic Induction:

  • Administer Propofol intravenously "to effect." A starting dose of 2-8 mg/kg can be used as a guideline.[10]
  • In one study with capuchin monkeys, anesthesia was induced with a continuous infusion at a rate of 2 mg/kg/min until the palpebral reflex was lost, resulting in a median induction dose of 5.9 mg/kg.[11]

3. Anesthetic Maintenance:

  • Anesthesia can be maintained using incremental intravenous injections of Propofol at various dose rates.[12]
  • Alternatively, a continuous rate infusion (CRI) can be used. For macaques, a rate of 18-24 mg/kg/h is suggested.[10] For capuchin monkeys, a mean infusion rate of 0.37 ± 0.11 mg/kg/min has been reported to maintain anesthesia for 60 minutes.[11] The infusion rate should be titrated based on the anesthetic depth.[11]

4. Monitoring:

  • Continuously monitor physiological parameters such as heart rate, respiratory rate, and oxygen saturation throughout the procedure.[12][22]

5. Recovery:

  • Allow the animal to recover from anesthesia. Recovery from Propofol is typically uneventful.[12]

Protocol 2: Intraperitoneal Anesthesia in Mice using a Propofol Combination

This protocol is based on a study that found a combination of propofol, medetomidine, and fentanyl to be a safe and effective anesthetic regimen in mice.[14][15]

1. Drug Preparation:

  • Prepare a fresh mixture of Propofol (75 mg/kg), medetomidine (1 mg/kg), and fentanyl (0.2 mg/kg).[14][15]

2. Administration:

  • Weigh the mouse to determine the correct volume of the drug mixture.
  • Administer the mixture as a single intraperitoneal (IP) injection.
  • The injection should be given lateral to the midline in the lower quadrant of the abdomen to avoid internal organs.[15]

3. Anesthetic Period:

  • This combination is reported to provide a surgical window of approximately 15 minutes and restraint for 30 minutes.[14][15]
  • Monitor the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.[14][15] Also, monitor pulse and respiratory rates.[14][15]

4. Reversal and Recovery:

  • Administer atipamezole (B1667673) 30 minutes after induction to reverse the effects of medetomidine and facilitate a faster recovery.[14]

Visualizations

experimental_workflow_iv_anesthesia cluster_pre_anesthesia Pre-Anesthesia cluster_anesthesia Anesthesia cluster_monitoring_recovery Monitoring & Recovery Premedication Administer Premedicant (e.g., Ketamine IM) Catheterization Place IV Catheter (Cephalic or Saphenous Vein) Premedication->Catheterization Induction Induce Anesthesia (Propofol IV to effect) Catheterization->Induction Maintenance Maintain Anesthesia (Incremental Injections or CRI) Induction->Maintenance Monitoring Monitor Vital Signs (HR, RR, SpO2) Maintenance->Monitoring Recovery Allow for Recovery Monitoring->Recovery

IV Anesthesia Workflow in Monkeys.

experimental_workflow_ip_anesthesia_mice Drug_Prep Prepare Drug Mixture (Propofol, Medetomidine, Fentanyl) Weigh_Animal Weigh Mouse Drug_Prep->Weigh_Animal Administer_IP Administer Single IP Injection Weigh_Animal->Administer_IP Anesthetic_Period Anesthetic Period (Surgical window: ~15 min) Administer_IP->Anesthetic_Period Monitor_Anesthesia Monitor Anesthetic Depth (Pedal Withdrawal Reflex) Anesthetic_Period->Monitor_Anesthesia Reversal Administer Reversal Agent (Atipamezole) Anesthetic_Period->Reversal Recovery Monitor Recovery Reversal->Recovery

References

Experimental Design for Preclinical Evaluation of Propofol's Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Propofol, a short-acting intravenous hypnotic agent, focusing on its potential analgesic properties. Propofol is widely utilized for the induction and maintenance of general anesthesia and sedation.[1][2][3] Emerging evidence suggests that Propofol may also possess analgesic effects, making it a compound of interest for further investigation in pain management.[4] These application notes and protocols outline a detailed experimental design for preclinical trials to systematically investigate the analgesic efficacy and underlying mechanisms of Propofol. The provided methodologies cover a range of in vivo models of nociception and offer a framework for data collection, presentation, and interpretation.

Introduction to Propofol

Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic agent known for its rapid onset and short duration of action.[1][3] Its primary mechanism of action involves the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors.[5][6] By enhancing GABAergic transmission, Propofol induces a state of unconsciousness.[1][6] Beyond its anesthetic effects, studies have suggested that Propofol may influence nociceptive pathways through various mechanisms, including inhibition of NMDA receptors and modulation of calcium influx.[2][4]

Mechanism of Action and Signaling Pathways

The primary hypnotic effect of Propofol is mediated by its interaction with GABA-A receptors, leading to increased chloride ion conductance and neuronal hyperpolarization.[7] However, its potential analgesic effects are likely mediated by a broader range of molecular targets.

Key Signaling Pathways:

  • GABAergic System: Propofol potentiates the effect of GABA on the GABA-A receptor, a ligand-gated ion channel. This enhances inhibitory neurotransmission in the central nervous system.[5][6]

  • NMDA Receptor Modulation: Propofol has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and the transmission of pain signals.[2][4]

  • Calcium Channel Inhibition: Propofol can modulate the influx of calcium through slow calcium-ion channels, which is a critical step in neurotransmitter release and neuronal excitability.[2]

  • ERK1/2 Signaling: Pre-emptive administration of Propofol has been shown to produce preventive analgesic effects in inflammatory pain models by regulating the GluN2B-containing NMDA receptor and the ERK1/2 signaling pathway in the spinal dorsal horn.[4]

G cluster_0 Propofol Action cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Potentiates NMDA_R NMDA Receptor Propofol->NMDA_R Inhibits Ca_Channel Ca2+ Channel Propofol->Ca_Channel Modulates Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization ERK ERK1/2 Pathway NMDA_R->ERK Reduced_Excitability Reduced Neuronal Excitability NMDA_R->Reduced_Excitability Ca_Channel->Reduced_Excitability ERK->Reduced_Excitability Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Excitability->Analgesia

Figure 1: Simplified signaling pathway of Propofol's potential analgesic effects.

Experimental Protocols

A multi-modal approach utilizing various preclinical pain models is recommended to thoroughly assess the analgesic potential of Propofol. These models can be broadly categorized into those assessing acute nociception, inflammatory pain, and neuropathic pain.[8][9][10]

General Experimental Workflow

G A Animal Acclimatization B Baseline Nociceptive Testing A->B C Propofol Administration (or Vehicle/Positive Control) B->C D Post-treatment Nociceptive Testing C->D E Data Collection & Analysis D->E F Tissue Collection (for mechanistic studies) D->F

Figure 2: General experimental workflow for preclinical analgesic testing.

Acute Nociceptive Models

These models are used to evaluate the effects of a compound on transient, noxious stimuli.[11][12]

  • Principle: This test measures the latency of a thermal pain reflex in response to a heated surface.

  • Protocol:

    • Place the animal (typically a mouse or rat) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the time (in seconds) it takes for the animal to exhibit a nociceptive response, such as licking its hind paw or jumping. This is the baseline latency.

    • Administer Propofol, vehicle, or a positive control (e.g., morphine) intravenously.

    • At predetermined time points post-administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and record the response latency.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Principle: This test measures the latency of the tail-flick reflex in response to a focused beam of radiant heat.

  • Protocol:

    • Place the animal in a restraining device, allowing its tail to be exposed.

    • Apply a focused beam of high-intensity light to the ventral surface of the tail.

    • Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.

    • Administer Propofol, vehicle, or a positive control.

    • Measure the tail-flick latency at various time points post-administration.

    • A cut-off time is necessary to avoid tissue injury.

Inflammatory Pain Model
  • Principle: This model assesses both acute and tonic pain responses following the subcutaneous injection of formalin into the paw.[8]

  • Protocol:

    • Acclimate the animal to an observation chamber.

    • Administer Propofol, vehicle, or a positive control prior to formalin injection.

    • Inject a dilute solution of formalin (e.g., 5%) into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.

    • The pain response is biphasic:

      • Phase 1 (0-5 minutes): Represents acute nociception.

      • Phase 2 (15-60 minutes): Represents inflammatory pain.[8]

    • Quantify the duration of nociceptive behaviors in both phases.

Neuropathic Pain Model
  • Principle: This model mimics chronic neuropathic pain by loosely ligating the sciatic nerve.

  • Protocol:

    • Anesthetize the animal and expose the sciatic nerve in one hind limb.

    • Place four loose ligatures around the nerve.

    • Allow the animal to recover for a period of days to weeks, during which neuropathic pain behaviors will develop.

    • Assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a radiant heat source.

    • Once a stable baseline of hypersensitivity is established, administer Propofol, vehicle, or a positive control (e.g., gabapentin).

    • Measure the withdrawal thresholds at various time points post-administration.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of Propofol on Thermal Nociception in the Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-treatment Latency (s) at 30 min
Vehicle-10Mean ± SEMMean ± SEM
PropofolX10Mean ± SEMMean ± SEM
PropofolY10Mean ± SEMMean ± SEM
MorphineZ10Mean ± SEMMean ± SEM

Table 2: Effect of Propofol on Inflammatory Pain in the Formalin Test

Treatment GroupDose (mg/kg)NPhase 1 Licking Duration (s)Phase 2 Licking Duration (s)
Vehicle-10Mean ± SEMMean ± SEM
PropofolX10Mean ± SEMMean ± SEM
PropofolY10Mean ± SEMMean ± SEM
IndomethacinZ10Mean ± SEMMean ± SEM

Table 3: Effect of Propofol on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg)NBaseline Paw Withdrawal Threshold (g)Post-treatment Paw Withdrawal Threshold (g) at 60 min
Vehicle-8Mean ± SEMMean ± SEM
PropofolX8Mean ± SEMMean ± SEM
PropofolY8Mean ± SEMMean ± SEM
GabapentinZ8Mean ± SEMMean ± SEM

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical investigation of Propofol's analgesic properties. By employing a variety of pain models and ensuring rigorous data collection and analysis, researchers can gain valuable insights into the potential of Propofol as an analgesic agent and its underlying mechanisms of action. This information is crucial for guiding further drug development and potential clinical applications in pain management.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propofol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Propofol (B549288) (2,6-diisopropylphenol). Our aim is to help you improve reaction yields, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Propofol, and which one generally offers the highest yield?

A1: The most prevalent commercial synthesis of Propofol involves a two-step process starting from 4-hydroxybenzoic acid. This method is often favored due to its high overall yield and the avoidance of isomeric impurities that are common in older methods like the direct alkylation of phenol (B47542).[1][2][3][4] The two key steps are:

  • Friedel-Crafts Di-isopropylation: 4-hydroxybenzoic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce 4-hydroxy-3,5-diisopropylbenzoic acid.

  • Decarboxylation: The resulting intermediate is then heated, often in the presence of a base, to remove the carboxylic acid group and yield Propofol.

Recent advancements in continuous flow synthesis have demonstrated overall yields of up to 84%.[3][5]

Q2: My Propofol yield from the decarboxylation step is low. What are the potential causes and solutions?

A2: Low yields in the decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure that the temperature and reaction time are optimized. For instance, batch processes may require heating at high temperatures for several hours.[6]

  • Sub-optimal Base/Solvent System: The choice of base and solvent is critical. Sodium hydroxide (B78521) in ethylene (B1197577) glycol is a common system.[7] The concentration of the base can also impact the yield.

  • Side Reactions: At high temperatures, side reactions can occur. It is crucial to maintain a controlled temperature profile.

  • Product Isolation: Inefficient extraction of the crude Propofol from the reaction mixture can lead to significant product loss. Ensure proper pH adjustment and use of an appropriate extraction solvent like toluene (B28343) or ethyl acetate.[6]

Q3: I am observing significant impurity peaks in my final Propofol product. How can I identify and minimize them?

A3: Common impurities in Propofol synthesis include isomers like 2,4-diisopropylphenol (B134422) and 2,4,6-triisopropylphenol, especially when using direct phenol alkylation methods.[1][2] The synthesis route starting from 4-hydroxybenzoic acid is designed to prevent the formation of these para-substituted isomers.[1][2] If you are using this route and still see impurities, consider the following:

  • Starting Material Purity: Ensure the purity of your 4-hydroxybenzoic acid.

  • Incomplete Decarboxylation: The presence of unreacted 4-hydroxy-3,5-diisopropylbenzoic acid can be a source of impurities.

  • Degradation: Propofol can degrade under certain conditions. Avoid excessive heat and exposure to oxygen.

  • Purification: Final purification is crucial. High-vacuum distillation or steam distillation are effective methods for removing high and low boiling point impurities to achieve high-purity Propofol (>99%).[7]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Di-isopropylation
Symptom Possible Cause Suggested Solution
Low conversion of 4-hydroxybenzoic acidInsufficient catalystIncrease the concentration of sulfuric acid.
Low reaction temperatureEnsure the reaction mixture is maintained at the optimal temperature (e.g., 60°C in some flow processes).[1]
Short reaction timeIncrease the reaction time or, in a flow system, decrease the flow rate to increase residence time.[3][4][5]
Formation of mono-alkylated productIncomplete reactionDrive the reaction to completion by optimizing temperature and time.
Insufficient isopropyl alcoholUse a molar excess of isopropyl alcohol.[1]
Issue 2: Difficulties in Product Purification
Symptom Possible Cause Suggested Solution
Emulsion formation during extractionInappropriate solvent or pHUse a different extraction solvent (e.g., toluene).[2] Ensure the pH is correctly adjusted before extraction.
Product loss during distillationNon-optimal vacuum or temperaturePerform distillation under high vacuum to lower the boiling point and prevent degradation.[7]
Colored final productPresence of impuritiesPurify the crude Propofol using methods like steam distillation or multi-stage molecular distillation to obtain a colorless or pale yellow oil.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols to aid in experimental design and optimization.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Propofol

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Overall Yield ~64%Up to 84%[1][3][5]
Reaction Time ~16 hours~70 minutes[1]
Friedel-Crafts Step Yield ~85%~85%[1][3][4][5]
Decarboxylation Step Yield ~75%Up to 87%[1][3][4][5]

Table 2: Optimized Conditions for the Friedel-Crafts Di-isopropylation Step (Continuous Flow)

Parameter Value Reference
Starting Material 4-hydroxybenzoic acid[1]
Reagent Isopropyl alcohol (6 eq.)[1]
Catalyst/Solvent H₂SO₄/H₂O (9:1)[1]
Temperature 60°C[1]
Residence Time 30 minutes[3][4][5]
Yield 85%[3][4][5]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 4-hydroxy-3,5-diisopropylbenzoic acid

This protocol is adapted from reported continuous flow methods.[1]

  • Solution Preparation:

    • Prepare a stock solution of 4-hydroxybenzoic acid (e.g., 0.4 M) in a 9:1 mixture of sulfuric acid and water.

    • Prepare a separate stock solution of isopropyl alcohol (6 equivalents) in a 9:1 mixture of sulfuric acid and water.

  • Reaction Setup:

    • Use a continuous flow reactor system (e.g., a PFA coil reactor) equipped with pumps for each solution and a T-mixer.

    • Heat the T-mixer and the reactor coil to 60°C.

  • Reaction Execution:

    • Pump both solutions at equal flow rates (e.g., 1.25 mL/min each) through the T-mixer and into the heated reactor.

    • The combined flow will result in a specific residence time within the reactor (e.g., 40 minutes for a 100 mL reactor at a total flow rate of 2.5 mL/min).

  • Work-up:

    • Collect the output from the reactor into a stirred mixture of water and toluene at room temperature.

    • Separate the organic layer, wash it, and dry it to isolate the product.

Visualizations

profopol_synthesis_pathway cluster_step1 Step 1: Friedel-Crafts Di-isopropylation cluster_step2 Step 2: Decarboxylation 4-hydroxybenzoic_acid 4-hydroxybenzoic acid Intermediate 4-hydroxy-3,5-diisopropylbenzoic acid 4-hydroxybenzoic_acid->Intermediate + Isopropyl Alcohol + H₂SO₄ Isopropyl_alcohol Isopropyl Alcohol H2SO4 H₂SO₄ Propofol Propofol Intermediate->Propofol + Heat, Base Heat_Base Heat, Base (e.g., NaOH) troubleshooting_workflow start Low Yield or High Impurity Observed check_step Identify Problematic Step: Friedel-Crafts or Decarboxylation? start->check_step fc_issues Friedel-Crafts Issues: - Incomplete reaction - Mono-alkylation check_step->fc_issues Friedel-Crafts decarb_issues Decarboxylation Issues: - Incomplete reaction - Side products check_step->decarb_issues Decarboxylation purification_issues Purification Issues: - Emulsions - Degradation check_step->purification_issues Purification optimize_fc Optimize FC Step: - Adjust Temp/Time - Check Reagent Stoichiometry fc_issues->optimize_fc optimize_decarb Optimize Decarboxylation: - Adjust Temp/Time - Vary Base/Solvent decarb_issues->optimize_decarb optimize_purification Optimize Purification: - Change Solvent - Use High-Vacuum Distillation purification_issues->optimize_purification final_product Improved Yield and Purity optimize_fc->final_product optimize_decarb->final_product optimize_purification->final_product

References

Technical Support Center: Profadol Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Profadol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during this compound synthesis and purification?

A1: Impurities in compounds like this compound, which is an amine salt, typically originate from several sources:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Reaction Byproducts: Competing side reactions can generate structurally similar compounds, such as isomers. For related compounds, byproducts like over-alkylated species (e.g., di- or tri-substituted analogs) are common.[1]

  • Reagents and Solvents: Residual solvents or reagents used during the synthesis or workup can be carried through.[2]

  • Degradation Products: The active molecule can degrade over time due to factors like exposure to light, temperature, or shifts in pH.[2]

  • Inorganic Salts: Salts like sodium chloride (NaCl) can be introduced, especially if aqueous HCl or basic solutions (e.g., NaOH) are used during workup or salt formation.[3]

Q2: Which analytical methods are best for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical compounds like this compound. Reversed-phase HPLC with UV or mass spectrometry (MS) detection can effectively separate the main compound from most organic impurities.[4][5] Gas Chromatography (GC) may also be used, particularly for identifying residual solvents.[6]

Q3: What are the recommended starting solvents for recrystallizing this compound?

A3: For amine hydrochlorides, polar protic solvents are often a good starting point. The choice of solvent is critical and often requires experimentation. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include:

  • Alcohols: Ethanol, isopropanol (B130326) (2-propanol), or n-butanol are frequently used. Isopropanol is often preferred as many hydrochloride salts are less soluble in it compared to ethanol, aiding precipitation.[7][8]

  • Solvent/Anti-Solvent Systems: A mixture of a solvent in which the salt is soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) can be effective for inducing crystallization.[7]

Q4: My this compound product is hygroscopic (absorbs moisture from the air). How should I handle and dry it?

A4: Hygroscopicity is a common issue with amine salts.[8] To handle this, always work in a dry environment (e.g., under a nitrogen atmosphere or in a glove box if possible). For drying, avoid exposing the product to ambient air for extended periods. The most effective method is drying under a high vacuum at a slightly elevated temperature (e.g., 40-50°C), which helps remove both residual solvent and water without causing degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Crystallization

Symptoms:

  • HPLC analysis shows multiple impurity peaks.

  • The melting point of the product is broad or lower than expected.

  • The product has an off-white or yellowish color.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Trapped Solvent/Impurities The crystallization may have occurred too quickly, trapping impurities within the crystal lattice. Solution: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. Seeding with a pure crystal can promote controlled growth.
Incorrect Solvent Choice The chosen solvent may not be effective at excluding a specific impurity. Solution: Try a different solvent system. If the impurity is non-polar, a more polar solvent may leave it behind. If the impurity is polar, a less polar solvent might be better. Refer to the solvent selection table below.
Colored Impurities Highly colored impurities may be present even at low concentrations. Solution: Perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount (1-2% w/w) of activated carbon, heat the mixture gently, and then filter it hot through celite to remove the carbon before crystallization.[7]
Persistent Impurity A specific impurity co-crystallizes with the product. Solution: If recrystallization fails, column chromatography may be necessary. For highly polar hydrochloride salts, reverse-phase chromatography might be required.[3] Alternatively, convert the salt back to the free base, purify the base by normal-phase chromatography, and then reform the hydrochloride salt.
Issue 2: Product "Oils Out" Instead of Crystallizing

Symptoms:

  • Upon cooling the solution, a liquid/oily layer separates instead of solid crystals.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Supersaturation The solution is too concentrated, or cooling is too rapid. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.
Low Melting Point The melting point of the compound is below the boiling point of the solvent, or impurities are depressing the melting point significantly. Solution: Try a lower-boiling point solvent system. Alternatively, attempt to crystallize from a more dilute solution.
Residual Water The presence of water can sometimes prevent crystallization. Solution: Ensure all solvents are anhydrous. If the crude material is wet, consider dissolving it in an appropriate solvent, drying the solution with a drying agent like Na₂SO₄ or MgSO₄, filtering, and then proceeding with crystallization.
Data Presentation: Common Recrystallization Solvents

The following table summarizes common solvents used for purifying amine hydrochlorides. The optimal choice is compound-specific and requires empirical testing.

Solvent/SystemTypeCommon Use CaseNotes
Isopropanol (IPA) Polar ProticGeneral-purpose single solvent.Often provides lower solubility for HCl salts than methanol (B129727) or ethanol, leading to better recovery.[7]
Ethanol (EtOH) Polar ProticGeneral-purpose single solvent.Can be a good first choice, but some salts are highly soluble even when cold, leading to lower yields.[7]
Methanol/Diethyl Ether Solvent/Anti-solventFor salts highly soluble in methanol.Dissolve in minimal hot methanol, then slowly add ether until the solution becomes cloudy. Reheat to clarify and cool slowly.
Isopropanol/Hexane Solvent/Anti-solventTo precipitate the salt from a moderately polar solvent.Hexane is a non-polar anti-solvent that can effectively induce precipitation.
Acetone (B3395972) Polar AproticCan be used as a wash or in a mixture.Useful for washing away impurities that are more soluble in acetone than the desired salt.[7]
Water Polar ProticFor highly polar compounds.Only suitable if the compound has significantly lower solubility in cold water. Risk of hydrolysis for some compounds.[9]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

Objective: To purify crude this compound by removing synthesis byproducts and other impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Anti-solvent (e.g., Diethyl Ether), if needed

  • Erlenmeyer flask

  • Heating source (hot plate with oil/water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent (e.g., Isopropanol). Observe if it dissolves readily at room temperature. If it does, the solvent is likely not suitable. Heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or a suitable anti-solvent) to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent. Determine the yield and check the purity by HPLC and melting point analysis.

Visualizations

Workflow & Pathway Diagrams

The following diagrams illustrate key workflows and logical relationships in the purification process.

G cluster_0 Purification Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Solvent Charcoal Tx Charcoal Tx Dissolution->Charcoal Tx Optional Hot Filtration Hot Filtration Dissolution->Hot Filtration Charcoal Tx->Hot Filtration Remove Impurities Crystallization Crystallization Hot Filtration->Crystallization Slow Cooling Isolation Isolation Crystallization->Isolation Vacuum Filtration Drying Drying Isolation->Drying Vacuum Oven Pure Product Pure Product Drying->Pure Product G start Analyze Purity (HPLC) purity_check Purity < 99.5%? start->purity_check oiling_out Product 'Oils Out'? start->oiling_out end_ok Product OK purity_check->end_ok No recrystallize Recrystallize: - Slower cooling - Different solvent purity_check->recrystallize Yes oiling_out->purity_check No re_dissolve Re-dissolve & Cool Slower Add seed crystal oiling_out->re_dissolve Yes charcoal Use Activated Charcoal recrystallize->charcoal Color issue? chromatography Consider Chromatography recrystallize->chromatography Impurity persists? dilute Use More Dilute Solution re_dissolve->dilute G cluster_impurities Sources of Impurities synthesis Profadol Synthesis starting_materials Unreacted Starting Materials synthesis->starting_materials Incomplete Reaction side_products Isomers & Side-Products synthesis->side_products Side Reactions reagents Residual Solvents & Reagents synthesis->reagents Workup Process degradation Degradation Products synthesis->degradation Instability

References

Profadol Hydrochloride stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propofol (B549288) Stability

Disclaimer: Information on "Profadol Hydrochloride" could not be located in the available literature. This guide has been developed based on the assumption that the query pertains to Propofol , a widely used intravenous anesthetic agent with well-documented stability considerations.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of Propofol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Propofol formulations? A1: Propofol is formulated as an oil-in-water emulsion, making its physical stability a primary concern. Key issues include:

  • Emulsion Instability: The emulsion can break down through processes like flocculation, creaming, coalescence, and cracking, leading to an increase in the size of oil droplets.[1] The presence of fat globules larger than 5 µm can pose a risk of embolism to patients.[1]

  • Chemical Degradation: Propofol can undergo oxidative degradation.[1][2] High temperatures and light exposure can accelerate hydrolysis and the production of free fatty acids, which can destabilize the emulsion.[1]

  • Microbial Contamination: The lipid-based formulation is susceptible to bacterial growth. Aseptic handling is crucial, and some formulations include antimicrobial agents like EDTA to inhibit microbe growth.[3][4]

  • pH Changes: The pH of the emulsion is typically maintained between 7.0 and 8.5 for optimal stability.[4][5] Deviations from this range can affect the emulsion's integrity.

Q2: What are the recommended storage conditions for Propofol? A2: To ensure stability, Propofol should be stored in its original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][7] It should be protected from light.[1][5] Storing at cold temperatures can prolong stability.[1] It is also recommended to store it away from incompatible materials.[7]

Q3: How long is Propofol stable after being drawn into a syringe? A3: The stability of Propofol after being transferred to a syringe is generally less than 24 hours.[5] To minimize the risk of instability and contamination, it is best practice to use it as soon as possible after preparation.

Q4: Is Propofol compatible with other intravenous drugs? A4: Propofol is known to be incompatible with a number of drugs. Mixing Propofol with other drugs can lead to physical and chemical incompatibilities, often resulting in emulsion breakdown.[5][8] For instance, it has been found to be physically incompatible with 4-hydroxybutyric acid, midazolam hydrochloride, piritramide, and remifentanil hydrochloride.[8] Co-administration through the same intravenous line should be avoided unless compatibility has been explicitly established.[8]

Q5: What are the common degradation pathways for Propofol? A5: The primary degradation pathways for Propofol include:

  • Oxidation: The phenolic hydroxyl group in Propofol is susceptible to oxidation.[2] This can be initiated by air, light, or trace metals.

  • Hydrolysis: While less common for the Propofol molecule itself, hydrolysis of the excipients in the emulsion (e.g., phospholipids) can occur, leading to changes in pH and emulsion destabilization.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. However, some studies have shown no significant degradation after exposure to UV light for up to 48 hours.[9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Visible phase separation or yellowing of the emulsion. Emulsion instability due to improper storage (temperature, light exposure), pH shift, or expiry.[1][10]Discard the sample immediately. Verify storage conditions and expiration date of new vials. Ensure pH of any diluents or co-administered drugs is compatible.
Inconsistent results in analytical assays (e.g., HPLC). Chemical degradation of Propofol, sorption to container materials (e.g., rubber stoppers), or improper sample preparation.[8]Prepare fresh samples for analysis. Use glass containers where possible to minimize sorption. Validate the analytical method for stability-indicating properties.
Increase in particle size observed during analysis. Emulsion coalescence or flocculation. This may be caused by mixing with incompatible drugs or excipients, or by physical stress (e.g., vigorous shaking).[1][8]Avoid mixing Propofol with other drugs unless compatibility is confirmed. Handle the emulsion gently. Analyze particle size distribution as a key stability parameter.
Precipitate formation upon mixing with another drug. Physicochemical incompatibility between Propofol emulsion and the other drug.[8]Do not administer the mixture. Consult compatibility charts and literature before co-administering any drug with Propofol.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[11] The following tables summarize typical conditions and results for Propofol.

Table 1: Summary of Forced Degradation Conditions for Propofol

Stress ConditionReagent/MethodTemperatureDuration
Acid Hydrolysis5 N HCl[9]60°C2 hours
Alkaline Hydrolysis5 N NaOH[9]60°C24 hours
Oxidation15% H₂O₂[9]60°C3 hours
Thermal DegradationDry Heat[9]100°C3 hours
PhotodegradationUV Light (254 nm)[9]Room Temperature48 hours

Table 2: Summary of Propofol Degradation Under Stress Conditions

Stress Condition% DegradationNumber of Degradation ProductsReference
Acid Hydrolysis (5 N HCl, 2h)13.4%0 detected[9]
Alkaline Hydrolysis (5 N NaOH, 24h)12.5%1 detected[9]
Oxidation (15% H₂O₂, 3h)25.7%8 detected[9]
Thermal Degradation (100°C, 3h)61.9%1 detected[9]
Photodegradation (UV 254 nm, 48h)No degradationNot applicable[9]

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Propofol Solution: Prepare a stock solution of Propofol in acetonitrile (B52724) (ACN) at a concentration of 280 µg/mL.[9]

  • Stress Application: Mix equal volumes of the Propofol solution and 5 N hydrochloric acid (HCl).[9]

  • Incubation: Place the mixture in a water bath at 60°C for 2 hours.[9]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 5 N sodium hydroxide (B78521) (NaOH).[9]

  • Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 24.8 µg/mL).[9]

  • Analysis: Filter the sample through a 0.22 µm filter and analyze using a validated stability-indicating HPLC method.[9]

Protocol 2: Analysis of Emulsion Droplet Size

  • Sample Preparation: Gently invert the Propofol emulsion vial to ensure homogeneity. Withdraw an aliquot for analysis. If studying compatibility, mix Propofol with the other drug in the desired ratio and take samples at specified time points.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument or a laser diffraction particle size analyzer.

  • Measurement: Dilute the sample as required by the instrument manufacturer's instructions to avoid multiple scattering effects.

  • Data Acquisition: Measure the globule size distribution. Pay close attention to the mean droplet size and the percentage of fat globules larger than 5 µm (PFAT5).[5]

  • Analysis: Compare the results against initial (time zero) measurements and established acceptance criteria (e.g., PFAT5 < 0.05%).[5]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Propofol Drug Substance/Product Acid Acid Hydrolysis (e.g., HCl) API->Acid Base Alkaline Hydrolysis (e.g., NaOH) API->Base Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal (e.g., 100°C) API->Thermal Photo Photolytic (e.g., UV light) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradants Identify & Characterize Degradation Products HPLC->Degradants

Caption: Workflow for a Forced Degradation Study of Propofol.

G center Propofol Emulsion Stability Consequence Emulsion Destabilization center->Consequence pH pH Shift pH->center Temp Temperature Temp->center Light Light Exposure Light->center Mixing Drug Incompatibility Mixing->center Storage Container Material (e.g., sorption) Storage->center Contamination Microbial Growth Contamination->center Coalescence Droplet Coalescence Consequence->Coalescence PhaseSep Phase Separation Consequence->PhaseSep Degradation Chemical Degradation Consequence->Degradation PFAT5 Increased PFAT5 (>5µm) Consequence->PFAT5

Caption: Factors Influencing the Stability of Propofol Emulsions.

References

Technical Support Center: Optimizing Mixed Agomist-Antagonist Opioid Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Profadol Hydrochloride" (also known as CI-572) is scarce in publicly available scientific literature. This technical support center, therefore, focuses on the broader class of mixed agonist-antagonist opioids to provide general guidance for researchers. The principles and protocols described here are based on commonly used drugs within this class, such as buprenorphine and butorphanol, and should be adapted with caution for less common compounds like Profadol. Always consult relevant literature and institutional guidelines before beginning any new experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for mixed agonist-antagonist opioids?

A1: Mixed agonist-antagonist opioids have a complex interaction with opioid receptors. They typically act as agonists (activators) at kappa opioid receptors, which contributes to analgesia, while simultaneously acting as partial agonists or antagonists (blockers) at mu opioid receptors.[1] This dual action can provide pain relief with a lower risk of certain side effects commonly associated with full mu-opioid agonists, such as severe respiratory depression and dependence.[2]

Q2: What are the most common side effects observed in animal models when using mixed agonist-antagonist opioids?

A2: Common side effects can include sedation, respiratory depression (though often with a ceiling effect, meaning it doesn't worsen with higher doses), and potential dysphoria or excitement.[1][2][3] Other reported effects in rodents include a reduction in food intake and body weight.[4] It is crucial to monitor animals closely for any adverse reactions.

Q3: How can I determine the optimal dose of a mixed agonist-antagonist opioid for my animal model?

A3: The optimal dose depends on the specific drug, the animal species and strain, the type of pain being studied, and the experimental endpoint. It is essential to start with a dose range reported in the literature for a similar compound and perform a dose-response study to determine the effective dose that provides analgesia with minimal side effects in your specific model. The tables below provide starting points for some commonly used drugs in this class.

Q4: Can I administer mixed agonist-antagonist opioids with other analgesics?

A4: Yes, a multimodal analgesia approach, combining different classes of pain relievers, is often recommended.[4] For instance, combining a mixed agonist-antagonist opioid with a non-steroidal anti-inflammatory drug (NSAID) can provide more effective pain relief. However, be cautious when combining with full mu-opioid agonists, as the antagonist properties of the mixed agent can reduce the efficacy of the full agonist.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Inadequate Analgesia - Dose is too low.- The specific pain model is not responsive to this class of opioid.- Incorrect route of administration or timing.- Perform a dose-response study to find the effective dose.- Consider a different class of analgesic or a multimodal approach.- Review the pharmacokinetic profile of the drug and adjust the administration protocol accordingly.
Respiratory Depression - Dose is too high.- Synergistic effects with other CNS depressants (e.g., anesthetics).- Reduce the dose.- Monitor respiratory rate and provide supportive care if necessary.- Be aware that full antagonists like naloxone (B1662785) may be less effective at reversing the respiratory depression of some mixed agonist-antagonists.
Unexpected Behavioral Changes (e.g., excitement, pica) - Drug-specific effects (e.g., kappa-opioid receptor activation can sometimes lead to dysphoria).- Dose may be in a range that produces non-analgesic behavioral effects.- Lower the dose and observe for changes in behavior.- If the behavior persists, consider an alternative analgesic.- Ensure the animal's environment is calm and stress-free.
Tolerance (Decreased efficacy over time) - A known consequence of repeated opioid administration.- If long-term dosing is required, be prepared to adjust the dose.[4]- Consider intermittent dosing schedules if possible.- Be aware of the potential for opioid-induced hyperalgesia (increased pain sensitivity).[4]

Data Presentation: Dosage Guidelines for Representative Mixed Agonist-Antagonist Opioids in Rodents

The following are approximate dosage ranges and should be optimized for your specific experimental conditions.

Drug Species Dosage Range (mg/kg) Route of Administration Duration of Action (hours) Reference(s)
Buprenorphine Mouse0.05 - 0.1SC, IP4 - 8[5][6]
Rat0.01 - 0.05SC, IP6 - 8[6][7]
Butorphanol Mouse5.0SC1 - 2[8][9]
Rat2.0SC1 - 2[8][9]
Nalbuphine Mouse10SC, IP~1[10]
Pentazocine Rat3 - 100 µg (intrathecal)ITVaries[11]
Mouse3 - 56 (cumulative)SCVaries[12]

SC: Subcutaneous, IP: Intraperitoneal, IT: Intrathecal

Experimental Protocols

Protocol: Assessment of Thermal Nociception Using the Hot Plate Test

Objective: To evaluate the analgesic efficacy of a mixed agonist-antagonist opioid against a thermal pain stimulus.

Materials:

  • Hot plate apparatus

  • Animal enclosures

  • Test compound (e.g., mixed agonist-antagonist opioid)

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for administration

  • Timer

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[13][14]

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[13][14]

    • Gently place the animal on the hot plate and start the timer immediately.[13][14]

    • Observe the animal for nocifensive behaviors, such as hind paw licking or jumping.[15]

    • Record the latency (in seconds) to the first clear pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, at which point the animal is removed from the plate if no response has occurred.[13][16]

  • Drug Administration:

    • Administer the test compound or vehicle control at the predetermined dose, route, and volume.

  • Post-Treatment Measurements:

    • At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test as described in step 2.

  • Data Analysis:

    • Compare the response latencies between the vehicle- and drug-treated groups at each time point.

    • An increase in latency in the drug-treated group indicates an analgesic effect.

Protocol: Assessment of Mechanical Allodynia Using Von Frey Filaments

Objective: To measure the effect of a mixed agonist-antagonist opioid on mechanical pain sensitivity.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Animal enclosures

Procedure:

  • Acclimation: Place the animals in the individual enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes until exploratory behavior ceases.

  • Baseline Measurement:

    • Starting with a filament near the expected 50% withdrawal threshold, apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling.[17][18]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold.[18]

  • Drug Administration:

    • Administer the test compound or vehicle control.

  • Post-Treatment Measurements:

    • At specified time points after administration, re-assess the mechanical threshold as described in step 2.

  • Data Analysis:

    • Compare the 50% paw withdrawal threshold between the vehicle- and drug-treated groups.

    • An increase in the force required to elicit a withdrawal response indicates an anti-allodynic effect.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_Protein Gαi/o Gβγ MOR->G_Protein Conformational Change Drug Mixed Agonist- Antagonist Opioid Drug->MOR Binds (Partial Agonist or Antagonist Activity) AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Side Effects cAMP->Analgesia Cellular Response

Caption: Mu-Opioid Receptor Mixed Agonist-Antagonist Signaling Pathway.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimation B Randomize into Groups (Vehicle vs. Drug) A->B C Baseline Nociceptive Test (e.g., Hot Plate, von Frey) B->C D Administer Vehicle or Test Compound C->D E Post-Treatment Nociceptive Tests (at defined time points) D->E F Record Behavioral Responses (e.g., latency, threshold) E->F G Statistical Analysis (Compare Groups) F->G H Determine Analgesic Efficacy G->H

Caption: Generalized Workflow for Evaluating an Analgesic Agent.

References

Technical Support Center: Overcoming Poor Solubility of Profadol Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor solubility of Profadol Hydrochloride in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an opioid analgesic that acts as a mixed agonist-antagonist at the μ-opioid receptor. Its chemical formula is C₁₄H₂₂ClNO, and it has a molecular weight of 255.78 g/mol .[1]

Q2: What is the known solubility of this compound?

Q3: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, known as "solvent-shift precipitation," occurs because the compound is no longer in its preferred organic solvent environment and its concentration exceeds its solubility limit in the aqueous buffer.

Q4: What are the initial steps I should take to troubleshoot precipitation?

The first step is to visually inspect your solution for any signs of cloudiness or solid particles after dilution. For a more quantitative assessment, you can measure the absorbance of the solution at a wavelength around 600 nm, where an increase in absorbance would indicate the presence of a precipitate. It is also recommended to prepare a fresh, high-quality DMSO stock solution, as old or water-logged DMSO can be less effective at dissolving the compound.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Possible Cause Troubleshooting Step Detailed Explanation
Concentration Exceeds Aqueous Solubility 1. Lower the Final Concentration: Determine the lowest effective concentration for your assay.The simplest solution is often to work at a concentration below the compound's aqueous solubility limit.
2. Perform a Solubility Test: Empirically determine the approximate solubility in your specific assay buffer.Prepare serial dilutions of your this compound stock in the assay buffer and observe the concentration at which precipitation occurs.
Solvent-Shift Shock 1. Modify the Dilution Method: Instead of a single large dilution, perform a stepwise (serial) dilution.Gradually introducing the compound to the aqueous environment can prevent it from crashing out of solution. Try adding the stock solution to a smaller volume of buffer first while vortexing, and then bring it to the final volume.
2. Pre-warm the Aqueous Buffer: Warming the buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.Temperature can influence the solubility of some compounds.
Inappropriate Solvent System 1. Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%.While DMSO is a good solvent for the stock solution, high concentrations can be toxic to cells and can still lead to precipitation upon significant dilution.
2. Consider Co-solvents: For non-cell-based assays, small amounts of other organic solvents like ethanol (B145695) could be tested in combination with DMSO.Co-solvents can sometimes improve the overall solvating power of the solution. However, their compatibility with the specific assay must be verified.
pH of the Assay Buffer 1. Adjust the pH: Since this compound is likely a weak base, its solubility may increase at a slightly acidic pH.Carefully adjust the pH of your assay buffer to a lower value (e.g., pH 6.0-7.0) and check for improved solubility. Ensure the pH is compatible with your experimental system (e.g., cell viability).

Data Presentation: Solubility of Related Compounds (for Reference)

While specific quantitative solubility data for this compound is limited, the following table provides data for Propranolol Hydrochloride, another hydrochloride salt of a nitrogen-containing organic molecule. This data is for informational purposes only and may not be representative of this compound's actual solubility.

Solvent Approximate Solubility of Propranolol Hydrochloride
DMSO~16 mg/mL
Ethanol~11 mg/mL
PBS (pH 7.2)~5 mg/mL

Data for Propranolol Hydrochloride, not this compound.

Mandatory Visualization

Logical Workflow for Troubleshooting Solubility Issues

G A Start: Profadol HCl Precipitation Observed B Prepare Fresh, High-Purity DMSO Stock A->B C Lower Final Assay Concentration B->C H Issue Resolved? C->H D Perform Serial Dilution E Pre-warm Aqueous Buffer D->E D->H F Optimize (Lower) Final DMSO % E->F E->H G Adjust Buffer pH (Slightly Acidic) F->G F->H G->H H->D No I End: Proceed with Experiment H->I Yes J Consult Further Resources / Consider Formulation Strategies H->J Still No

A step-by-step workflow for addressing precipitation of this compound.

Signaling Pathway of the μ-Opioid Receptor

G cluster_0 Ligand Binding cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway Profadol This compound MOR μ-Opioid Receptor (MOR) Profadol->MOR G_protein Gαi/o and Gβγ Subunits MOR->G_protein GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase G_protein->AC K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Beta_arrestin β-Arrestin Recruitment GRK->Beta_arrestin Internalization Receptor Internalization Beta_arrestin->Internalization Side_effects Tolerance & Side Effects Internalization->Side_effects

Dual signaling cascades of the μ-opioid receptor upon activation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out the desired amount of this compound powder into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: μ-Opioid Receptor (MOR) Binding Assay

Objective: To determine the binding affinity of this compound to the μ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing MOR (e.g., CHO-MOR or HEK-MOR cells)

  • Radioligand with known high affinity for MOR (e.g., [³H]DAMGO)

  • This compound

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipette

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes

    • [³H]DAMGO at a concentration near its Kd

    • Either assay buffer (for total binding), unlabeled Naloxone (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and determine the IC₅₀ value.

Protocol 3: cAMP Functional Assay for MOR Activation

Objective: To assess the functional activity of this compound at the μ-opioid receptor by measuring its effect on cAMP levels.

Materials:

  • Cells expressing MOR (e.g., CHO-MOR or HEK-MOR cells)

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Positive control agonist (e.g., DAMGO)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium

  • 96-well cell culture plates

Procedure:

  • Seed the MOR-expressing cells in a 96-well plate and grow to the desired confluency.

  • Prepare serial dilutions of this compound and the positive control agonist in the appropriate assay buffer.

  • Aspirate the cell culture medium and replace it with the buffer containing the different concentrations of this compound or the control agonist.

  • Pre-incubate the cells with the compounds for a short period (e.g., 15 minutes).

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

References

Technical Support Center: Navigating the On- and Off-Target Effects of Propofol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information to help researchers understand and mitigate the off-target effects of Propofol (B549288) (2,6-diisopropylphenol) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Propofol?

Propofol's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, Propofol enhances the effect of GABA, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] At higher concentrations, Propofol can directly activate the GABA-A receptor, even in the absence of GABA.[2]

Q2: What are the known off-target effects of Propofol?

Propofol is known to interact with several other molecular targets, which can lead to confounding experimental results. These off-target effects include:

  • Inhibition of N-methyl-D-aspartate (NMDA) receptors: Propofol can inhibit this subtype of glutamate (B1630785) receptor, which may contribute to its anesthetic and amnesic properties.[1][3]

  • Potentiation of glycine (B1666218) receptors: Propofol can enhance the function of glycine receptors, another important class of inhibitory ion channels in the central nervous system.[4][5]

  • Blockade of voltage-gated sodium channels: Propofol can block sodium channels in a voltage-dependent manner, which may contribute to the reduction in muscle excitability observed with its use.[6][7]

  • Cardiovascular and Respiratory Depression: Propofol can cause hypotension through vasodilation and has a depressive effect on the respiratory system.[4]

Q3: How can I minimize off-target effects in my experiments?

Several strategies can be employed to minimize the impact of Propofol's off-target effects:

  • Use the lowest effective concentration: Titrate Propofol to the lowest concentration that achieves the desired on-target effect (GABA-A receptor modulation) to minimize engagement with lower-affinity off-targets.

  • Employ specific antagonists for off-targets: To confirm that an observed effect is not due to off-target interactions, use specific antagonists for NMDA receptors (e.g., AP5), glycine receptors (e.g., strychnine), or sodium channels (e.g., tetrodotoxin) in control experiments.

  • Use a multi-assay approach: Characterize the effects of Propofol in multiple experimental systems and cell types to identify potential inconsistencies that may arise from differential expression of on- and off-target proteins.

  • Consider structural analogs: If available, use a structurally related but inactive analog of Propofol as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Troubleshooting Steps
Unexpected changes in neuronal excitability not fully explained by GABA-A receptor modulation. Inhibition of excitatory NMDA receptors or blockade of voltage-gated sodium channels.1. Perform experiments in the presence of an NMDA receptor antagonist (e.g., AP5) to see if the effect is blocked.2. Use whole-cell patch-clamp to directly measure the effect of Propofol on sodium channel currents.3. Compare results with a known selective GABA-A receptor modulator.
Unanticipated inhibitory effects in a system with low GABA-A receptor expression. Potentiation of glycine receptors.1. Test for the presence of glycine receptors in your experimental system.2. Use strychnine, a glycine receptor antagonist, to determine if it reverses the observed effect.3. Perform electrophysiology experiments to directly measure Propofol's effect on glycine-activated currents.
Cell viability is compromised at concentrations expected to be selective for GABA-A receptors. This could be due to a combination of off-target effects or specific cellular sensitivities.1. Perform a dose-response curve for cytotoxicity to determine the toxic concentration range.2. Investigate markers of apoptosis or necrosis to understand the mechanism of cell death.3. Compare the cytotoxic profile of Propofol with other GABA-A receptor modulators.

Quantitative Data Summary

The following table summarizes the reported concentrations of Propofol required for its on-target and various off-target effects. Note that values can vary depending on the specific experimental conditions and model system used.

TargetEffectConcentration (IC50 / EC50)Reference
GABA-A Receptor (α1β3γ2L) Potentiation7 µM[4]
GABA-A Receptor (α1β1γ2S) Direct Activation50 µM[8]
GABA-A Receptor (α1β1γ2S) Potentiation~0.5 µM[8]
NMDA Receptor Inhibition~160 µM[1]
Glycine Receptor (α1) Potentiation95 µM[4]
Glycine Receptor (α2) Potentiation95 µM[4]
Skeletal Muscle Sodium Channels Block22-23 µM[6]
Rat Brain IIa Sodium Channels Inhibition10 µM[7]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Potentiation

Objective: To measure the potentiation of GABA-A receptor-mediated currents by Propofol.

Methodology:

  • Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

  • Solutions:

    • Internal Solution (in pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

    • External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Procedure:

    • Obtain a whole-cell recording from a transfected cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of Propofol.

    • Record the potentiation of the GABA-elicited current.

  • Data Analysis: Plot the percentage potentiation as a function of Propofol concentration to determine the EC50.

NMDA Receptor Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To quantify the inhibitory effect of Propofol on NMDA receptor currents.

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (e.g., GluN1/GluN2A).

  • TEVC Setup: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Solutions:

    • Recording Solution (ND96): Containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, adjusted to pH 7.5. Use a low Mg2+ concentration to minimize voltage-dependent block of the NMDA receptor.

  • Procedure:

    • Clamp the oocyte at a holding potential of -70 mV.

    • Apply a saturating concentration of glutamate and co-agonist glycine to elicit a maximal current response.

    • After washout, co-apply glutamate/glycine with increasing concentrations of Propofol.

    • Record the inhibition of the NMDA receptor-mediated current.

  • Data Analysis: Normalize the inhibited currents to the control current and plot against Propofol concentration to calculate the IC50.

Visualizations

G Propofol's Primary and Off-Target Signaling Pathways Propofol Propofol GABA_A GABA-A Receptor (Primary Target) Propofol->GABA_A Potentiates/Activates NMDA_R NMDA Receptor (Off-Target) Propofol->NMDA_R Inhibits Glycine_R Glycine Receptor (Off-Target) Propofol->Glycine_R Potentiates Na_Channel Voltage-gated Na+ Channel (Off-Target) Propofol->Na_Channel Blocks Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation NMDA_R->Neuronal_Excitation Glycine_R->Neuronal_Inhibition Reduced_AP Reduced Action Potential Firing Na_Channel->Reduced_AP

Caption: Propofol's primary and off-target molecular interactions.

G Troubleshooting Workflow for Unexpected Propofol Effects Start Unexpected Experimental Outcome Check_Conc Is Propofol concentration as low as possible? Start->Check_Conc Lower_Conc Titrate to lower effective concentration Check_Conc->Lower_Conc No Consider_Off_Target Consider Off-Target Effects Check_Conc->Consider_Off_Target Yes Lower_Conc->Start NMDA_Test Excitatory pathway affected? Consider_Off_Target->NMDA_Test Glycine_Test Unexpected inhibitory effect? NMDA_Test->Glycine_Test No Use_NMDA_Antagonist Use NMDA Antagonist (e.g., AP5) NMDA_Test->Use_NMDA_Antagonist Yes Use_Glycine_Antagonist Use Glycine Antagonist (e.g., Strychnine) Glycine_Test->Use_Glycine_Antagonist Yes On_Target_Effect Likely On-Target Effect Glycine_Test->On_Target_Effect No Off_Target_Confirmed Off-Target Effect Confirmed Use_NMDA_Antagonist->Off_Target_Confirmed Use_Glycine_Antagonist->Off_Target_Confirmed

References

Technical Support Center: Analysis of Exemplar Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a fictional compound, "Exemplar Hydrochloride," as a representative example due to the lack of available data for "Profadol Hydrochloride." The experimental details, data, and degradation pathways are illustrative and should be adapted based on the specific properties of the actual compound of interest.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation product analysis of Exemplar Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Exemplar Hydrochloride under forced degradation conditions?

A1: Based on its chemical structure (a fictional amine-containing compound), Exemplar Hydrochloride is susceptible to several degradation pathways. The primary expected pathways are hydrolysis and oxidation. Photodegradation may also occur depending on the chromophore in the molecule. Under acidic and basic conditions, hydrolysis of susceptible functional groups (e.g., esters, amides) is the main concern. Oxidative degradation is likely to occur in the presence of an oxidizing agent, light, or heat, potentially affecting electron-rich moieties.

Q2: I am not seeing any degradation of Exemplar Hydrochloride in my forced degradation study. What should I do?

A2: If you observe no degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: The stress conditions may not be harsh enough. You can incrementally increase the temperature, the concentration of the stressor (acid, base, or oxidizing agent), or the duration of the study.[1]

  • Check Experimental Setup: Ensure that your experimental setup is correct. For example, in photostability studies, ensure the light source is of the appropriate wavelength and intensity.

  • Analyte Concentration: The concentration of Exemplar Hydrochloride might be too low to detect small percentage changes. Ensure your analytical method has sufficient sensitivity.

  • Intrinsic Stability: It is possible that Exemplar Hydrochloride is highly stable under the tested conditions. If extensive stress still results in no degradation, this is valuable information about the molecule's intrinsic stability.[1]

Q3: My chromatogram shows many small, unidentified peaks after forced degradation. How can I identify them?

A3: The presence of multiple small peaks indicates the formation of several degradation products. To identify these, a systematic approach is necessary:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the peaks will provide the molecular weight of the degradation products, which is a critical first step in structure elucidation.

  • Tandem MS (MS/MS): Fragmenting the parent ions of the degradation products in an MS/MS experiment can provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help in determining the elemental composition of the degradation products.

  • Forced Degradation of Standards: If you have hypothesized degradation products, you can attempt to synthesize them and run them as standards to confirm their retention times and mass spectra.

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from all its degradation products, excipients, and other potential impurities. To ensure your method is stability-indicating:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak for Exemplar Hydrochloride should be spectrally pure in the presence of its degradation products.

  • Resolution: The chromatographic method must achieve baseline separation (Resolution > 1.5) between the API and all degradation products.

  • Forced Degradation Studies: The method must be validated using samples from forced degradation studies to demonstrate its ability to separate and quantify the API in the presence of its degradants.

Troubleshooting Guides

Issue 1: Poor Peak Shape for Exemplar Hydrochloride or its Degradants
  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Exemplar Hydrochloride and its degradants to ensure consistent ionization.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Strong sample solvent.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Issue 2: Inconsistent Retention Times
  • Possible Cause: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient.

  • Possible Cause: Column degradation.

    • Solution: Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Issue 3: Mass Balance Issues (Sum of API and degradants is not close to 100%)
  • Possible Cause: Co-elution of degradants.

    • Solution: Optimize the chromatographic method to improve resolution. Try a different column chemistry or mobile phase composition.

  • Possible Cause: Degradants are not UV-active.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to the UV detector.

  • Possible Cause: Formation of volatile degradants or precipitation.

    • Solution: This is a more challenging issue. Headspace GC-MS can be used to analyze for volatile compounds. Visual inspection of the sample can check for precipitates.

Quantitative Data Summary

The following tables summarize the results of a typical forced degradation study on Exemplar Hydrochloride.

Table 1: Summary of Forced Degradation Results for Exemplar Hydrochloride

Stress ConditionDuration% Degradation of Exemplar HydrochlorideNumber of Degradation Products
0.1 M HCl24 hours15.2%2
0.1 M NaOH12 hours25.8%3
10% H₂O₂6 hours35.1%4
Heat (80°C)48 hours8.5%1
Photostability (ICH Q1B)1.2 million lux hours5.3%1

Table 2: Chromatographic Data for Exemplar Hydrochloride and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)UV λmax (nm)
Exemplar HCl10.51.00275
Degradant 1 (Acid)8.20.78260
Degradant 2 (Acid)12.11.15280
Degradant 3 (Base)7.50.71255
Degradant 4 (Base)9.80.93275
Degradant 5 (Base)13.51.29290
Degradant 6 (Oxidative)6.40.61240
Degradant 7 (Oxidative)8.90.85270
Degradant 8 (Oxidative)11.21.07285
Degradant 9 (Oxidative)14.81.41300
Degradant 10 (Thermal)11.81.12275
Degradant 11 (Photolytic)13.11.25280

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Exemplar Hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 12 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 6 hours.

  • Thermal Degradation: Place the solid drug substance in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

Visualizations

Degradation_Pathway Exemplar_HCl Exemplar Hydrochloride Acid_Degradation Acid Hydrolysis (0.1 M HCl, 60°C) Exemplar_HCl->Acid_Degradation Base_Degradation Base Hydrolysis (0.1 M NaOH, 60°C) Exemplar_HCl->Base_Degradation Oxidative_Degradation Oxidation (10% H2O2, RT) Exemplar_HCl->Oxidative_Degradation Degradant_1 Degradant 1 Acid_Degradation->Degradant_1 Degradant_2 Degradant 2 Acid_Degradation->Degradant_2 Degradant_3 Degradant 3 Base_Degradation->Degradant_3 Degradant_4 Degradant 4 Base_Degradation->Degradant_4 Degradant_5 Degradant 5 Base_Degradation->Degradant_5 Degradant_6 Degradant 6 Oxidative_Degradation->Degradant_6

Caption: Major degradation pathways of Exemplar Hydrochloride.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photo Photo->Analysis API Exemplar HCl Stock API->Acid API->Base API->Oxidative API->Thermal API->Photo Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for forced degradation analysis.

Troubleshooting_Logic Start No Degradation Observed Increase_Stress Increase Stressor (Temp, Conc, Time) Start->Increase_Stress Check_Setup Verify Experimental Setup Increase_Stress->Check_Setup No Degradation_Observed Degradation Observed Increase_Stress->Degradation_Observed Yes Check_Method Confirm Analytical Method Sensitivity Check_Setup->Check_Method No Issue Check_Setup->Degradation_Observed Issue Found & Fixed Stable Conclude Intrinsic Stability Check_Method->Stable No Issue Check_Method->Degradation_Observed Issue Found & Fixed

Caption: Troubleshooting logic for no observed degradation.

References

Technical Support Center: Profadol Hydrochloride (Propofol) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Profadol Hydrochloride" did not yield specific results in the context of animal research. It is highly likely that this is a typographical error for Propofol (B549288) , a widely used intravenous anesthetic and sedative in both clinical and preclinical settings. This guide will proceed under the assumption that the compound of interest is Propofol. The principles and troubleshooting steps outlined below are broadly applicable to minimizing variability in animal studies involving anesthetic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Propofol?

A1: Propofol's primary mechanism involves the positive modulation of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A).[1][2] GABA is the main inhibitory neurotransmitter in the central nervous system. Propofol binds to the GABA-A receptor, enhancing the effect of GABA by increasing the duration of the chloride channel opening.[1][3] This leads to hyperpolarization of the neuron, making it less likely to fire and resulting in sedation and anesthesia.[1] Secondary mechanisms may include the inhibition of NMDA receptors and activation of glycine (B1666218) receptors.[1]

Q2: Why am I seeing high variability in anesthetic depth and recovery times between animals?

A2: High variability is a common challenge in animal studies and can stem from multiple sources.[4][5][6] Inherent biological differences between animals, such as age, sex, genetics, and metabolic rate, play a significant role.[4][6][7] Experimental procedures, including the speed of injection and the precision of dosing, can introduce variability.[4] Environmental factors like housing conditions and even the gender of the animal handlers can also contribute.[5]

Q3: What are the key sources of experimental variability I should control for?

A3: Key sources of variability can be categorized into three main areas:

  • Inherent Variation: Differences between individual animals (e.g., genetics, age, sex, body weight).[4]

  • Experimenter-Introduced Variation: Inconsistencies in handling, dosing procedures, and measurement techniques.[4]

  • Environmental Variation: Differences in housing, diet, temperature, noise levels, and light cycles that can induce stress and physiological changes.[4][6]

Q4: How can I standardize my experimental protocol to reduce variability?

A4: Standardization is crucial for reproducibility.[8] Key practices include using genetically similar animals from a reputable supplier, acclimatizing them to the laboratory environment, and ensuring consistent housing and husbandry conditions.[6] All experimental procedures, from animal handling to data recording, should be performed consistently by well-trained personnel.[4] Implementing randomization and blinding in your study design is also essential to minimize bias.[9][10]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Inconsistent Sedation Depth at a Fixed Dose 1. Biological Variation: Differences in metabolism, age, or strain susceptibility.[6][11]2. Dosing Inaccuracy: Inconsistent injection speed or volume.3. Stress: Animal stress prior to injection can alter physiological responses.[12]1. Titrate to Effect: Instead of a fixed dose, administer Propofol slowly until the desired anesthetic plane is reached (e.g., loss of pedal withdrawal reflex). Record the total dose for each animal.2. Use Infusion Pumps: For precise and consistent administration, use a syringe or infusion pump.3. Acclimatization & Handling: Ensure a proper acclimatization period (e.g., 7 days) and use consistent, gentle handling techniques to minimize stress.
Unexpected Adverse Events (e.g., Apnea (B1277953), Hypotension) 1. Rapid Injection: Bolus administration that is too fast is a common cause of apnea and hypotension.[13]2. Dose Miscalculation: Incorrect calculation of dose based on body weight.3. Strain Sensitivity: The specific strain of animal may be more sensitive to the cardiorespiratory depressant effects of Propofol.1. Slow Administration Rate: Administer the induction dose over 60-90 seconds. For maintenance, use a continuous rate infusion (CRI).2. Verify Calculations: Double-check all dose calculations. Use a calibrated scale for accurate body weights.3. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and blood pressure. Be prepared to provide respiratory support if necessary.
High Variability in Pharmacokinetic (PK) Data 1. Sampling Time Inconsistency: Inaccurate timing of blood sample collection.2. Handling of Samples: Improper storage or processing of blood samples leading to drug degradation.3. Inherent PK Differences: Significant inter-animal variability in drug clearance and distribution is known to occur.[14]1. Standardize Sampling: Create a strict, timed schedule for all blood draws. Use a stopwatch for accuracy.2. Develop a Sample Handling SOP: Establish and follow a standard operating procedure (SOP) for sample collection, processing (e.g., centrifugation temperature/time), and storage.3. Increase Sample Size: A larger sample size may be necessary to achieve statistical power when high inter-individual variability is expected.[9]
Poor Reproducibility Between Experiments or Labs 1. Subtle Environmental Differences: Minor variations in lab environment (e.g., ambient noise, smells, microbiome) can have a significant impact.[15]2. Experimenter Effect: Different researchers may handle animals or perform procedures in slightly different ways.[4][15]3. Lack of Detailed Reporting: The original study protocol may lack sufficient detail to be replicated accurately.1. Detailed Environmental Recording: Document and standardize as many environmental variables as possible (e.g., temperature, humidity, light cycle, bedding type).2. Cross-Training: Ensure all experimenters are trained on the exact same protocols and handling techniques.3. Adhere to Reporting Guidelines: Follow guidelines like ARRIVE (Animal Research: Reporting of In Vivo Experiments) to ensure your methods are described in sufficient detail for replication.

Quantitative Data Summary

The following tables summarize pharmacokinetic and dosage data for Propofol from studies in various animal models. Note the significant variability both within and between species.

Table 1: Propofol Pharmacokinetic Parameters in Animal Models

SpeciesClearance (mL/kg/min)Volume of Distribution (Vss; L/kg)Elimination Half-Life (min)Reference
Dog (Beagle) 50.1 ± 3.96.51 ± 0.52322.3 ± 27.0[14]
Cat 25.1 ± 7.25.8 ± 1.5450.4 ± 345.2[16]
Rabbit ~3402-10 x body weight-[11]
Rat ~30-802-10 x body weight-[11]
Values are presented as mean ± SEM or as a range where applicable.

Table 2: Example Propofol Induction Doses in Animal Models

SpeciesPremedicationInduction Dose (mg/kg)AdministrationReference
Dog (Beagle) Acepromazine & Papaveretum4.0IV Bolus[14]
Dog (Mixed Breed) None9.7 ± 1.6IV Infusion (10 mg/kg/min)[17]
Cat None7.07 ± 1.55IV to effect[18]
Cat Gabapentin, Buprenorphine, Acepromazine2.4 ± 0.5 to 5.0 ± 0.9IV to effect[19][20]
Doses can vary significantly based on premedication, administration rate, and desired anesthetic depth.

Experimental Protocols

Protocol: Standardized Intravenous Anesthetic Induction in a Rodent Model

This protocol is designed to minimize variability during the induction phase of anesthesia with Propofol.

  • Animal Preparation:

    • House animals in a controlled environment (12:12 light:dark cycle, constant temperature and humidity) for at least one week prior to the experiment for acclimatization.

    • Weigh the animal on a calibrated scale immediately before dosing to ensure accurate dose calculation.

    • Place the animal in a warming chamber or on a warming pad to promote vasodilation of the tail veins for easier IV access.

  • Drug Preparation:

    • Use a fresh vial of Propofol emulsion. Gently invert the vial to ensure homogeneity; do not shake.

    • Draw up the calculated dose into a 1 mL syringe. For small volumes, dilute with sterile saline to a larger, more manageable volume to improve accuracy.

    • Ensure there are no air bubbles in the syringe.

  • Administration:

    • Place the rodent in a suitable restrainer to provide access to a lateral tail vein.

    • Swab the tail with 70% ethanol.

    • Insert a 27G (or smaller) needle attached to the syringe into the vein.

    • Administer the drug at a slow, consistent rate (e.g., over 60 seconds) using a stopwatch for timing. An infusion pump is highly recommended for maximum consistency.

  • Monitoring and Confirmation of Anesthesia:

    • Immediately after administration, begin monitoring the animal's respiratory rate.

    • Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (pinching the toe firmly with forceps).

    • Record the exact time of administration and the time to loss of reflex.

    • If titrating to effect, record the final volume/dose administered to achieve the desired anesthetic plane.

  • Post-Induction:

    • Apply a veterinary-grade ophthalmic ointment to prevent corneal drying.

    • Place the animal on a surgical plane with a heat source to maintain body temperature throughout the procedure.

    • Continue to monitor vital signs every 5-10 minutes.

Visualizations

Signaling Pathways and Workflows

profopol_mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Propofol Propofol Propofol->GABA_A Binds & Potentiates GABA GABA (Neurotransmitter) GABA->GABA_A Binds & Activates Cl_ion Cl_ion->GABA_A Increased Influx CNS_Depression CNS Depression (Anesthesia / Sedation) Hyperpolarization->CNS_Depression

Caption: Mechanism of action for Propofol at the GABA-A receptor.

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment P1 Define Hypothesis & Calculate Sample Size P2 Randomize Animals into Groups P1->P2 P3 Acclimatize Animals (Standardized Housing) P2->P3 E1 Blinded Dosing (Standardized Protocol) P3->E1 E2 Monitor Vital Signs & Collect Data E1->E2 E3 Record All Observations E2->E3 A1 Unblind Groups E3->A1 A2 Statistical Analysis A1->A2 A3 Interpret & Report Results (ARRIVE Guidelines) A2->A3

Caption: Workflow for an animal study emphasizing variability control.

variability_sources cluster_inherent cluster_experimenter cluster_environmental Total Total Experimental Variability Inherent Inherent (Biological) Total->Inherent Experimenter Experimenter (Procedural) Total->Experimenter Environmental Environmental (Husbandry) Total->Environmental I1 Genetics / Strain Inherent->I1 I2 Age / Sex Inherent->I2 I3 Microbiome Inherent->I3 E1 Handling Skill Experimenter->E1 E2 Dosing Precision Experimenter->E2 E3 Measurement Error Experimenter->E3 V1 Housing Density Environmental->V1 V2 Noise / Light Environmental->V2 V3 Diet / Water Environmental->V3

Caption: Key sources of variability in preclinical animal research.

References

Technical Support Center: Analysis of Amine-Based Analgesic Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on specific analytical methods for "Profadol Hydrochloride" is limited. This technical support center provides a generalized framework for developing and troubleshooting analytical methods for a class of compounds with similar expected characteristics (amine-based analgesic hydrochlorides). The provided protocols and troubleshooting guides are illustrative and should be adapted based on the specific properties of the molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of amine-based analgesic hydrochlorides?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent method due to its robustness, specificity, and sensitivity for this class of compounds. Gas Chromatography (GC) can also be used, often with mass spectrometry (MS) detection, particularly for volatile derivatives or when higher specificity is required.

Q2: My HPLC chromatogram for the analgesic hydrochloride shows a tailing peak. What are the likely causes?

Peak tailing for amine compounds in reverse-phase HPLC is often due to strong interactions between the basic amine groups and residual acidic silanols on the silica-based column packing. To mitigate this, consider the following:

  • Use a base-deactivated column: These columns have end-capping to minimize exposed silanols.

  • Lower the mobile phase pH: A pH of 2.5-3.5 will ensure the amine is fully protonated, reducing its interaction with silanols.

  • Add a competing base: Including a small amount of an amine modifier like triethylamine (B128534) (TEA) in the mobile phase can block the active sites on the stationary phase.

  • Reduce sample solvent strength: Injecting the sample in a solvent weaker than the mobile phase can improve peak shape.

Q3: I am observing poor reproducibility in my GC analysis. What should I investigate?

Poor reproducibility in the GC analysis of amine-containing compounds can stem from several factors:

  • Analyte Adsorption: Active sites in the GC inlet or column can adsorb the analyte. Using a deactivated liner and a column specifically designed for basic compounds is crucial.

  • Thermal Degradation: The hydrochloride salt may not be stable at high temperatures in the GC inlet. Derivatization to a more volatile and stable form may be necessary.

  • Inconsistent Injection Volume: Ensure the syringe is functioning correctly and the autosampler is properly calibrated.

Q4: Can I use UV spectroscopy for the quantification of my analgesic hydrochloride?

UV spectroscopy can be a straightforward method for quantification if the analyte has a suitable chromophore and the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength. It is often used for initial concentration estimates and dissolution testing but may lack the specificity of chromatographic methods for complex samples.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peak - Incorrect wavelength setting on UV detector- Compound not eluting from the column- No injection occurred- Verify the UV absorbance maximum of the analyte- Use a stronger mobile phase (higher organic content)- Check autosampler and syringe for proper operation
Split Peaks - Column contamination or void- Sample solvent incompatible with mobile phase- Wash or replace the column- Dissolve the sample in the mobile phase or a weaker solvent
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp failing- Allow sufficient time for column equilibration- Ensure proper mixing and degassing of the mobile phase- Check lamp hours and replace if necessary
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents- Implement a needle wash step in the injection sequence
GC Method Troubleshooting
IssuePossible CauseRecommended Solution
Broad Peaks - Too low of a column temperature- Adsorption in the inlet or column- Increase the oven temperature or use a temperature program- Use a deactivated liner and a base-deactivated column
Peak Fronting - Column overload- Incompatible solvent- Dilute the sample- Use a solvent that is less volatile than the analyte
Loss of Sensitivity - Septum leak- Contaminated ion source (MS detector)- Replace the septum- Clean the ion source

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reverse-phase HPLC method for the analysis of an amine-based analgesic hydrochloride.

1. Materials and Reagents:

  • Amine-Based Analgesic Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Triethylamine (optional, as a mobile phase modifier)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably base-deactivated

3. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile: (Aqueous buffer, pH 3.0) (e.g., 40:60 v/v)
Aqueous Buffer 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of the analyte (typically 220-280 nm)
Injection Volume 10 µL
Run Time 10 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase).

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

This protocol outlines a general GC-MS method, including a derivatization step to improve the volatility and thermal stability of the analyte.

1. Materials and Reagents:

  • Amine-Based Analgesic Hydrochloride reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (GC grade, as a catalyst)

2. Instrumentation:

  • Gas chromatograph with a split/splitless inlet

  • Mass spectrometer detector

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

4. Derivatization and Sample Preparation:

  • Standard/Sample Preparation: Accurately weigh the standard or sample into a vial.

  • Derivatization: Add a suitable solvent (e.g., ethyl acetate), the derivatizing agent (e.g., BSTFA), and a catalyst (e.g., pyridine). Cap the vial and heat at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes).

  • Injection: After cooling, inject an aliquot of the derivatized solution into the GC-MS.

Visualizations

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV/DAD Detector column->detector Elution data Data Acquisition and Processing detector->data report Final Report data->report

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Using Base- Deactivated Column? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end change_column Switch to Base- Deactivated Column check_column->change_column No add_modifier Add Competing Base (e.g., TEA) check_column->add_modifier Yes change_column->end add_modifier->end

Caption: Troubleshooting Logic for HPLC Peak Tailing.

addressing Profadol Hydrochloride batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on specific batch-to-batch variability for Profadol Hydrochloride is not extensively available in public literature. This guide is based on general principles of pharmaceutical quality control and common issues encountered with opioid receptor ligands.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrochloride salt of Profadol, a synthetic opioid analgesic. It functions as a mixed agonist-antagonist at the μ-opioid receptor. This means it can both activate and block the receptor, leading to a complex pharmacological profile.

Q2: What are the potential sources of batch-to-batch variability in this compound?

While specific data for this compound is limited, potential sources of batch-to-batch variability for a synthetic pharmaceutical like this can include:

  • Purity Profile: Differences in the levels and types of impurities, such as starting materials, by-products, or degradation products.

  • Polymorphism: The existence of different crystalline forms of the active pharmaceutical ingredient (API), which can affect solubility and bioavailability.

  • Solvent Content: Residual solvents from the manufacturing process can vary between batches.

  • Particle Size Distribution: Variations in particle size can influence dissolution rates and, consequently, the drug's performance in assays.

  • Water Content: Differences in hydration levels can affect the stability and potency of the compound.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is recommended to perform in-house quality control checks on each new batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Karl Fischer Titration: To quantify water content.

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form.

Troubleshooting Guide for Experimental Inconsistencies

Issue 1: Inconsistent Potency or Efficacy in In Vitro Assays

Question: I am observing significant differences in the potency (EC₅₀/IC₅₀) of this compound between different batches in my cell-based assays. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Purity Differences A lower purity in one batch will result in a lower effective concentration. Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity values. If possible, perform in-house purity analysis via HPLC.
Degradation of Compound This compound, like many pharmaceuticals, can degrade over time if not stored correctly. Ensure the compound is stored under the recommended conditions (e.g., cool, dry, and dark). Prepare fresh stock solutions for each experiment.
Inaccurate Stock Solution Concentration Variations in weighing or incomplete dissolution can lead to inaccurate stock concentrations. Ensure your balance is calibrated. Visually inspect for complete dissolution. It is good practice to prepare stock solutions in a solvent recommended by the supplier (e.g., DMSO).
Cell Culture Variability The response of cells can vary with passage number and cell density. Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities for all experiments.
Issue 2: Poor Solubility or Precipitation in Experimental Media

Question: My this compound is precipitating out of solution during my experiment. Why is this happening and how can I prevent it?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Buffers This compound may have limited solubility in aqueous solutions. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all conditions to avoid solvent effects.
pH-Dependent Solubility The solubility of compounds with ionizable groups can be pH-dependent. Check the pH of your experimental buffer. You may need to adjust the pH to improve solubility, but be mindful of how this might affect your biological system.
"Salting Out" Effect High salt concentrations in your buffer can sometimes reduce the solubility of a compound. If possible, try reducing the salt concentration of your buffer.

Data Presentation: Hypothetical Batch Comparison

The following table represents a hypothetical comparison of two batches of this compound to illustrate potential variability.

Parameter Batch A Batch B Recommended Action
Purity (HPLC, %) 99.5%98.1%If a >1% difference is observed, consider this a significant source of variability. Adjust concentrations based on purity for direct comparison.
Major Impurity (%) 0.2%0.9%Identify the impurity if possible. A significant new impurity may have off-target effects.
Water Content (%) 0.3%1.5%Higher water content will reduce the effective concentration of the active compound.
Solubility in PBS 1.2 mg/mL0.8 mg/mLDifferences in solubility could be due to polymorphism or particle size. This can significantly impact results in aqueous assays.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for μ-Opioid Receptor Activation

This protocol is designed to assess the agonist activity of this compound by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the μ-opioid receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human μ-opioid receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure: a. Aspirate the culture medium and replace it with 50 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). b. Add 25 µL of the this compound dilutions or control compounds (e.g., DAMGO as a full agonist) to the wells. c. Add 25 µL of 20 µM Forskolin (to stimulate cAMP production) to all wells except the negative control. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Receive New Batch of This compound qc Perform QC Checks (HPLC, MS) start->qc stock Prepare Stock Solution (e.g., 10 mM in DMSO) qc->stock treat Treat Cells with Profadol Dilutions stock->treat seed Seed Cells seed->treat measure Measure Response (e.g., cAMP levels) treat->measure analyze Analyze Data (Dose-Response Curve) measure->analyze compare Compare with Previous Batches analyze->compare

Caption: Workflow for Quality Control and In Vitro Testing of a New this compound Batch.

mu_opioid_pathway cluster_downstream Intracellular Signaling profadol Profadol (Mixed Agonist/Antagonist) mu_receptor μ-Opioid Receptor (GPCR) profadol->mu_receptor Binds gi Gi Protein mu_receptor->gi Activates mu_receptor->gi Blocks ac Adenylyl Cyclase gi->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) gi->ion_channel Modulates camp cAMP ac->camp Produces caption *As a mixed agonist-antagonist, Profadol can both stimulate and inhibit this pathway.

Caption: Simplified Signaling Pathway of a μ-Opioid Receptor Mixed Agonist-Antagonist.

optimizing storage conditions for Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability testing of Profadol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advised to store the compound at -20°C.[1]

Q2: What is the appearance of this compound and in what solvent is it soluble?

A2: this compound is typically a solid material. It is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: My this compound solution has changed color. What should I do?

A3: A change in color, such as yellowing or browning, may indicate degradation of the compound. Phenolic compounds can be susceptible to oxidation, which often results in colored byproducts. It is recommended to discard the solution and prepare a fresh one from solid material. To minimize degradation, use freshly prepared solutions and store them for the shortest time possible, protected from light.

Q4: I am seeing precipitation in my this compound stock solution. What could be the cause?

A4: Precipitation could be due to several factors, including solvent evaporation leading to supersaturation, temperature fluctuations affecting solubility, or degradation resulting in less soluble products. Ensure the storage container is tightly sealed. If the solvent is an aqueous buffer, pH shifts could also affect solubility. It is advisable to prepare a fresh solution and ensure the compound is fully dissolved before storage.

Q5: How should I handle this compound safely in the laboratory?

A5: this compound is an opioid analgesic and should be handled with appropriate safety precautions.[2] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Storage Conditions Summary

For optimal stability, please adhere to the following storage guidelines for this compound.

ParameterShort-Term (Days to Weeks)Long-Term (Months to Years)
Temperature 0 - 4°C-20°C
Light Protect from light (e.g., amber vial)Protect from light (e.g., amber vial)
Atmosphere Dry, inert atmosphere recommendedDry, inert atmosphere recommended
Form SolidSolid

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results Degradation of this compound stock solution; Incorrect concentration.Prepare a fresh stock solution. Verify the purity and concentration of the compound. Consider performing a stability check on your solution under your experimental conditions.
Discoloration of solid or solution Oxidation or other forms of chemical degradation. Phenolic compounds are prone to oxidation.Discard the material. Store new material under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For solutions, use de-gassed solvents and prepare fresh as needed.
Incomplete dissolution Poor solubility in the chosen solvent; Incorrect solvent.This compound is reported to be soluble in DMSO.[1] For other solvents, verify solubility. Sonication may aid dissolution. If using buffers, check the pH, as it can significantly impact the solubility of hydrochloride salts.
Precipitate forms in stored solution Solvent evaporation; Temperature changes; Degradation to an insoluble product.Ensure the container is sealed tightly. Store at a constant, recommended temperature. If precipitation persists, prepare fresh solutions for each experiment.

Experimental Protocols

The following protocols are provided as a guide for assessing the stability of this compound. These are generalized methods based on standard pharmaceutical practices for stability-indicating assays and may require optimization for your specific experimental setup.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start Profadol HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (Solid/Solution, 60-105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Neutralize & Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC Analysis analysis->hplc

Forced Degradation Experimental Workflow.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology (Example Conditions - Requires Validation):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate all degradation products. A starting point could be a mixture of acetonitrile and a phosphate (B84403) buffer (pH 3.0).

    • Example Gradient: Start with 80% Buffer / 20% Acetonitrile, and linearly increase to 20% Buffer / 80% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The phenolic chromophore in this compound should have a UV absorbance maximum. A starting point for detection would be around 270-280 nm. A full UV scan of a dilute solution should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Logical Relationships

The primary mechanism of action for Profadol is as a mixed agonist-antagonist of the µ-opioid receptor.[2] A simplified logical diagram for troubleshooting unexpected results is presented below.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_compound_issues Compound-Related Issues cluster_protocol_issues Protocol-Related Issues cluster_resolution Resolution start Unexpected Experimental Result check_compound Is the Profadol HCl solution suspect? start->check_compound check_protocol Was the experimental protocol followed correctly? start->check_protocol visual_insp Visually inspect solution (Color, Precipitate) check_compound->visual_insp Yes review_steps Review all procedural steps check_protocol->review_steps Unsure prep_fresh Prepare fresh solution visual_insp->prep_fresh purity_check Assess purity/concentration (e.g., HPLC, UV-Vis) prep_fresh->purity_check resolve Repeat experiment with fresh, verified compound purity_check->resolve reagent_check Check other reagents and controls review_steps->reagent_check reagent_check->resolve

Troubleshooting Logic for Unexpected Results.

References

troubleshooting unexpected results in Profadol studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Profadol (Propofol).

FAQs - General Questions

Q1: What is the primary mechanism of action for Propofol (B549288)?

Propofol's primary mechanism of action is the positive modulation of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[1][2][3][4] By binding to the GABA-A receptor, Propofol enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anesthesia.[2] It increases the duration for which the chloride channels remain open, hyperpolarizing the neuronal membrane and making it less likely to fire an action potential.[2]

Q2: Are there secondary mechanisms of action for Propofol?

Yes, in addition to its primary action on GABA-A receptors, Propofol has other secondary mechanisms. It can inhibit NMDA (N-methyl-D-aspartate) receptors, which are involved in excitatory neurotransmission, thereby reducing excitatory synaptic transmission.[2] Propofol has also been shown to activate glycine (B1666218) receptors, further contributing to its inhibitory effects in the central nervous system.[2]

Q3: What are the known impurities that can arise during Propofol synthesis?

The synthesis of Propofol can lead to several impurities. Seminal synthetic approaches involving the Friedel–Crafts alkylation of phenol (B47542) could result in impurities such as 2,4-diisopropyl and 2,4,6-triisopropyl phenol.[5] For medical use, these side products need to be removed to a level of less than 0.05%.[5] More recent, process-intensive synthesis methods aim to minimize the formation of these impurities.[5][6] Propofol is also susceptible to oxidation, which can lead to the formation of polymeric and color impurities.[7]

Troubleshooting Guide - Unexpected Results

In Vitro & Cell-Based Assays

Q1: My cell viability assay shows an unexpected increase in cell injury or death after Propofol treatment. Why is this happening?

While generally considered a cellular protectant, under certain conditions, Propofol can have pro-injury effects. One documented instance is in vascular smooth muscle cells (VSMCs) with increased oxidative stress.[8][9]

  • Underlying Mechanism: In VSMCs pre-treated with hydrogen peroxide (an inducer of oxidative stress), Propofol was found to exacerbate cell injury. This was demonstrated by a decrease in cell viability and an increase in apoptosis.[8][9] The mechanism appears to involve the inhibition of microRNA-21 up-regulation, which in turn increases its target gene, programmed cell death 4.[8][9]

  • Troubleshooting Steps:

    • Assess Oxidative Stress Levels: Measure the reactive oxygen species (ROS) levels in your cell culture system. The pro-injury effect of Propofol may be specific to cells already under oxidative stress.[9]

    • Cell-Type Specificity: Consider that this effect may be cell-type specific. For example, no obvious injury was observed in rat endothelial cells treated with H2O2 and Propofol in one study.[9]

    • Positive Control: Use a known pro-apoptotic agent as a positive control to ensure your cell viability and apoptosis assays are functioning correctly.

    • Vehicle Control: Ensure that the solvent used for Propofol (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.[9]

Q2: I am observing inconsistent or weak receptor binding/activation in my opioid receptor assays when using Propofol. What could be the cause?

While Propofol's primary target is the GABA-A receptor, interactions with other receptor systems can be complex. If you are studying opioid receptors, consider the following:

  • Reagent Integrity:

    • Propofol Formulation: Propofol is typically formulated in a lipid emulsion.[10] Ensure the emulsion is stable and has been stored correctly. Components of the formulation could potentially interfere with your assay.

    • Peptide Degradation: If you are using peptide-based agonists or antagonists in your assay, be aware that they are susceptible to degradation. Use freshly prepared solutions and avoid repeated freeze-thaw cycles.[11]

  • Assay Conditions:

    • Agonist Concentration: Ensure you are using an appropriate concentration of your opioid receptor agonist. If the concentration is too high, it may overcome any potential modulatory or inhibitory effects of Propofol.[11]

    • Stimulation Time: The duration of agonist stimulation should be optimized to capture the peak signaling response.[11]

  • Controls:

    • Positive Control: Use a known opioid receptor antagonist, such as Naloxone, to confirm that your assay system can detect antagonism.[11]

    • Vehicle Control: Test the effect of the Propofol vehicle alone on your assay to rule out any non-specific effects.

In Vivo Studies

Q3: My animal subjects are exhibiting paradoxical excitation or myoclonic movements after Propofol administration. Is this a known effect?

Yes, while Propofol is a central nervous system depressant, paradoxical excitation and mild myoclonic movements can occur.[10][12]

  • Potential Causes:

    • Dosage and Administration Rate: The dose and rate of Propofol administration can influence its effects.[10]

    • Individual Variability: Patients and animal subjects can show considerable variability in their response to Propofol.[10]

  • Troubleshooting and Mitigation:

    • Adjust Dosage and Infusion Rate: Carefully titrate the dose and consider a slower infusion rate.

    • Co-administration of other agents: In a clinical setting, co-administration with other agents can sometimes mitigate these effects. For research purposes, be aware of potential drug-drug interactions.

    • Monitor Subjects Closely: Record the incidence and severity of these movements to correlate with dosage and other experimental parameters.

Q4: I am observing significant hypotension and respiratory depression in my animal models, even at what I believe are therapeutic doses. How can I address this?

Hypotension and respiratory depression are known and common side effects of Propofol.[1][10][13][14][15]

  • Underlying Mechanisms:

    • Vasodilation: Propofol can cause a drop in blood pressure due to its vasodilatory effects, possibly through the inhibition of sympathetic nerve activity.[10]

    • Respiratory Depressant: Propofol is a respiratory depressant and can frequently produce apnea.[10][13]

  • Troubleshooting and Experimental Considerations:

    • Dose-Response Curve: Establish a careful dose-response curve for the desired anesthetic effect versus the adverse cardiovascular and respiratory effects in your specific animal model.

    • Rate of Administration: The hypotensive effects are related to the dose and rate of administration. A slower infusion rate may mitigate these effects.[10]

    • Fluid Support: Ensure adequate hydration of the animal subjects, as this can help to manage hypotension.

    • Ventilatory Support: For studies involving higher doses or prolonged administration of Propofol, be prepared to provide mechanical ventilation.

    • Concurrent Medications: Be aware that co-administration of opioid analgesics can potentiate the hypotensive effects of Propofol.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of Propofol

ParameterValueDescription
Onset of Action ~40 secondsTime to loss of consciousness after intravenous injection.[4]
Duration of Action 3-5 minutes (single bolus)The short duration is due to rapid redistribution from the CNS to other tissues.[4]
Distribution Half-Life 2-4 minutesRapid redistribution from highly perfused tissues (brain) to less perfused tissues (muscle, fat).[1]
Elimination Half-Life 2-24 hoursThe long elimination half-life is related to the slow diffusion from the lipophilic peripheral compartment.[10]

Table 2: Common Side Effects of Propofol and Their Frequency

Side EffectFrequencyNotes
Pain on Injection CommonCan be mitigated by using a larger vein or pretreatment with lidocaine.[10][16]
Hypotension CommonDose-dependent and related to the rate of administration.[10][13][14][15]
Apnea (transient) CommonFrequently occurs following induction doses.[10][13]
Hypertriglyceridemia CommonAssociated with the lipid emulsion formulation.[13]
Myoclonic Movements CommonMild movements are frequently observed.[10]
Propofol Infusion Syndrome (PRIS) Rare but SeriousAssociated with prolonged, high-dose infusions.[10][13][14][17]
Anaphylaxis RareSevere allergic reactions can occur.[14][15]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay) to Assess Propofol Cytotoxicity

This protocol is adapted from methodologies used to study the effects of Propofol on vascular smooth muscle cells.[8][9]

Objective: To determine the effect of Propofol on cell viability.

Materials:

  • Rat vascular smooth muscle cells (VSMCs) or other cell line of interest

  • Complete cell culture medium

  • Propofol

  • DMSO (vehicle)

  • Hydrogen Peroxide (H2O2) (for inducing oxidative stress, if applicable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Induction of Oxidative Stress (Optional): To investigate the effects of Propofol under oxidative stress, pre-treat cells with a known concentration of H2O2 (e.g., 200 µM) for a specified period.[9]

  • Propofol Treatment: Prepare serial dilutions of Propofol in serum-free medium. Also, prepare a vehicle control (DMSO in serum-free medium). Remove the old medium from the cells and add the Propofol dilutions and controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: General Workflow for In Vitro Opioid Receptor Antagonism Assay

This is a generalized workflow for assessing the potential antagonistic effect of a compound like Propofol on opioid receptors, based on standard practices for such assays.[11][18]

Objective: To determine if Propofol can antagonize the effect of a known opioid receptor agonist.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., µ-opioid receptor)

  • Opioid receptor agonist (e.g., DAMGO for µ-opioid receptor)

  • Propofol

  • Known opioid receptor antagonist (e.g., Naloxone, as a positive control)

  • Assay buffer

  • Detection reagents for the specific signaling pathway being measured (e.g., cAMP assay kit)

Procedure:

  • Cell Preparation: Prepare cells expressing the opioid receptor of interest. This could involve culturing a stable cell line or preparing primary cells.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of Propofol or the positive control antagonist (Naloxone) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the opioid agonist (typically at its EC80, the concentration that gives 80% of the maximal response) to the wells.

  • Incubation: Incubate for a period optimized to capture the peak signaling response (e.g., 10-15 minutes for a cAMP assay).[11]

  • Signal Detection: Stop the reaction and measure the downstream signaling output (e.g., cAMP levels, calcium flux, or receptor internalization).

  • Data Analysis: Plot the agonist's response in the presence of different concentrations of Propofol. A rightward shift in the agonist dose-response curve indicates competitive antagonism. Calculate the IC50 of Propofol if a dose-dependent inhibition is observed.

Mandatory Visualization

G cluster_0 Troubleshooting Unexpected Cell Death Start Start Unexpected_Cell_Death Unexpected cell death observed with Propofol? Start->Unexpected_Cell_Death Check_Oxidative_Stress Is the cell system under oxidative stress? Unexpected_Cell_Death->Check_Oxidative_Stress Yes Standard_Cytotoxicity Investigate standard cytotoxicity or off-target effects. Unexpected_Cell_Death->Standard_Cytotoxicity No Pro_Injury_Effect Potential pro-injury effect of Propofol via miRNA-21 pathway. Check_Oxidative_Stress->Pro_Injury_Effect Yes Check_Cell_Type Is the effect cell-type specific? Check_Oxidative_Stress->Check_Cell_Type No End End Pro_Injury_Effect->End Check_Cell_Type->Standard_Cytotoxicity No Check_Cell_Type->End Yes, investigate further Standard_Cytotoxicity->End

Caption: Troubleshooting workflow for unexpected cell death in Propofol studies.

G cluster_0 Propofol's Primary Signaling Pathway Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Binds and Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases duration of channel opening Increased_Cl_Influx Increased Cl- Influx Chloride_Channel->Increased_Cl_Influx Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Sedation, Anesthesia) Reduced_Excitability->CNS_Depression G cluster_0 Experimental Workflow: In Vitro Antagonism Assay Prepare_Cells 1. Prepare cells expressing receptor Pre_incubate 2. Pre-incubate with Propofol or Control Prepare_Cells->Pre_incubate Add_Agonist 3. Add Agonist (e.g., DAMGO at EC80) Pre_incubate->Add_Agonist Incubate 4. Incubate for peak response Add_Agonist->Incubate Detect_Signal 5. Detect Signal (e.g., cAMP levels) Incubate->Detect_Signal Analyze_Data 6. Analyze Data (Dose-response shift) Detect_Signal->Analyze_Data

References

Technical Support Center: Refinement of Animal Models for Propofol Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propofol (B549288) in animal models of pain.

Mechanism of Action: GABAergic Signaling

Propofol primarily exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of the chloride channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2] At high concentrations, Propofol may directly activate the GABA-A receptor.[1][3]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Activates Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel_Open->Hyperpolarization Cl- Influx Propofol Propofol Propofol->GABA_A_Receptor Potentiates GABA effect

Caption: Propofol's potentiation of GABA-A receptor activity.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with Propofol.

Q1: We are observing high variability in the analgesic effect of Propofol in our rodent model. What are the potential causes?

A1: Variability in analgesic response can stem from several factors:

  • Animal-specific factors:

    • Strain: Different rodent strains can have varying sensitivities to drugs.

    • Sex: Sex-based differences in drug metabolism and pain perception can influence outcomes.

    • Age and weight: These factors can affect drug distribution and clearance.

    • Stress: High stress levels can alter baseline pain thresholds. Ensure adequate acclimatization and gentle handling.

  • Procedural factors:

    • Route of administration: Intravenous administration provides rapid onset, while intraperitoneal injection may have more variable absorption.

    • Dosing accuracy: Ensure precise calculation and administration of the dose based on individual animal weight.

    • Timing of behavioral testing: The analgesic effect of Propofol is relatively short-lived. Behavioral testing must be conducted within the therapeutic window.

Q2: How can we differentiate the analgesic effects of Propofol from its sedative effects in behavioral assays?

A2: This is a critical consideration. Here are some strategies:

  • Dose-response studies: Conduct a thorough dose-response study to identify a dose of Propofol that produces analgesia with minimal sedation.

  • Control groups: Include a control group that receives a sedative known not to have analgesic properties to assess the impact of sedation on the behavioral endpoint.

  • Multiple behavioral tests: Utilize a battery of tests that measure different aspects of pain. For example, a reduction in spontaneous guarding behavior may be a more specific indicator of analgesia than a change in withdrawal latency in a reflex-based test.

  • Motor function assessment: Include tests of motor coordination (e.g., rotarod test) to evaluate the sedative effects of Propofol at the doses being tested for analgesia.

Q3: Our animals are showing signs of distress or adverse reactions following Propofol administration. What should we do?

A3: Monitor animals closely for any adverse effects. Common issues include:

  • Respiratory depression: Propofol can cause a transient decrease in respiratory rate. Ensure the dose is appropriate and be prepared to provide respiratory support if necessary.

  • Hypotension: Propofol can cause a drop in blood pressure. Monitor cardiovascular parameters if possible.

  • Injection site reactions: Although less common with the lipid emulsion formulation, irritation can occur. Ensure proper injection technique.

If adverse reactions are observed, reduce the dose or consider a different administration route. Consult with a veterinarian for appropriate supportive care.

Q4: We are not observing a significant analgesic effect of Propofol in our inflammatory pain model. What could be the problem?

A4: Several factors could contribute to a lack of efficacy:

  • Inappropriate dose: The dose may be too low to produce a significant analgesic effect. A dose-response study is recommended.

  • Timing of administration: Propofol may be more effective when administered preemptively (before the inflammatory insult) rather than after the establishment of inflammation.[4][5]

  • Choice of pain model: The analgesic effects of Propofol may be more pronounced in certain types of pain. Consider the specific mechanisms of your pain model.

  • Drug formulation: The formulation of Propofol can influence its pharmacokinetics and pharmacodynamics.[6]

Detailed Experimental Protocols

Inflammatory Pain Model (Formalin Test) and Propofol Analgesia Assessment

This protocol outlines a typical workflow for inducing inflammatory pain using the formalin test in rats and assessing the analgesic effect of Propofol.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Pain Induction cluster_assessment Phase 4: Behavioral Assessment Acclimatization Acclimatize Rats (min. 3 days) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Propofol doses) Baseline->Grouping Propofol_Admin Administer Propofol/Vehicle (e.g., i.v.) Grouping->Propofol_Admin Formalin_Injection Inject Formalin (s.c.) into Hind Paw Propofol_Admin->Formalin_Injection Observation Observe and Score Nociceptive Behaviors (Phases I & II) Formalin_Injection->Observation Data_Analysis Analyze Data Observation->Data_Analysis

Caption: Experimental workflow for assessing Propofol analgesia.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Acclimatization: House animals in a controlled environment for at least 3 days prior to experimentation to minimize stress.

  • Baseline Testing (Optional): Conduct baseline measurements of mechanical sensitivity using von Frey filaments to ensure all animals have similar baseline pain thresholds.

  • Drug Administration:

    • Administer Propofol (e.g., 0.6 mg/kg/min for 1 hour via tail vein infusion) or vehicle control.[5]

    • Allow for a recovery period from the anesthetic effects of Propofol before pain induction (e.g., 30 minutes to 2 hours).[5]

  • Formalin Test:

    • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the animal in a clear observation chamber.

    • Record the amount of time the animal spends licking, biting, or shaking the injected paw.

    • The observation period is typically divided into two phases: Phase I (0-10 minutes post-injection) and Phase II (10-60 minutes post-injection).[7][8]

  • Data Analysis: Compare the nociceptive scores between the Propofol-treated and vehicle-treated groups for both phases of the formalin test. A significant reduction in the score indicates an analgesic effect.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Propofol in Rats
ParameterValueReference
Initial Volume of Distribution (V1)1-2 L/kg[9]
Volume of Distribution at Steady State (Vss)2-10 x body weight[9]
Clearance30-80 mL/kg/min[9]
Elimination Half-life (t1/2)Varies with dose and infusion duration[10]
Table 2: Recommended Parameters for Behavioral Pain Assays in Rodents
AssayStimulusCommon ParametersTypical Cut-off TimeReference
Hot Plate Test Thermal (Heat)Plate temperature: 50-55°C30-60 seconds[11][12]
Von Frey Test MechanicalApplication of calibrated filaments to the plantar surface of the pawN/A[13][14]
Formalin Test ChemicalSubcutaneous injection of 1-5% formalin into the pawN/A[7][15]

References

enhancing the specificity of Profadol Hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the specificity of Profadol Hydrochloride binding assays. The information is presented in a question-and-answer format to directly address common challenges and questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

Profadol is characterized as a selective mu (µ)-opioid receptor agonist.[1] Its pharmacological effects are mediated through binding to and activation of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[2][3]

Q2: What are the main types of opioid receptors, and why is specificity important for Profadol?

The three main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[2][3] While they share some similarities, their activation can lead to different physiological and psychological effects.[2] Ensuring that a binding assay is specific for the µ-opioid receptor is critical to accurately determine the potency and selectivity of Profadol and to avoid confounding results from interactions with delta or kappa receptors.

Q3: What is the general mechanism of action for a µ-opioid receptor agonist like Profadol?

Upon binding to the µ-opioid receptor, an agonist like Profadol induces a conformational change in the receptor. This leads to the activation of intracellular G-proteins. The subsequent signaling cascade typically involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels, such as the opening of potassium channels and the closing of calcium channels. These events culminate in a decrease in neuronal excitability and neurotransmitter release.

Q4: What are Ki, IC50, and Bmax in the context of a binding assay?

  • IC50 (Inhibitory Concentration 50%): This is the concentration of a competing ligand (like Profadol) that displaces 50% of a specific radioligand from its receptor. It is an experimental value that depends on the assay conditions.[4]

  • Ki (Inhibition Constant): The Ki is the dissociation constant of the competing ligand. It is an intrinsic measure of the affinity of the ligand for the receptor and is independent of the assay conditions. It is calculated from the IC50 value. A lower Ki value indicates a higher binding affinity.

  • Bmax (Maximum Binding Capacity): This represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein or sites/cell .[4] It is determined through a saturation binding assay.

Quantitative Data Summary

CompoundKi at µ-Opioid Receptor (nM)Receptor Affinity Category
Sufentanil0.138High (< 1 nM)
Buprenorphine0.485High (< 1 nM)
Fentanyl2.13Medium (1-100 nM)
Morphine7.21Medium (1-100 nM)
Oxycodone41.3Medium (1-100 nM)
Propoxyphene321Low (> 100 nM)
Tramadol12,486Low (> 100 nM)
Data adapted from a study on recombinant human µ-opioid receptors. The original study should be consulted for detailed experimental conditions.[5]

Visualized Signaling Pathway and Workflows

G cluster_membrane Cell Membrane cluster_intracellular profadol Profadol (Agonist) mor Mu-Opioid Receptor (GPCR) profadol->mor Binding g_protein Gi/o Protein (α, βγ) mor->g_protein Activation ac Adenylyl Cyclase g_protein->ac αi subunit inhibits k_channel K+ Channel g_protein->k_channel βγ subunit activates ca_channel Ca2+ Channel g_protein->ca_channel βγ subunit inhibits camp cAMP ac->camp converts k_ion K+ k_channel->k_ion Efflux response Decreased Neuronal Excitability ca_channel->response atp ATP atp->ac camp->response Reduced Signaling k_ion->response ca_ion Ca2+ ca_ion->ca_channel Influx Blocked

Caption: Mu-Opioid Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_separation Incubation & Separation cluster_analysis Data Analysis arrow arrow prep_membranes Prepare Membranes (e.g., from CHO-hMOR cells) determine_protein Determine Protein Concentration (e.g., Bradford Assay) prep_membranes->determine_protein add_buffer Add Assay Buffer determine_protein->add_buffer add_radioligand Add Radioligand (e.g., [3H]DAMGO at Kd) add_buffer->add_radioligand add_profadol Add Serial Dilutions of Profadol HCl add_radioligand->add_profadol add_nsb Add NSB Control (e.g., high conc. Naloxone) add_radioligand->add_nsb add_total Add Vehicle for Total Binding add_radioligand->add_total add_membranes Add Membrane Preparation add_profadol->add_membranes add_nsb->add_membranes add_total->add_membranes incubate Incubate to Equilibrium (e.g., 60 min at 25°C) add_membranes->incubate filter Rapid Filtration over GF/B filters incubate->filter wash Wash with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count plot Plot % Inhibition vs. log[Profadol] count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Competitive Radioligand Binding Assay Workflow.

Troubleshooting Guide

Q: My non-specific binding (NSB) is very high (e.g., >30% of total binding). How can I reduce it?

A: High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Here are several strategies to reduce it:

  • Optimize the Unlabeled Ligand for NSB:

    • Identity: Use a structurally different compound that binds to the same receptor (e.g., naloxone (B1662785) for µ-opioid receptors) to define NSB. This can sometimes yield lower NSB than using unlabeled Profadol.

    • Concentration: Ensure the concentration is high enough to saturate all specific sites (typically 100-1000 times the Ki of the unlabeled ligand).

  • Reduce Radioligand Concentration:

    • Non-specific binding is often non-saturable. Lowering the radioligand concentration (ideally to its Kd value or slightly below for competitive assays) can decrease NSB while maintaining a good specific binding window.

  • Modify Assay Buffer Composition:

    • Add BSA: Including Bovine Serum Albumin (e.g., 0.1% - 0.5%) in the buffer can block non-specific binding sites on the filter plates and labware.

    • Adjust Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can reduce non-specific electrostatic interactions.

  • Optimize Washing Steps:

    • Increase Wash Volume/Number: Use a larger volume of ice-cold wash buffer or increase the number of washes to more effectively remove unbound radioligand.

    • Decrease Wash Time: While counterintuitive, very long wash times can promote dissociation of the specific ligand-receptor complex. Perform washes as quickly as possible.

Q: My specific binding signal is too low, resulting in a poor signal-to-noise ratio. What can I do?

A: A low specific signal can be due to several factors related to the receptor source or assay conditions.

  • Check Receptor Preparation:

    • Increase Protein Concentration: A higher concentration of membrane protein per well will increase the total number of receptors and thus the specific binding signal.

    • Verify Receptor Expression/Integrity: Ensure the cell line is expressing the receptor at sufficient levels and that membrane preparations have been stored correctly (e.g., at -80°C) to prevent degradation.

  • Evaluate the Radioligand:

    • Check Radioligand Quality: Ensure the radioligand has not degraded. Check the expiration date and consider running a saturation curve to confirm its binding affinity (Kd).

    • Use a Higher Specific Activity Radioligand: This will provide more radioactive counts per bound molecule, increasing the signal.

  • Optimize Incubation Conditions:

    • Ensure Equilibrium: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.

    • Check Temperature: Binding is often temperature-dependent. While room temperature (25°C) is common, some assays perform better at 37°C or 4°C.

G start Problem: High Non-Specific Binding (NSB > 30% of Total) q1 Is NSB defined with 100-1000x Ki of an unlabeled competitor? start->q1 s1 Action: Adjust competitor concentration or use a different competitor (e.g., Naloxone). q1->s1 No q2 Is radioligand concentration set at or below its Kd? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Lower radioligand concentration. q2->s2 No q3 Does assay buffer contain BSA (e.g., 0.1%)? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Add BSA to buffer to block non-specific sites. q3->s3 No q4 Are filters pre-soaked (e.g., in 0.5% PEI)? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Pre-soak filters to reduce filter binding. q4->s4 No q5 Are wash steps optimized (ice-cold buffer, rapid)? q4->q5 Yes a4_yes Yes a4_no No s4->q5 s5 Action: Increase wash volume or number of washes. Ensure washes are rapid. q5->s5 No end_node Re-evaluate Assay: If problem persists, consider a different radioligand or receptor source. q5->end_node Yes a5_yes Yes a5_no No s5->end_node

Caption: Troubleshooting Logic for High Non-Specific Binding.

Detailed Experimental Protocols

The following are generalized protocols for conducting radioligand binding assays with this compound. They should be optimized for your specific laboratory conditions and reagents.

Protocol 1: Membrane Preparation from hMOR-Expressing Cells
  • Cell Culture: Culture cells stably expressing the human µ-opioid receptor (hMOR), such as CHO-hMOR or HEK-hMOR, to confluence.

  • Harvesting: Scrape cells into ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh Lysis Buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to a desired protein concentration (e.g., 1-2 mg/mL).

  • Quantification & Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay (To Determine Kd and Bmax)

This assay is performed with a µ-opioid receptor selective radioligand (e.g., [3H]DAMGO) to characterize the receptor density in the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.

  • Total Binding: To each well, add:

    • 50 µL of Assay Buffer

    • 50 µL of radioligand at varying concentrations (e.g., 0.1 to 20 nM, spanning ~0.1x to 10x the expected Kd).

  • Non-Specific Binding: To a parallel set of wells, add:

    • 25 µL of Assay Buffer

    • 25 µL of a saturating concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

    • 50 µL of radioligand at the same varying concentrations.

  • Initiate Reaction: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle shaking.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters 3 times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting NSB from total binding. Plot specific binding versus radioligand concentration and use non-linear regression (one-site binding model) to determine the Kd and Bmax.

Protocol 3: Competitive Binding Assay (To Determine Ki of Profadol)
  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-Specific Binding: 25 µL Assay Buffer + 25 µL unlabeled competitor (e.g., 10 µM Naloxone)

    • Competition: 25 µL Assay Buffer + 25 µL of this compound at various concentrations (e.g., 12 concentrations spanning from 10 pM to 10 µM).

  • Add Radioligand: Add 50 µL of the µ-selective radioligand (e.g., [3H]DAMGO) at a fixed concentration (typically at its Kd value, as determined in Protocol 2) to all wells.

  • Initiate Reaction: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells. Final volume is 200 µL.

  • Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Analysis:

    • Calculate the percentage of specific binding at each concentration of Profadol.

    • Plot the percent specific binding against the log concentration of Profadol.

    • Use non-linear regression (sigmoidal dose-response model) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Effects of Profadol Hydrochloride and Pentazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two opioid analgesics, Profadol (B1213207) Hydrochloride and Pentazocine (B1679294). While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer insights into their respective mechanisms of action, receptor binding affinities, and analgesic efficacy.

Overview and Mechanism of Action

Profadol Hydrochloride is an opioid analgesic developed in the 1960s that acts as a mixed agonist-antagonist at the μ-opioid receptor. Its analgesic potency is reported to be comparable to that of pethidine (meperidine).

Pentazocine is a synthetic opioid that functions as a kappa-opioid receptor (κOR) agonist and a partial agonist or weak antagonist at the mu-opioid receptor (μOR).[1][2] This dual mechanism contributes to its analgesic effects, which are accompanied by a ceiling effect for respiratory depression, a notable difference from full μ-opioid agonists.[2]

The distinct receptor interaction profiles of these two compounds suggest differences in their analgesic and side-effect profiles.

Signaling Pathways

The analgesic effects of both Profadol and Pentazocine are primarily mediated through the activation of opioid receptors, which are G-protein coupled receptors. The signaling cascade initiated by receptor activation leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced transmission of pain signals.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid Opioid Agonist (Profadol / Pentazocine) Receptor Opioid Receptor (μOR / κOR) Opioid->Receptor Binds to G_Protein Gi/Go Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces conversion ATP ATP PKA Protein Kinase A cAMP->PKA Decreased activation Neurotransmitter Reduced Neurotransmitter Release PKA->Neurotransmitter IonChannels->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Generalized opioid receptor signaling pathway for analgesia.

Receptor Binding Affinity

The affinity of a drug for its target receptors is a key determinant of its potency and pharmacological profile. The following table summarizes the available data on the binding affinities (Ki) of this compound and Pentazocine for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available
Pentazocine >100627.6[3][4][5]

Note: Lower Ki values indicate higher binding affinity.

Pentazocine exhibits a strong preference for the κ-opioid receptor and a weaker affinity for the μ- and δ-opioid receptors.[3] Unfortunately, specific Ki values for this compound could not be located in the available literature, precluding a direct quantitative comparison of receptor binding affinities.

Preclinical Analgesic Potency

Preclinical studies in animal models provide valuable information on the analgesic potency of compounds. The median effective dose (ED50) is a common measure of potency, representing the dose required to produce a therapeutic effect in 50% of the subjects.

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Pentazocine RatProstaglandin (B15479496) HyperalgesiaIntraperitonealApprox. 25 (relative to Morphine ID50 of 0.5)[4]
Pentazocine RatTail ImmersionIntraperitoneal16.2[4]

Direct ED50 values for this compound were not found in the reviewed literature. For Pentazocine, studies have reported its analgesic effects in various animal models. For instance, in the prostaglandin hyperalgesia test in rats, the rank order of potency after intraperitoneal administration was found to be morphine > d-propoxyphene > pentazocine > codeine.[4] In the tail immersion test, the smallest effective intraperitoneal dose of pentazocine was 16.2 mg/kg, compared to 9 mg/kg for morphine.[4]

Clinical Efficacy in Pain Management

Clinical trials in humans are essential for determining the real-world analgesic efficacy of a drug. While head-to-head trials of Profadol and Pentazocine are not available, individual studies provide insights into their effectiveness in managing moderate to severe pain.

This compound: Clinical studies from the 1970s indicated that both oral and intramuscular Profadol demonstrated analgesic activity. A study comparing it to morphine and codeine was conducted, but specific quantitative outcomes were not detailed in the available abstract.[6]

Pentazocine: Pentazocine has been evaluated in various clinical settings, particularly for postoperative pain.

  • A study on postoperative pain found that a combination of 25 mg of pentazocine and 650 mg of acetaminophen (B1664979) was significantly superior to a placebo and equivalent to combinations of acetaminophen with codeine or propoxyphene.[7]

  • In another study comparing intramuscular tramadol (B15222) (100 mg) and pentazocine (30 mg) for postoperative pain, both drugs showed good analgesic activity. However, the initial dose of tramadol was found to be significantly more effective than pentazocine in the first few hours post-administration.[8]

  • A study on patient-controlled analgesia (PCA) for postoperative pain after gynecological or obstetric operations found that intravenous pentazocine provided satisfactory pain relief with a mean initial dose of 169.4 µg/kg, followed by decreasing doses over the next 24 hours.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are examples of protocols used to assess the analgesic effects of these compounds.

Preclinical: Tail-Flick Test

This test is a common method to assess the analgesic activity of drugs in rodents by measuring their response to a thermal stimulus.

Tail-Flick Test Workflow Start Start Acclimatize Acclimatize Rats to Testing Environment Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency (Radiant Heat Source) Acclimatize->Baseline Administer Administer Drug (e.g., Pentazocine or Vehicle) Baseline->Administer Wait Wait for Specified Time (e.g., 30, 60, 90, 120 min) Administer->Wait Measure Measure Post-Treatment Tail-Flick Latency Wait->Measure Analyze Analyze Data (Compare Latencies) Measure->Analyze End End Analyze->End

Caption: Workflow for a typical tail-flick analgesia experiment.

Protocol Details:

  • Animals: Male Wistar rats are often used.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • The rat's tail is placed over a radiant heat source.

    • The time taken for the rat to "flick" its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • A baseline latency is recorded before drug administration.

    • The drug (e.g., pentazocine) or a vehicle control is administered, typically via intraperitoneal or subcutaneous injection.

    • Tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) or the change in latency from baseline is calculated to determine the analgesic effect.

Clinical: Postoperative Pain Assessment

This outlines a general protocol for a clinical trial evaluating an analgesic in patients who have undergone surgery.

Postoperative Pain Clinical Trial Workflow Start Start Recruit Recruit Eligible Patients Undergoing Surgery Start->Recruit Consent Obtain Informed Consent Recruit->Consent Randomize Randomize Patients to Treatment Groups (e.g., Pentazocine, Placebo) Consent->Randomize Administer Administer Investigational Drug Postoperatively Randomize->Administer AssessPain Assess Pain at Regular Intervals (e.g., using Visual Analog Scale) Administer->AssessPain AssessSideEffects Monitor for and Record Adverse Events AssessPain->AssessSideEffects Analyze Analyze Pain Scores and Adverse Event Data AssessSideEffects->Analyze End End Analyze->End

Caption: General workflow for a clinical trial on postoperative pain.

Protocol Details:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

  • Participants: Patients scheduled for a specific type of surgery (e.g., abdominal, orthopedic).

  • Intervention: Administration of the study drug (e.g., pentazocine) or a comparator/placebo at set intervals or via patient-controlled analgesia (PCA) post-surgery.

  • Outcome Measures:

    • Primary: Pain intensity measured using a validated scale (e.g., Visual Analog Scale [VAS] or Numeric Rating Scale [NRS]) at specified time points.

    • Secondary: Time to first request for rescue medication, total consumption of rescue medication, patient satisfaction with pain relief, and incidence of adverse effects (e.g., nausea, vomiting, sedation).

  • Data Analysis: Statistical comparison of pain scores and other outcome measures between the treatment groups.

Summary and Conclusion

Both this compound and Pentazocine are opioid analgesics with mixed agonist-antagonist properties. Pentazocine's mechanism, primarily as a κ-opioid receptor agonist and a weak μ-opioid receptor partial agonist/antagonist, is well-characterized. In contrast, while Profadol is known to be a μ-opioid receptor mixed agonist-antagonist, detailed quantitative data on its receptor binding and analgesic potency are scarce in recent literature.

Pentazocine has demonstrated efficacy in managing moderate to severe pain, although its potency is generally considered less than that of morphine. Clinical data for Profadol is limited, with older studies suggesting an analgesic effect comparable to pethidine.

The lack of direct comparative studies makes it challenging to definitively rank the analgesic efficacy of this compound against Pentazocine. Further research, including head-to-head preclinical and clinical trials, would be necessary to fully elucidate their comparative analgesic profiles and therapeutic potential. Researchers and drug development professionals should consider the distinct receptor pharmacology of these compounds when designing new analgesics or planning clinical investigations.

References

Comparative Guide to the Validation of Profadol Hydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Profadol Hydrochloride's mechanism of action, benchmarked against established opioid analgesics. Due to the limited availability of public domain quantitative data for Profadol, this document focuses on its established qualitative pharmacological profile and compares it with the extensively validated mechanisms of Morphine and Pethidine (Meperidine). The experimental protocols detailed herein represent the gold-standard methodologies for validating the mechanism of action of opioid receptor modulators.

Overview of Mechanism of Action

Profadol is an opioid analgesic developed in the 1960s that acts as a mixed agonist-antagonist at the µ-opioid receptor (MOR).[1] Its analgesic potency is reported to be comparable to that of Pethidine.[1] In contrast, Morphine is a classic full agonist at the µ-opioid receptor, serving as a benchmark for opioid analgesics.[2][3] Pethidine is also a synthetic pure agonist at the µ-opioid receptor.[4]

The validation of this mechanism involves a series of in vitro experiments designed to characterize the drug's interaction with the target receptor and its subsequent functional effect on cellular signaling pathways. Key parameters for comparison include binding affinity (Ki), functional potency (EC50), and efficacy (Emax).

Quantitative Comparison of Receptor Binding and Functional Activity

Table 1: µ-Opioid Receptor Binding Affinity

CompoundKi (nM)Receptor SourceRadioligandReference
Profadol HCl Not Available---
Morphine 1.168Recombinant human MOR[3H]-DAMGO[5]
Pethidine 239.3Recombinant human MOR[3H]-DAMGO[5]

Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity for the receptor.

Table 2: µ-Opioid Receptor Functional Activity

CompoundEC50 (nM)Emax (%)Assay TypeReference
Profadol HCl Not AvailableNot Available--
Morphine 106.252.82Inhibition of GABA IPSCs[6]
Pethidine AgonistAgonistGTPγS Binding / cAMP[4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug, often expressed as a percentage of the response to a standard full agonist like DAMGO.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway for µ-opioid receptor activation and the general experimental workflows used to validate the mechanism of action.

Caption: µ-Opioid Receptor (MOR) Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (GTPγS) prep_mem Prepare Membranes (e.g., from hMOR-expressing cells) incubate Incubate Membranes with Radioligand ([3H]DAMGO) & Test Compound (e.g., Profadol) prep_mem->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate count Quantify Radioactivity separate->count analyze_ki Analyze Data (IC50 -> Ki) count->analyze_ki result Characterize Compound: Affinity, Potency, Efficacy analyze_ki->result prep_mem2 Prepare Membranes incubate_g Incubate Membranes with [35S]GTPγS, GDP & Test Compound prep_mem2->incubate_g separate_g Separate Bound/Free [35S]GTPγS (Filtration) incubate_g->separate_g count_g Quantify Radioactivity separate_g->count_g analyze_ec50 Analyze Data (EC50 & Emax) count_g->analyze_ec50 analyze_ec50->result start Start: Validate Mechanism of Action start->prep_mem start->prep_mem2

Caption: General Experimental Workflow for MoA Validation.

Detailed Experimental Protocols

The validation of Profadol's mechanism of action would typically involve the following experimental procedures.

This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Objective: To measure the ability of Profadol to compete with a known high-affinity radioligand for binding to the µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).[5]

    • Radioligand: A high-affinity µ-opioid receptor agonist, typically [3H]DAMGO, used at a concentration close to its dissociation constant (Kd).[1][7]

    • Test Compound: this compound, prepared in a range of concentrations.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]

    • Non-specific Binding Control: A high concentration of a non-labeled opioid, such as naloxone, to determine the level of non-specific binding.[5]

    • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[8]

    • Scintillation Counter: To measure radioactivity.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, the [3H]DAMGO radioligand, and varying concentrations of Profadol.[9]

    • Equilibration: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

    • Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand.[9]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.[8]

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Plot the amount of bound radioactivity against the concentration of Profadol.

    • Determine the IC50 value, which is the concentration of Profadol that inhibits 50% of the specific binding of [3H]DAMGO.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This assay measures the functional activation of the µ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation. It is a direct measure of G-protein activation.[10]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of Profadol as an agonist at the µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes expressing the µ-opioid receptor.

    • Radioligand: [35S]GTPγS.

    • Reagents: Guanosine diphosphate (B83284) (GDP) to suppress basal binding, assay buffer (containing MgCl2 and NaCl).[11]

    • Test Compound: this compound, prepared in a range of concentrations.

    • Positive Control: A known full µ-opioid receptor agonist, such as DAMGO.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of Profadol.

    • Reaction: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

    • Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating the G-protein-bound [35S]GTPγS from the free radioligand.[10]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS binding against the concentration of Profadol.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy). The Emax is often expressed as a percentage of the maximal stimulation achieved with a standard full agonist like DAMGO.[10]

Conclusion

The validation of this compound's mechanism of action relies on standard pharmacological assays that quantify its interaction with the µ-opioid receptor. Based on existing literature, Profadol acts as a mixed agonist-antagonist with an analgesic potency similar to Pethidine. A direct quantitative comparison with other opioids is challenging due to the absence of publicly available binding affinity and functional potency data. The experimental protocols outlined in this guide provide a robust framework for generating such data, which is essential for a comprehensive understanding of Profadol's pharmacological profile and for guiding further drug development efforts.

References

comparative analysis of Profadol and other mixed agonist-antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pain management, mixed agonist-antagonist opioids represent a unique class of analgesics. These compounds exhibit a dual action, simultaneously activating certain opioid receptors while blocking others. This complex mechanism of action offers a distinct therapeutic profile, potentially providing effective pain relief with a reduced risk of certain side effects commonly associated with full agonist opioids, such as respiratory depression and dependence. This guide provides a comparative analysis of prominent mixed agonist-antagonist analgesics, with a focus on their receptor binding profiles, analgesic efficacy, and adverse effect profiles, supported by experimental data.

Receptor Binding Affinity and Functional Activity

The defining characteristic of mixed agonist-antagonist opioids lies in their differential interaction with various opioid receptor subtypes, primarily the mu (µ), kappa (κ), and delta (δ) receptors. The binding affinity (Ki) and functional activity (e.g., partial agonism, antagonism) at these receptors dictate the overall pharmacological effect of each drug.

DrugMu (µ) ReceptorKappa (κ) ReceptorDelta (δ) Receptor
Buprenorphine Partial Agonist (High Affinity)AntagonistAntagonist (weak)[1]
Pentazocine Partial AgonistAgonist-
Nalbuphine AntagonistAgonist-
Butorphanol Partial AgonistAgonist-

Table 1: Receptor Binding and Functional Activity of Selected Mixed Agonist-Antagonist Opioids. This table summarizes the primary activity of each drug at the major opioid receptor subtypes. Data compiled from various sources.[1]

Signaling Pathways of Mixed Agonist-Antagonist Opioids

The analgesic and side effects of these opioids are a direct consequence of their interaction with their respective receptors and the subsequent intracellular signaling cascades. Upon binding, these G-protein coupled receptors modulate adenyl cyclase activity and ion channel function.

Opioid Receptor Signaling Pathways cluster_agonist Agonist/Partial Agonist Activity cluster_antagonist Antagonist Activity Agonist Agonist or Partial Agonist Receptor_Agonist Opioid Receptor (e.g., µ, κ) Agonist->Receptor_Agonist G_Protein_Agonist Gi/Go Protein Receptor_Agonist->G_Protein_Agonist Adenyl_Cyclase_Agonist Adenyl Cyclase G_Protein_Agonist->Adenyl_Cyclase_Agonist Inhibition Ion_Channel_Agonist Ion Channels G_Protein_Agonist->Ion_Channel_Agonist cAMP_Agonist ↓ cAMP Adenyl_Cyclase_Agonist->cAMP_Agonist Analgesia Analgesia cAMP_Agonist->Analgesia K_Channel_Agonist ↑ K+ Conductance (Hyperpolarization) Ion_Channel_Agonist->K_Channel_Agonist Ca_Channel_Agonist ↓ Ca2+ Conductance Ion_Channel_Agonist->Ca_Channel_Agonist K_Channel_Agonist->Analgesia Ca_Channel_Agonist->Analgesia Antagonist Antagonist Receptor_Antagonist Opioid Receptor (e.g., µ) Antagonist->Receptor_Antagonist No_Signal No Signal Transduction Receptor_Antagonist->No_Signal Blockade Blockade of Endogenous/Exogenous Agonist Effects No_Signal->Blockade Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor-Containing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Drug Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End In Vivo Analgesia (Tail-Flick) Workflow Start Start Acclimation Acclimate Animal to Restraint Start->Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Drug_Admin Administer Test Drug Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Tail-Flick Latency Drug_Admin->Post_Treatment Analysis Analyze Change in Latency and Calculate ED50 Post_Treatment->Analysis End End Analysis->End

References

Profadol Hydrochloride: A Comparative Analysis of Opioid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Profadol Hydrochloride's cross-reactivity with other opioid receptors. Profadol, an opioid analgesic developed in the 1960s, is known to act as a mixed agonist-antagonist at the µ-opioid receptor (MOR). However, a comprehensive understanding of its interaction with δ-opioid (DOR) and κ-opioid (KOR) receptors is crucial for a complete pharmacological profile.

Comparative Analysis of Opioid Receptor Interactions

The following table summarizes the available binding affinity and functional activity data for this compound and a selection of other representative opioid compounds at the µ, δ, and κ opioid receptors. This allows for an indirect comparison of Profadol's likely receptor interaction profile.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) and Functional Activities (EC50, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Mixed Agonist-AntagonistData Not AvailableData Not Available
Morphine Ki: 1.168[1]Ki: 270Ki: 350
EC50 (cAMP): Data Not Available
Fentanyl Ki: 1.346[1]Ki: 1600Ki: 1400
EC50 (GTPγS): 3.8
Buprenorphine Ki: 0.3654[1] (Partial Agonist)Ki: 140Ki: 67 (Antagonist)
EC50 (cAMP): Data Not Available
Naloxone Ki: 1.518[2] (Antagonist)Ki: 26Ki: 16

Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The following diagram illustrates the general signaling pathway for the µ-opioid receptor.

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K+ K_channel->K_ion Efflux Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release Analgesia Ca_channel->Cellular_Response Leads to Opioid_Agonist Opioid Agonist (e.g., Profadol, Morphine) Opioid_Agonist->MOR Binds to ATP ATP cAMP->Cellular_Response Leads to K_ion->Cellular_Response Leads to Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Caption: General signaling pathway of the µ-opioid receptor.

Experimental Protocols

The characterization of a compound's cross-reactivity with opioid receptors involves both binding and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the opioid receptor (µ, δ, or κ) B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]DAMGO for MOR) A->B C Add increasing concentrations of the test compound (e.g., Profadol) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity using scintillation counting E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: In a multi-well plate, the membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate a G-protein coupled receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Experimental Workflow:

GTP_Assay_Workflow A Prepare cell membranes expressing the opioid receptor and associated G-proteins B Incubate membranes with GDP to ensure G-proteins are in an inactive state A->B C Add increasing concentrations of the test compound (agonist) B->C D Add [35S]GTPγS to initiate the reaction C->D E Incubate to allow for [35S]GTPγS binding to activated G-proteins D->E F Separate bound from free [35S]GTPγS (e.g., via filtration) E->F G Quantify bound radioactivity using scintillation counting F->G H Calculate EC50 and Emax values G->H

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes containing the opioid receptor and its coupled G-proteins are prepared.

  • Pre-incubation: Membranes are pre-incubated with guanosine (B1672433) diphosphate (B83284) (GDP) to ensure that the G-proteins are in their inactive, GDP-bound state.

  • Agonist Stimulation: Varying concentrations of the test compound (agonist) are added to the membranes.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the filters is determined by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.[3][4][5][6]

Conclusion

While this compound is established as a mixed agonist-antagonist at the µ-opioid receptor, a detailed understanding of its cross-reactivity with δ and κ opioid receptors is limited by the lack of publicly available quantitative binding and functional data. The provided comparative data for other opioids highlights the diverse receptor interaction profiles that contribute to their distinct pharmacological effects. Further investigation using modern receptor binding and functional assay techniques would be necessary to fully elucidate the cross-reactivity profile of this compound and its potential implications for its therapeutic use and side-effect profile.

References

A Comparative Analysis of the Analgesic Efficacy of Propofol in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of Propofol (B549288) with established opioid analgesics—morphine, pethidine, and codeine—across various preclinical pain models. The data presented is compiled from published experimental studies to offer an objective evaluation of Propofol's potential as an analgesic agent.

Executive Summary

Propofol, a widely used intravenous anesthetic, has demonstrated some analgesic properties in preclinical studies. This guide summarizes the available quantitative data from three standard pain models: the tail-flick test, the hot-plate test, and the writhing test. While direct comparative studies with morphine, pethidine, and codeine are limited, this guide consolidates the existing evidence to facilitate a comparative assessment. The underlying signaling pathways potentially involved in Propofol's analgesic effects, including the GABAa receptor, PI3K/Akt, and JAK/STAT pathways, are also detailed.

Comparative Analgesic Efficacy

The following tables summarize the quantitative data on the analgesic efficacy of Propofol and other selected analgesics in different pain models. It is important to note that the data are collated from various studies and direct head-to-head comparisons were not always available.

Table 1: Analgesic Efficacy in the Tail-Flick Test (Mouse)

CompoundDose RangeRoute of AdministrationED₅₀ (mg/kg)Notes
Propofol5.0 - 14.3 mg/kgi.v.Not explicitly determined alone, but showed dose-dependent effects.[1]Data from a study evaluating Propofol in combination with alfentanil.[1]
Morphine-s.c.~1.5 mg/kgED₅₀ value determined in a tail clip method, which is comparable to the tail-flick test.[2] A separate study showed a 1.8-fold increase in ED50 after developing tolerance.[3]
Codeine-s.c.7-5 mg/kgED₅₀ value determined in a tail clip method.[2]
Pethidine20 mg/kgi.p.-Showed a significant analgesic effect in the hot-plate test, which is also a thermal nociception model.[4]

Table 2: Analgesic Efficacy in the Hot-Plate Test (Mouse)

CompoundDose RangeRoute of AdministrationED₅₀ (mg/kg)Notes
Propofol6.5 - 15.5 mg/kgi.v.Not explicitly determined alone, but showed dose-dependent antinociception.[1]Data from a study evaluating Propofol in combination with alfentanil.[1]
Morphine-s.c.-Potent analgesic in this model.
Pethidine20 mg/kgi.p.-A significant 24-hour rhythm was observed in the latency to thermal response.[4]
Codeine30 µg/mli.p.-Used as a standard in some hot-plate test protocols.[5]

Table 3: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Mouse)

CompoundDose RangeRoute of AdministrationED₅₀ / % InhibitionNotes
Propofol15.0 - 28.5 mg/kgi.p.Dose-dependently reduced the frequency of writhing.[1]Data from a study evaluating Propofol in combination with alfentanil.[1]
Morphine-s.c.-Standard opioid analgesic in this model.
Pethidine----
Codeine-s.c.ED₅₀ of 18 mg/kg in a similar nociceptive test (toe-pinch).[6]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Tail-Flick Test

The tail-flick test is a measure of spinal analgesic activity. A high-intensity light beam is focused on the distal portion of a mouse's or rat's tail. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time (e.g., 15 seconds) is typically used to prevent tissue damage. The test is performed before and at various time points after the administration of the test compound. An increase in tail-flick latency is indicative of an analgesic effect.

Hot-Plate Test

The hot-plate test assesses the central analgesic activity of a compound. An animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded. A cut-off time is employed to avoid tissue damage. The test is conducted before and after drug administration, and an increase in latency suggests an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity. An intraperitoneal injection of acetic acid (e.g., 0.6% solution) is administered to a mouse, which induces a characteristic stretching and writhing behavior. The number of writhes is counted for a specific period (e.g., 20 minutes) following the injection. The test compound is administered prior to the acetic acid injection. A reduction in the number of writhes compared to a control group indicates analgesic activity. The percentage of inhibition is calculated using the formula:

% Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100[7]

Signaling Pathways in Propofol-Mediated Analgesia

The analgesic effects of Propofol may be mediated through various signaling pathways. The following diagrams illustrate the key pathways implicated in pain modulation.

GABAA_Signaling cluster_neuron Neuron Propofol Propofol GABAA_R GABAa Receptor Propofol->GABAA_R Positive Allosteric Modulation Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Enhances GABA-mediated Chloride Influx Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Reduced_Nociception Reduced Nociceptive Transmission Hyperpolarization->Reduced_Nociception

Figure 1: Propofol's modulation of the GABAa receptor signaling pathway.

Propofol is known to potentiate the activity of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[8][9][10][11][12] This potentiation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in nociceptive signal transmission.

PI3K_Akt_Signaling Propofol Propofol PTEN PTEN Propofol->PTEN Activates Analgesia Analgesia Propofol->Analgesia PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Pain_Signaling Pain Signaling (e.g., IL-6 production) PI3K->Pain_Signaling Promotes Akt->Pain_Signaling Promotes

Figure 2: Involvement of the PI3K/Akt pathway in Propofol's analgesic effect.

Studies suggest that a sub-anesthetic dose of Propofol can attenuate pain by modulating the PTEN/PI3K/Akt signaling pathway.[13][14][15] Propofol appears to activate PTEN, which in turn inhibits PI3K and its downstream target Akt, leading to a reduction in the production of pro-inflammatory molecules like IL-6 that contribute to pain signaling.[13][14][15]

JAK_STAT_Signaling Cytokines Pro-inflammatory Cytokines JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Pro-nociceptive mediators) STAT->Gene_Expression Translocates to nucleus and induces Nociception Nociception Gene_Expression->Nociception Propofol Propofol Propofol->JAK Potential Inhibition

Figure 3: The JAK/STAT signaling pathway in nociception and potential modulation by Propofol.

The JAK/STAT signaling pathway is a critical regulator of cytokine-mediated inflammation and has been implicated in pain modulation. While direct evidence of Propofol's interaction with this pathway in the context of analgesia is still emerging, its known anti-inflammatory properties suggest a potential inhibitory role.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the preclinical pain models discussed.

Tail_Flick_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Test Compound Baseline->Administer Wait Wait for Drug Absorption Administer->Wait Measure_Post Measure Post-Treatment Tail-Flick Latency Wait->Measure_Post Analyze Analyze Data (% MPE) Measure_Post->Analyze End End Analyze->End

Figure 4: Experimental workflow for the Tail-Flick Test.

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Hot-Plate Latency Acclimatize->Baseline Administer Administer Test Compound Baseline->Administer Wait Wait for Drug Absorption Administer->Wait Measure_Post Measure Post-Treatment Hot-Plate Latency Wait->Measure_Post Analyze Analyze Data Measure_Post->Analyze End End Analyze->End

Figure 5: Experimental workflow for the Hot-Plate Test.

Writhing_Test_Workflow Start Start Group Group Animals Start->Group Administer Administer Test Compound/Vehicle Group->Administer Wait Wait for Drug Absorption Administer->Wait Inject_AA Inject Acetic Acid (i.p.) Wait->Inject_AA Observe Observe and Count Writhes Inject_AA->Observe Analyze Calculate % Inhibition Observe->Analyze End End Analyze->End

Figure 6: Experimental workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

The available preclinical data suggests that Propofol exhibits dose-dependent antinociceptive effects in various pain models. However, its analgesic potency, when compared to traditional opioids like morphine, pethidine, and codeine, appears to be less pronounced. The primary mechanism of Propofol's analgesic action is likely linked to its modulation of GABAa receptors, with emerging evidence suggesting the involvement of other signaling pathways such as PI3K/Akt. Further head-to-head comparative studies are warranted to fully elucidate the analgesic potential of Propofol and its place in pain management. This guide serves as a foundational resource for researchers and scientists in the field of drug development and pain research.

References

A Head-to-Head Comparison of Profadol and Tramadol for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of analgesic drug development, a thorough understanding of existing therapeutic agents is paramount. This guide provides a detailed head-to-head comparison of two centrally acting analgesics: Profadol and tramadol (B15222). While tramadol is a widely prescribed and extensively researched medication, Profadol is a less common compound with limited publicly available data. This comparison aims to synthesize the known pharmacological properties of both drugs, presenting available quantitative data and outlining standard experimental methodologies relevant to their evaluation.

Overview and Mechanism of Action

Profadol is an opioid analgesic developed in the 1960s by Parke-Davis. It is classified as a mixed agonist-antagonist at the µ-opioid receptor.[1] This dual action suggests a complex pharmacological profile, potentially offering analgesia with a ceiling effect on respiratory depression, a common and dangerous side effect of full µ-opioid agonists. Its analgesic potency is reported to be comparable to that of pethidine (meperidine).[1]

Tramadol is also a centrally acting analgesic with a dual mechanism of action. It functions as a weak agonist at the µ-opioid receptor and, notably, also inhibits the reuptake of serotonin (B10506) and norepinephrine.[1] This multimodal action contributes to its analgesic effects, particularly in neuropathic pain states. Tramadol itself is a racemic mixture, and its metabolites, particularly O-desmethyltramadol (M1), are significantly more potent µ-opioid receptor agonists than the parent compound.

Signaling Pathways

The distinct mechanisms of Profadol and tramadol are initiated through different primary interactions at the neuronal level.

cluster_profadol Profadol Signaling Pathway Profadol Profadol mu_Opioid_Receptor_P μ-Opioid Receptor Profadol->mu_Opioid_Receptor_P G_Protein_P Gi/o Protein Activation mu_Opioid_Receptor_P->G_Protein_P AC_Inhibition_P Adenylyl Cyclase Inhibition G_Protein_P->AC_Inhibition_P Ion_Channel_Modulation_P Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_P->Ion_Channel_Modulation_P cAMP_Decrease_P ↓ cAMP AC_Inhibition_P->cAMP_Decrease_P Neuronal_Hyperpolarization_P Neuronal Hyperpolarization Ion_Channel_Modulation_P->Neuronal_Hyperpolarization_P Reduced_Neurotransmitter_Release_P Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) Neuronal_Hyperpolarization_P->Reduced_Neurotransmitter_Release_P Analgesia_P Analgesia Reduced_Neurotransmitter_Release_P->Analgesia_P

A simplified diagram of the Profadol signaling pathway.

cluster_tramadol Tramadol Signaling Pathway Tramadol Tramadol mu_Opioid_Receptor_T μ-Opioid Receptor Tramadol->mu_Opioid_Receptor_T Inhibition Inhibition Tramadol->Inhibition G_Protein_T Gi/o Protein Activation mu_Opioid_Receptor_T->G_Protein_T AC_Inhibition_T Adenylyl Cyclase Inhibition G_Protein_T->AC_Inhibition_T Ion_Channel_Modulation_T Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein_T->Ion_Channel_Modulation_T cAMP_Decrease_T ↓ cAMP AC_Inhibition_T->cAMP_Decrease_T Neuronal_Hyperpolarization_T Neuronal Hyperpolarization Ion_Channel_Modulation_T->Neuronal_Hyperpolarization_T Reduced_Neurotransmitter_Release_T Reduced Neurotransmitter Release Neuronal_Hyperpolarization_T->Reduced_Neurotransmitter_Release_T Analgesia_Opioid Opioid-Mediated Analgesia Reduced_Neurotransmitter_Release_T->Analgesia_Opioid SERT_NET Serotonin & Norepinephrine Reuptake Transporters Increased_5HT_NE ↑ Synaptic Serotonin (5-HT) & Norepinephrine (NE) SERT_NET->Increased_5HT_NE Inhibition->SERT_NET Descending_Inhibitory_Pathways Enhanced Descending Inhibitory Pain Pathways Increased_5HT_NE->Descending_Inhibitory_Pathways Analgesia_Monoamine Monoamine-Mediated Analgesia Descending_Inhibitory_Pathways->Analgesia_Monoamine cluster_workflow Preclinical Analgesic Efficacy Workflow A Animal Model Selection (e.g., rat, mouse) B Baseline Nociceptive Testing (e.g., tail-flick, hot plate) A->B C Drug Administration (Profadol or Tramadol) B->C D Post-treatment Nociceptive Testing (at various time points) C->D E Data Analysis (e.g., %MPE, ED50 calculation) D->E F Comparison to Control (Vehicle and/or active comparator) E->F cluster_clinical_trial Clinical Trial Workflow for Analgesic Efficacy Patient_Screening Patient Screening and Informed Consent Randomization Randomization (Double-blind, placebo-controlled) Patient_Screening->Randomization Baseline_Assessment Baseline Pain Assessment (e.g., VAS, NRS) Randomization->Baseline_Assessment Intervention Intervention (Profadol, Tramadol, or Placebo) Baseline_Assessment->Intervention Post_Intervention_Assessment Post-Intervention Pain and Side Effect Assessment (at scheduled intervals) Intervention->Post_Intervention_Assessment Data_Analysis Statistical Analysis of Efficacy and Safety Post_Intervention_Assessment->Data_Analysis

References

Profadol Hydrochloride vs. Morphine: A Comparative Analysis of Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analgesic efficacy of profadol (B1213207) hydrochloride and morphine, intended for researchers, scientists, and drug development professionals. The information is compiled from available clinical data and pharmacological profiles.

Quantitative Comparison of Analgesic Efficacy

A key clinical trial conducted by Pearson, Lasagna, and Laird in 1971 provides the primary source of direct comparative data between profadol and morphine. The study evaluated the analgesic effects of both drugs administered orally and intramuscularly in postpartum patients with pain.

ParameterProfadol HydrochlorideMorphineCodeine (for reference)Placebo
Intramuscular Dose 40 mg, 80 mg10 mg--
Oral Dose 100 mg, 200 mg-60 mg-
Relative Potency (IM) 10 mg of morphine was found to be approximately equivalent to 80 mg of profadol.Reference--
Peak Analgesic Effect (IM) Not specifiedNot specified--
Duration of Action (IM) Not specifiedNot specified--
Side Effects Drowsiness, dizzinessDrowsiness, dizzinessNot specifiedNot specified

Note: The available data from the summary of the clinical trial does not provide specific quantitative measures of pain relief (e.g., pain intensity scores) but offers a relative potency assessment.

Experimental Protocols

Clinical Analgesic Assay (Pearson et al., 1971)

The comparative study on the analgesic activity of profadol, morphine, and codeine utilized a double-blind, controlled clinical trial design.[1]

  • Study Population: The subjects were postpartum patients experiencing pain.

  • Drug Administration: Profadol was administered both orally (100 mg and 200 mg) and intramuscularly (40 mg and 80 mg). Morphine was administered intramuscularly (10 mg), and codeine was given orally (60 mg) as active comparators. A placebo was also used for control.

  • Methodology: The study was designed as a crossover experiment where patients would receive different treatments at different times. Trained observers interviewed the patients at regular intervals to assess pain relief and any side effects experienced.

  • Primary Outcome: The primary measure of efficacy was the degree of pain relief reported by the patients. Side effects such as drowsiness and dizziness were also recorded.

Mechanism of Action and Signaling Pathways

Profadol is classified as an opioid analgesic.[2] Like morphine, it exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors located on neuronal cell membranes. The activation of these receptors leads to a cascade of intracellular events that ultimately result in analgesia.

Opioid drugs, including morphine, produce their pharmacological actions by binding to opioid receptors (μ, δ, and κ), with morphine primarily acting on μ-opioid receptors.[3] This binding initiates intracellular signaling through the activation of trimeric G-proteins.[3] The G-protein dissociates into its α and βγ subunits, which then modulate various downstream effectors.[3] Key mechanisms include the inhibition of adenylyl cyclase, leading to reduced cAMP levels, the opening of potassium channels causing hyperpolarization, and the inhibition of calcium channels, which reduces neurotransmitter release.[3]

Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (Profadol / Morphine) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binds to G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Decreases G_alpha->AC Inhibits G_beta_gamma->K_Channel Opens G_beta_gamma->Ca_Channel Inhibits Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Neurotransmitter Neurotransmitter Release Ca_influx->Neurotransmitter Decreases Neurotransmitter->Analgesia

Caption: General signaling pathway for opioid agonists like profadol and morphine.

Experimental Workflow

The following diagram illustrates the workflow of the comparative clinical trial for assessing analgesic efficacy.

cluster_workflow Experimental Workflow: Comparative Analgesic Trial cluster_drugs Treatments Patient_Selection Patient Selection (Postpartum Pain) Randomization Randomization & Blinding Patient_Selection->Randomization Drug_Admin Drug Administration (Crossover Design) Randomization->Drug_Admin Data_Collection Data Collection (Pain Relief & Side Effects) Drug_Admin->Data_Collection Profadol_IM Profadol (IM) Drug_Admin->Profadol_IM Profadol_Oral Profadol (Oral) Drug_Admin->Profadol_Oral Morphine_IM Morphine (IM) Drug_Admin->Morphine_IM Codeine_Oral Codeine (Oral) Drug_Admin->Codeine_Oral Placebo Placebo Drug_Admin->Placebo Data_Analysis Data Analysis (Relative Potency) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow of the double-blind, controlled clinical trial.

References

A Comparative In Vivo Analysis of the Therapeutic Windows of Propofol, Fentanyl, and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic windows of three commonly used anesthetic and analgesic agents: Propofol (B549288), Fentanyl, and Ketamine. The information presented is intended to assist researchers in drug development and preclinical safety assessment. The data is compiled from various preclinical studies, and it is important to note that direct head-to-head comparisons in a single study design are limited.

Mechanism of Action at a Glance
  • Propofol: A potent intravenous hypnotic agent, primarily acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This enhances the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS), leading to sedation and anesthesia.

  • Fentanyl: A synthetic opioid that acts as a potent agonist at the µ-opioid receptor. Its analgesic and respiratory depressant effects are primarily mediated through this receptor's signaling pathway in the CNS.

  • Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. By blocking the NMDA receptor, ketamine disrupts excitatory neurotransmission, leading to a state of dissociative anesthesia and analgesia.

Quantitative Comparison of In Vivo Efficacy and Safety

The following tables summarize dose-response data for the anesthetic/analgesic effects and key adverse effects of Propofol, Fentanyl, and Ketamine from preclinical studies in rats.

Table 1: In Vivo Anesthetic/Analgesic Potency in Rats

DrugEndpointRoute of AdministrationEffective Dose (ED50)Reference
Propofol Loss of Righting ReflexIntravenous (infusion)Minimum Infusion Rate (MIR) for LORR[1]
Fentanyl Analgesia (Hot Plate Test)Intravenous~3 µg/kg[2]
Ketamine AnesthesiaIntraperitoneal50 mg/kg (induces anesthesia)[3][4]

Table 2: In Vivo Adverse Effect Profile in Rats

DrugAdverse EffectRoute of AdministrationDose Eliciting EffectReference
Propofol Respiratory DepressionIntravenous (infusion)Dose-dependent decrease in respiratory rate[1][5]
Fentanyl Respiratory Depression (decreased minute ventilation)Intravenous12-50 µg/kg[2]
Ketamine Increased Locomotor Activity (at sub-anesthetic doses)Intraperitoneal4-16 mg/kg[6][7]
Motor Impairment/AtaxiaIntraperitoneal≥ 50 mg/kg[3]

Experimental Protocols

Assessment of Anesthetic Efficacy (Loss of Righting Reflex - LORR)

Objective: To determine the dose of an anesthetic agent required to induce a loss of the righting reflex, a common indicator of anesthesia in rodents.

Procedure:

  • Acclimatize male Sprague-Dawley rats to the experimental environment.

  • Administer the test compound (e.g., Propofol) via the appropriate route (e.g., intravenous infusion).

  • At specified time points after administration, gently place the rat on its back.

  • The inability of the rat to right itself (i.e., return to a prone position with all four paws on the surface) within a defined period (e.g., 30 seconds) is considered a loss of the righting reflex.

  • The dose at which 50% of the animals exhibit LORR (ED50) can be calculated using appropriate statistical methods (e.g., probit analysis).[8][9]

Assessment of Analgesic Efficacy (Hot Plate Test)

Objective: To evaluate the analgesic properties of a compound by measuring the latency of a thermal stimulus-induced pain response.

Procedure:

  • Place a rat on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer immediately upon placing the animal on the hot plate.

  • Observe the animal for nociceptive responses, such as licking or flicking of a hind paw or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compound (e.g., Fentanyl) and repeat the test at various time points to determine the peak effect and duration of action.

Assessment of Respiratory Depression (Whole-Body Plethysmography)

Objective: To measure the effects of a test compound on respiratory parameters in conscious, unrestrained rats.

Procedure:

  • Acclimatize rats to the whole-body plethysmography chambers.

  • Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).

  • Administer the test compound (e.g., Propofol or Fentanyl) via the desired route.

  • Continuously monitor and record respiratory parameters for a defined period post-administration.

  • Analyze the data to determine the dose-dependent effects on respiratory function.[2]

Assessment of Cardiovascular Safety

Objective: To evaluate the effects of a test compound on cardiovascular parameters such as blood pressure and heart rate.

Procedure:

  • Surgically implant telemetry devices in rats to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

  • After a recovery period, record baseline cardiovascular data.

  • Administer the test compound at various doses.

  • Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate.

  • Analyze the data to identify any dose-dependent changes in cardiovascular function.

Signaling Pathways and Experimental Workflows

Signaling Pathways

GABAA_Signaling Propofol Propofol GABAA_Receptor GABA-A Receptor Propofol->GABAA_Receptor Binds to and potentiates Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Propofol's Mechanism of Action via GABA-A Receptor Modulation.

Mu_Opioid_Signaling Fentanyl Fentanyl Mu_Opioid_Receptor µ-Opioid Receptor Fentanyl->Mu_Opioid_Receptor Agonist binding Gi_Protein Gi Protein Activation Mu_Opioid_Receptor->Gi_Protein Respiratory_Depression Respiratory Depression Mu_Opioid_Receptor->Respiratory_Depression Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia

Fentanyl's Signaling Cascade through the µ-Opioid Receptor.

NMDA_Signaling Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Antagonizes Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Blocks Calcium_Influx Reduced Calcium (Ca2+) Influx Ion_Channel->Calcium_Influx Excitatory_Neurotransmission Inhibition of Excitatory Neurotransmission Calcium_Influx->Excitatory_Neurotransmission

Ketamine's Antagonistic Action on the NMDA Receptor.

Experimental Workflows

Therapeutic_Window_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment Efficacy_Dose_Response Dose-Response for Anesthesia/Analgesia (e.g., LORR, Hot Plate) Data_Analysis Calculate ED50 (Efficacy) and TD50 (Toxicity) Efficacy_Dose_Response->Data_Analysis Safety_Dose_Response Dose-Response for Adverse Effects (e.g., Respiratory, Cardiovascular) Safety_Dose_Response->Data_Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Drug_Administration Administer Drug (Propofol, Fentanyl, or Ketamine) at various doses Animal_Model->Drug_Administration Drug_Administration->Efficacy_Dose_Response Drug_Administration->Safety_Dose_Response Therapeutic_Index Determine Therapeutic Index (TD50 / ED50) Data_Analysis->Therapeutic_Index

Workflow for In Vivo Therapeutic Window Determination.

Analgesia_Workflow Start Start Baseline Baseline Measurement (Hot Plate Latency) Start->Baseline Drug_Admin Administer Analgesic (e.g., Fentanyl) Baseline->Drug_Admin Post_Dose_Measurements Measure Latency at Multiple Time Points Drug_Admin->Post_Dose_Measurements Data_Analysis Analyze Change in Latency from Baseline Post_Dose_Measurements->Data_Analysis End End Data_Analysis->End

Workflow for Assessing Analgesic Efficacy.

References

A Comparative Analysis of the Side Effect Profiles of Pentazocine, Morphine, and Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of three distinct opioid analgesics: Pentazocine, a mixed agonist-antagonist; Morphine, a classic opioid agonist; and Fentanyl, a potent synthetic opioid agonist. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences in the adverse effects of these compounds.

Quantitative Comparison of Common Side Effects

The following table summarizes the incidence of common side effects observed with Pentazocine, Morphine, and Fentanyl. Data is aggregated from various clinical studies and post-market surveillance. It is important to note that the incidence of side effects can vary depending on the dose, route of administration, patient population, and study design.

Side EffectPentazocineMorphineFentanyl
Nausea and Vomiting CommonVery CommonCommon
Drowsiness/Sedation Very Common (13.7%)[1]Very CommonCommon
Dizziness Common (6.0%)[1]CommonCommon
Constipation CommonVery CommonLess Common
Respiratory Depression Ceiling EffectDose-dependentDose-dependent
Hallucinations/Psychotomimetic Effects More FrequentRareRare
Headache CommonCommonCommon
Pruritus (Itching) CommonCommonCommon
Cardiovascular Effects Increased heart rate and blood pressureBradycardia, HypotensionBradycardia, Hypotension

Experimental Protocols

The data presented in this guide are derived from a variety of study types, including randomized controlled trials, observational studies, and meta-analyses. The general methodologies employed in these studies are outlined below.

Randomized Controlled Trials (RCTs) for Postoperative Pain
  • Objective: To compare the analgesic efficacy and side effect profiles of Pentazocine, Morphine, and Fentanyl in patients recovering from surgery.

  • Methodology:

    • Patient Selection: Adult patients scheduled for a specific type of surgery (e.g., abdominal, orthopedic) are recruited. Patients with contraindications to opioids are excluded.

    • Randomization: Patients are randomly assigned to receive either Pentazocine, Morphine, or Fentanyl for postoperative pain management. The study is often double-blinded, where neither the patient nor the healthcare provider knows which drug is being administered.

    • Dosing: Equianalgesic doses of the study drugs are administered, typically via patient-controlled analgesia (PCA) pumps or fixed-dose intravenous injections.

    • Data Collection: Pain scores (e.g., Visual Analog Scale), vital signs, and the incidence and severity of side effects (e.g., nausea, vomiting, sedation, respiratory depression) are recorded at regular intervals.

    • Statistical Analysis: The incidence of side effects between the groups is compared using appropriate statistical tests (e.g., chi-square test, Fisher's exact test).

Crossover Studies in Healthy Volunteers
  • Objective: To assess the pharmacodynamic effects, including side effects, of single doses of Pentazocine, Morphine, and Fentanyl in a controlled setting.

  • Methodology:

    • Participant Selection: Healthy adult volunteers with no prior history of opioid use are enrolled.

    • Study Design: A crossover design is employed where each participant receives each of the study drugs (and a placebo) in a randomized order, with a washout period between each drug administration.

    • Drug Administration: A single intravenous dose of each drug is administered.

    • Assessments: Subjective side effects are assessed using questionnaires (e.g., Addiction Research Center Inventory). Physiological parameters such as respiratory rate, oxygen saturation, and cardiovascular monitoring are continuously recorded.

    • Data Analysis: The frequency and intensity of side effects for each drug are compared.

Visualizing Mechanisms and Workflows

Opioid Receptor Signaling Pathways

The following diagram illustrates the general signaling pathway activated by opioid agonists like Morphine and Fentanyl, and the mixed actions of Pentazocine at the mu (μ) and kappa (κ) opioid receptors.

cluster_agonist Opioid Agonist (Morphine, Fentanyl) cluster_mixed Mixed Agonist-Antagonist (Pentazocine) Agonist Agonist μ_receptor_agonist μ-Opioid Receptor Agonist->μ_receptor_agonist G_protein_agonist Gi/Go Protein Activation μ_receptor_agonist->G_protein_agonist Side_Effects_agonist Respiratory Depression, Euphoria, Constipation μ_receptor_agonist->Side_Effects_agonist AC_inhibition_agonist Adenylyl Cyclase Inhibition G_protein_agonist->AC_inhibition_agonist Ca_channel_inhibition Ca2+ Channel Inhibition G_protein_agonist->Ca_channel_inhibition K_channel_activation K+ Channel Activation G_protein_agonist->K_channel_activation Analgesia_agonist Analgesia AC_inhibition_agonist->Analgesia_agonist Ca_channel_inhibition->Analgesia_agonist K_channel_activation->Analgesia_agonist Mixed Mixed κ_receptor_mixed κ-Opioid Receptor (Agonist) Mixed->κ_receptor_mixed μ_receptor_mixed μ-Opioid Receptor (Weak Antagonist/Partial Agonist) Mixed->μ_receptor_mixed Analgesia_mixed Analgesia κ_receptor_mixed->Analgesia_mixed Side_Effects_mixed Dysphoria, Psychotomimetic Effects κ_receptor_mixed->Side_Effects_mixed Reduced_μ_Side_Effects Less Respiratory Depression μ_receptor_mixed->Reduced_μ_Side_Effects Patient_Recruitment Patient Recruitment & Informed Consent Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Pentazocine) Randomization->Group_A Group_B Group B (Morphine) Randomization->Group_B Group_C Group C (Fentanyl) Randomization->Group_C Drug_Administration Drug Administration (e.g., IV PCA) Group_A->Drug_Administration Group_B->Drug_Administration Group_C->Drug_Administration Data_Collection Side Effect & Efficacy Data Collection Drug_Administration->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Side Effect Profile Statistical_Analysis->Results μ_Agonism μ-Receptor Agonism Analgesia Analgesia μ_Agonism->Analgesia Respiratory_Depression Respiratory_Depression μ_Agonism->Respiratory_Depression κ_Agonism κ-Receptor Agonism κ_Agonism->Analgesia Psychotomimetic_Effects Psychotomimetic_Effects κ_Agonism->Psychotomimetic_Effects μ_Antagonism μ-Receptor Antagonism Reduced_Abuse_Potential Reduced_Abuse_Potential μ_Antagonism->Reduced_Abuse_Potential

References

A Comparative Guide to Analytical Methods for the Detection of Propranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methods for the detection and quantification of Propranolol (B1214883) Hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance with supporting experimental data.

Comparison of Validated Analytical Methods

Several analytical techniques have been successfully validated for the determination of Propranolol Hydrochloride in pharmaceutical formulations and biological samples. The primary methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, linearity, and precision.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC 20-280 ng/mL-< 2.13%--[1]
UPLC 10-50 µg/mL96.70-98.72%< 0.72%--[2]
HPTLC 200–2000 ng/spot--59.72 ng180.97 ng[3]
UV-Vis 2-42 µg/ml----[4]
UV-Vis (Derivative) 1-24 µg/ml95.40-103.40%---[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison of analytical methods for Propranolol Hydrochloride.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the concentration of Propranolol Hydrochloride in human plasma.[1]

  • Instrumentation: A Shimadzu HPLC system with a DGU-20A degasser, LC-20AT VP solvent pump, CTO-20AC column oven, SIL-20A auto sampler, and SPD-M20A diode array detector was used.

  • Chromatographic Conditions:

    • Column: C18 column.[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) and pH 4.5 phosphate (B84403) buffer in a 35:65 ratio.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection.

    • Internal Standard: Diltiazem HCl.[1]

  • Sample Preparation:

    • Human plasma samples were subjected to protein precipitation using methanol (B129727).[1]

    • The protein-free plasma samples were then directly injected into the HPLC system.[1]

  • Validation Parameters:

    • Linearity: The method was found to be linear over a concentration range of 20-280 ng/mL.[1]

    • Precision: The peak areas were reproducible with a low coefficient of variation (< 2.13%).[1]

2. High-Performance Thin-Layer Chromatography (HPTLC)

  • Objective: For the estimation of Propranolol Hydrochloride from bulk drug and tablet formulations.[3]

  • Instrumentation: A Camag Linomat V applicator, Camag twin trough TLC chamber, Camag TLC scanner 3, and Wincats software were utilized.[3]

  • Chromatographic Conditions:

    • Stationary Phase: Aluminium backed silica (B1680970) gel 60 F254 TLC plates (20x10 cm).[3]

    • Mobile Phase: An appropriate solvent system is used for development.

    • Detection: Densitometric scanning at 290 nm.[3]

  • Sample Preparation:

    • For tablet analysis, twenty tablets were weighed and finely powdered.[3]

    • An amount of powder equivalent to 40 mg of the drug was dissolved in methanol and sonicated for 20 minutes.[3]

    • The solution was filtered and diluted to 100 ml with methanol. A further 1 ml aliquot was diluted to 10 ml.[3]

  • Validation Parameters:

    • Linearity: The method demonstrated linearity in the concentration range of 200–2000 ng/spot.[3]

    • Sensitivity: The LOD and LOQ were found to be 59.72 ng and 180.97 ng, respectively.[3]

3. UV-Visible Spectrophotometry

  • Objective: For the simultaneous quantitative determination of Propranolol Hydrochloride and Rosuvastatin Calcium in bulk and pharmaceutical dosage forms.[4]

  • Instrumentation: A UV-visible spectrophotometer (Shimadzu, Japan) with 1 cm quartz cells was used.[4]

  • Methodology:

    • Solvent: Methanol of analytical reagent grade was used as the solvent.[4]

    • Wavelength Selection: The λmax for Propranolol Hydrochloride was determined to be 289 nm.[4]

    • Calibration Curve: Stock solutions of 1000 µg/ml were prepared by dissolving 100 mg of Propranolol Hydrochloride in 100 ml of methanol. Further dilutions were made to prepare concentrations in the range of 2-40 µg/ml.[4]

  • Validation Parameters:

    • Linearity: A linear relationship was observed in the range of 2-42 µg/ml with a correlation coefficient (r) of 0.9984.[4]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for the detection of Propranolol Hydrochloride.

Analytical Method Validation Workflow MethodDevelopment Method Development (e.g., HPLC, HPTLC, UV-Vis) Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Analytical Method SystemSuitability->ValidatedMethod

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of the Addiction Liability of Propofol and Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the addiction liability of the intravenous anesthetic agent, propofol (B549288), with that of traditional opioids. By examining data from key preclinical models of addiction, including intravenous self-administration and conditioned place preference, alongside receptor binding affinities and signaling pathways, this document aims to offer an objective resource for understanding the relative abuse potential of these compounds.

Executive Summary

Propofol, a potent GABA-A receptor modulator, and opioids, which primarily act on mu, delta, and kappa opioid receptors, both exhibit significant addiction liability through their modulation of the mesolimbic dopamine (B1211576) system, the brain's primary reward pathway. While both classes of drugs lead to reinforcing behaviors in animal models, the available data suggest differences in their potencies and mechanisms of action. Opioids, particularly potent mu-agonists like fentanyl, generally demonstrate a higher addiction liability, characterized by self-administration at lower doses and more robust conditioned place preference. Propofol's rewarding effects are also well-documented, but direct comparative studies with opioids under identical experimental conditions are limited. This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and visually represents the underlying signaling pathways to facilitate a nuanced understanding of their respective addiction potentials.

Data Presentation

Table 1: Comparative Intravenous Self-Administration Data

Note: Data for propofol and opioids are compiled from separate studies. Direct comparison should be made with caution due to variations in experimental protocols.

CompoundAnimal ModelOperant Response ScheduleAcquisition Criteria / Maintenance DoseKey Findings
Propofol RatFixed Ratio 1 (FR1)Not explicitly defined; maintained on 30 mg/kg/infusionShowed a positive reinforcing effect compared to vehicle.[1]
Morphine RatFixed Ratio 1 (FR1)Stable responding for 0.025 mg/kg/infusionRats adjusted the number of earned infusions based on the dose.[2]
Fentanyl RatFixed Ratio 1 (FR1)5 infusions in < 2 hours for 2 consecutive days at 2.5 µg/kg/infusionRats reliably self-administered fentanyl.[3]
Table 2: Comparative Conditioned Place Preference (CPP) Data

Note: Data for propofol and opioids are compiled from separate studies. Direct comparison should be made with caution due to variations in experimental protocols.

CompoundAnimal ModelDoses TestedConditioning SchedulePeak Preference Score / Dose
Propofol Rat10, 20, 40 mg/kg (i.p.)8 days (4 drug, 4 saline pairings)Statistically significant CPP at 10-40 mg/kg relative to saline.[4]
Morphine Mouse0.32, 1, 3.2, 10, 32, 100 mg/kg (i.p.)4 conditioning daysMaximum preference at 1 mg/kg.[5]
Fentanyl Rat0.04 mg/kg (s.c.)5 injections at 48-h intervalsSignificant preference for the drug-paired compartment.[6]
Table 3: Opioid Receptor Binding Affinities (Ki)

Note: There is a lack of data for the binding affinity of propofol at opioid receptors in the reviewed literature.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)
Morphine 1.168[7]--
Fentanyl 1.346[7]--
Sufentanil 0.1380[[“]]--
Carfentanil 0.051[9]4.7[9]13[9]
Buprenorphine <1[[“]]--
Naloxone 1.518[[“]]--

Experimental Protocols

Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing properties of a drug by determining if an animal will perform a task (e.g., lever press) to receive an injection of the drug.

General Protocol (adapted from studies on fentanyl and morphine):

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein and exits dorsally between the scapulae. Animals are allowed to recover for at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug delivery, and associated cue lights and tones.

  • Acquisition Phase:

    • Animals are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

    • Pressing the active lever results in the intravenous infusion of the drug over a short period (e.g., 5 seconds). This is often paired with a visual or auditory cue.

    • Pressing the inactive lever has no programmed consequences.

    • A "time-out" period follows each infusion, during which lever presses are not reinforced.

    • A fixed-ratio (FR) 1 schedule is typically used initially, where one lever press results in one infusion.

  • Data Collection: The number of active and inactive lever presses, and consequently the number of infusions self-administered, are recorded.

  • Specifics for Fentanyl: Rats were trained to self-administer fentanyl at a dose of 2.5 μg/kg/infusion on an FR1 schedule.[3]

  • Specifics for Morphine: Rats were trained to self-administer morphine at a dose of 0.025 mg/kg/infusion.[2]

Conditioned Place Preference (CPP)

Objective: To measure the rewarding effects of a drug by pairing its administration with a distinct environment. An animal's preference for that environment is then tested in a drug-free state.

General Protocol (adapted from studies on propofol and morphine):

  • Animal Model: Mice (e.g., C57BL/6J) or rats are commonly used.

  • Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment to make them easily distinguishable.

  • Procedure:

    • Pre-Conditioning (Habituation): Animals are allowed to freely explore all compartments of the apparatus to establish baseline preference for each environment. The time spent in each compartment is recorded.

    • Conditioning: This phase typically lasts for several days. On "drug" days, animals are administered the test drug (e.g., propofol or morphine) and confined to one of the compartments (the "drug-paired" side). On "vehicle" days, they are given a saline injection and confined to the opposite compartment (the "vehicle-paired" side). The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).

    • Post-Conditioning (Test): In a drug-free state, animals are placed back in the apparatus and allowed to freely explore all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A "preference score" is calculated, typically as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the pre-conditioning phase. A significant increase in this score indicates a conditioned place preference.

  • Specifics for Propofol: Rats were conditioned over 8 days with intraperitoneal (i.p.) injections of propofol (10, 20, or 40 mg/kg).[4]

  • Specifics for Morphine: Mice underwent conditioning with i.p. injections of morphine across a range of doses, with the maximum preference observed at 1 mg/kg.[5]

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

General Protocol (adapted from [³H]DAMGO binding assays):

  • Materials:

    • Receptor Source: Cell membranes from cell lines expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells) or from specific brain regions of rodents.

    • Radioligand: A tritiated opioid agonist with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).

    • Test Compound: The unlabeled drug of interest (e.g., morphine, fentanyl).

    • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Procedure:

    • In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound are incubated together.

    • A set of wells containing only the membranes and radioligand determines total binding.

    • Another set of wells containing an excess of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is used to determine non-specific binding.

    • The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 35-60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[10]

Signaling Pathways and Mechanisms of Addiction

Both propofol and opioids exert their addictive effects primarily by increasing dopamine release in the nucleus accumbens (NAc), a key component of the mesolimbic reward pathway.[7][11] However, they achieve this through distinct primary mechanisms.

Propofol's Mechanism: Propofol is a positive allosteric modulator of the GABA-A receptor.[12] By enhancing the inhibitory effects of GABA, propofol can disinhibit dopaminergic neurons in the ventral tegmental area (VTA), leading to increased dopamine release in the NAc. Propofol's rewarding effects are also linked to its interactions with the glutamatergic system, particularly NMDA receptors.[9]

Opioids' Mechanism: Opioids, such as morphine and fentanyl, bind to and activate mu-opioid receptors, which are highly expressed on GABAergic interneurons in the VTA.[[“]][11] Activation of these receptors inhibits the GABAergic neurons, thereby disinhibiting the dopaminergic neurons and causing a surge of dopamine release in the NAc.[11][13]

The following diagrams illustrate the primary signaling pathways involved in propofol and opioid addiction, highlighting points of convergence and divergence.

Addiction_Pathways cluster_propofol Propofol Pathway cluster_opioid Opioid Pathway cluster_common Common Reward Pathway Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Potentiates GABA_Neuron_P GABAergic Neuron (Propofol Target) GABA_A->GABA_Neuron_P Enhances Inhibition VTA_DA_Neuron VTA Dopamine Neuron GABA_Neuron_P->VTA_DA_Neuron Disinhibition Opioid Opioids (Morphine, Fentanyl) Mu_Opioid_R Mu-Opioid Receptor Opioid->Mu_Opioid_R Activates GABA_Neuron_O GABAergic Interneuron (Opioid Target) Mu_Opioid_R->GABA_Neuron_O Inhibits GABA_Neuron_O->VTA_DA_Neuron Disinhibition NAc Nucleus Accumbens (NAc) VTA_DA_Neuron->NAc Dopamine Projection Dopamine_Release Increased Dopamine Release NAc->Dopamine_Release Reward Reward & Reinforcement Dopamine_Release->Reward

Primary Mechanisms of Propofol and Opioid Reward

The diagram above illustrates the primary initial actions of propofol and opioids on GABAergic neurons that lead to the disinhibition of dopamine neurons in the VTA.

Downstream_Signaling cluster_inputs cluster_receptors cluster_pathway Propofol Propofol GABA_A GABA-A Receptor Propofol->GABA_A Potentiates NMDA_R NMDA Receptor Propofol->NMDA_R Modulates Opioids Opioids Mu_Opioid_R Mu-Opioid Receptor Opioids->Mu_Opioid_R Activates VTA_DA_Release VTA Dopamine Release GABA_A->VTA_DA_Release Disinhibits Mu_Opioid_R->VTA_DA_Release Disinhibits NMDA_R->VTA_DA_Release Modulates D1_R Dopamine D1 Receptor ERK_Pathway ERK Signaling Pathway D1_R->ERK_Pathway Activates NAc_Dopamine NAc Dopamine Increase VTA_DA_Release->NAc_Dopamine NAc_Dopamine->D1_R Activates CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation DeltaFosB ΔFosB Expression CREB_Phosphorylation->DeltaFosB Gene_Transcription Changes in Gene Transcription DeltaFosB->Gene_Transcription Synaptic_Plasticity Synaptic Plasticity & Long-Term Changes Gene_Transcription->Synaptic_Plasticity

Convergent Downstream Signaling in Addiction

This diagram shows how both propofol and opioids, through their initial receptor interactions, converge on the mesolimbic dopamine system, leading to the activation of common downstream signaling cascades like the ERK pathway and transcription factors such as CREB and ΔFosB, which are crucial for the long-term changes in synaptic plasticity that underlie addiction.[9][14]

Conclusion

The available preclinical data indicate that both propofol and opioids possess significant addiction liability. Opioids, particularly potent mu-agonists, appear to have a higher reinforcing efficacy in animal models. The primary mechanism for both involves the enhancement of dopamine signaling in the mesolimbic pathway, although their initial receptor targets differ. Propofol primarily acts on GABA-A receptors, while opioids act on mu-opioid receptors. Despite these differences, they converge on common intracellular signaling pathways that drive the neuroplastic changes associated with addiction. Further direct comparative studies are warranted to more precisely quantify the relative addiction liability of propofol in relation to various opioids. This information is critical for informing clinical practice, drug development, and regulatory scheduling.

References

Scarcity of Research Data Impedes Comprehensive Cross-Validation of Profadol Findings

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and clinical trial databases reveals a significant lack of recent and detailed research findings for the opioid analgesic Profadol. Developed in the 1960s, Profadol is identified as a mixed agonist-antagonist at the µ-opioid receptor. While early reports describe its analgesic potency as comparable to pethidine (meperidine), extensive quantitative data from clinical trials, detailed experimental protocols, and in-depth comparisons with contemporary analgesics are not readily accessible. This scarcity of information prevents a comprehensive cross-validation and comparison guide as initially requested.

The available information on Profadol is largely historical, with limited data to construct a detailed, evidence-based comparison with other analgesics according to modern standards. The majority of contemporary search results are often confounded with the similarly named but pharmacologically distinct intravenous anesthetic, propofol.

Summary of Available Information on Profadol:

  • Drug Class: Opioid Analgesic

  • Mechanism of Action: Mixed agonist-antagonist at the µ-opioid receptor. This dual action involves both activating and blocking the receptor, which can result in analgesia with a ceiling effect on respiratory depression compared to full opioid agonists.

  • Relative Potency: Described as having analgesic efficacy comparable to pethidine (meperidine).

Due to the absence of detailed, publicly available data, it is not feasible to provide structured tables comparing Profadol's performance with other alternatives or to detail specific experimental protocols from key studies.

Visualizing the Mechanism of Action

While quantitative data is lacking, the fundamental mechanism of Profadol as a mixed agonist-antagonist can be illustrated. This diagram depicts the dual interaction of Profadol with the µ-opioid receptor, leading to both activation (analgesia) and blockade (antagonism), which theoretically contributes to a different side-effect profile compared to full agonists.

Profadol's mixed agonist-antagonist action on the µ-opioid receptor.

The objective of creating a comprehensive comparison guide for Profadol is unachievable with the currently available public data. The historical nature of its development and the apparent lack of sustained research accessible in modern databases mean that the core requirements for data presentation and detailed experimental protocols cannot be met. Researchers, scientists, and drug development professionals seeking information on this compound should be aware of the limited and dated nature of the existing literature. For comparative analgesic research, focusing on more contemporary and well-documented alternatives would be more fruitful.

A Comparative Analysis of Profadol Hydrochloride and Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of opioid research, a thorough understanding of the pharmacological profiles of both established and emerging synthetic opioids is crucial for the development of safer and more effective analgesics. This guide provides a comparative benchmark of Profadol Hydrochloride against a selection of new synthetic opioids, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. The data presented herein is compiled from various in vitro and in vivo studies to facilitate an objective comparison.

Quantitative Comparison of Opioid Receptor Binding Affinities and Analgesic Potency

The affinity of a compound for opioid receptors and its in vivo potency are critical determinants of its analgesic efficacy and potential side effects. The following table summarizes the binding affinities (Ki) at the µ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR), along with the median effective dose (ED50) for analgesia for this compound and several new synthetic opioids.

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Analgesic Potency (ED50)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Morphine 0.213[1]27.9[1]111[1]~1-10 mg/kg (animal models)
Fentanyl 0.007 - 214[2]--~0.01-0.1 mg/kg (animal models)
U-47700 0.91[1]110[1]480[1]~7.5 times more potent than morphine[3]
Carfentanil Sub-nanomolar[2]--~10,000 times more potent than morphine[3]
MT-45 Potent selective µ agonist[4][5]--Antinociception at 1-6 mg/kg (i.p. in mice)[4][5]
N-ethyl-U-47700 EC50 241–767 nM[6]--Emax 139–247% (relative to hydromorphone)[6]
Ketobemidone EC50 32.8–528 nM[6]--Emax 105–271% (relative to hydromorphone)[6]

Note: Ki values can vary significantly between different experimental conditions, including the radioligand, tissue source, and species used.[2] EC50 and Emax values are dependent on the specific assay and animal model employed.

Experimental Protocols

A standardized approach to evaluating the pharmacological properties of opioids is essential for accurate comparison. Below are detailed methodologies for key in vitro and in vivo experiments commonly cited in opioid research.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for specific opioid receptors.

  • Methodology:

    • Tissue Preparation: Homogenates of rat brain tissue, which is rich in opioid receptors, are prepared.

    • Incubation: The tissue homogenates are incubated with a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) of a known affinity and varying concentrations of the test compound (e.g., this compound or a new synthetic opioid).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. [35S]GTPγS Binding Assays

  • Objective: To measure the functional activity (efficacy) of a compound at G-protein coupled receptors (GPCRs) like opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.

    • Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

    • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [35S]GTPγS is a measure of this activation.

    • Separation and Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting after separation of bound and free radioligand.

    • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound.

3. In Vivo Antinociception Assays (e.g., Tail-flick and Hot Plate Tests)

  • Objective: To assess the analgesic efficacy of a compound in animal models of acute pain.

  • Methodology:

    • Animal Model: Typically, mice or rats are used.

    • Drug Administration: The test compound is administered, often via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses.

    • Nociceptive Stimulus:

      • Tail-flick test: A focused beam of heat is applied to the animal's tail, and the latency to flick the tail away from the heat source is measured.

      • Hot plate test: The animal is placed on a heated surface, and the latency to lick its paws or jump is recorded.

    • Data Collection: Baseline latencies are measured before drug administration. Post-drug latencies are measured at several time points.

    • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose and time point. The ED50, the dose that produces a 50% reduction in pain response, is determined from the dose-response curve.

Visualizing Opioid Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel βγ subunit modulates GDP GDP G_Protein->GDP ATP ATP Adenylyl_Cyclase->ATP Cellular_Response Decreased Neuronal Excitability (Analgesia) Ion_Channel->Cellular_Response Contributes to Opioid Opioid Agonist (e.g., Profadol) Opioid->Opioid_Receptor Binds to GTP GTP GTP->G_Protein cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Leads to

Caption: Opioid Receptor Signaling Pathway.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_development Drug Development Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., [35S]GTPγS) (Determine EC50, Emax) Binding->Functional Analgesia Analgesia Models (e.g., Tail-flick, Hot Plate) (Determine ED50) Functional->Analgesia Side_Effects Side Effect Profiling (e.g., Respiratory Depression, Constipation) Analgesia->Side_Effects Lead_Opt Lead Optimization Side_Effects->Lead_Opt Clinical Clinical Trials Lead_Opt->Clinical Start Compound Synthesis Start->Binding

Caption: Experimental Workflow for Opioid Comparison.

References

Propofol: A Comparative Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo experimental data available for Propofol (B549288), a widely used intravenous anesthetic agent. The following sections detail its mechanism of action, summarize key quantitative findings, and outline the methodologies employed in pivotal studies. This information is intended to facilitate a deeper understanding of the correlation between Propofol's effects observed in laboratory settings and its clinical manifestations.

Mechanism of Action: GABAergic Pathway

Propofol primarily exerts its sedative and hypnotic effects by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the main inhibitory neurotransmitter in the central nervous system.[1][2][3][4][5] By binding to the GABAA receptor, Propofol increases the duration of the opening of the chloride channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2]

GABASignaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_Receptor GABA_A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Propofol Propofol Propofol->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: Simplified signaling pathway of Propofol's action on the GABA_A receptor.

In Vitro vs. In Vivo Data Comparison

While a formal Level A in vitro-in vivo correlation (IVIVC) for Propofol is not extensively documented in the provided literature, a comparison of its effects in different experimental settings provides valuable insights. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Effects on Nitric Oxide Pathway
ParameterIn Vitro FindingIn Vivo Finding (Surgical Patients)
NO Production Increased (EC50 = 23.5 µM)[6]Increased by 52%[6]
cNOS Activity Increased (EC50 = 18.6 µM)[6]Increased by 57%[6]
iNOS Activity Inhibited (IC50 = 19.9 µM)[6]Inhibited by 53%[6]
COX-1 Activity Inhibited (IC50 = 32.6 µM)[6]Inhibited by 53%[6]
COX-2 Activity Inhibited (IC50 = 187 µM)[6]Inhibited by 81%[6]
Table 2: Effects on Platelet Aggregation
Study TypePropofol ConcentrationFinding
In Vitro 5.81 +/- 2.73 microg/mlSignificant inhibition of platelet aggregation[7]
In Vitro 2.08 +/- 1.14 microg/mlNo significant inhibition of platelet aggregation[7]
In Vivo Infusion in patientsSignificant inhibition of platelet aggregation[7]
In Vitro 0, 2, 4, and 10 μg/mL (up to 3h incubation)No inhibitory effect on platelet aggregation[8]

Note: The conflicting findings on platelet aggregation highlight the complexity of translating in vitro results to in vivo outcomes and may be influenced by experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are generalized protocols based on the descriptions in the cited literature.

In Vitro Analysis of Nitric Oxide Pathway
  • Sample Collection: Whole blood was obtained from healthy volunteers.[6]

  • Incubation: Blood samples were incubated with varying concentrations of Propofol.[6]

  • Measurement: Nitric oxide (NO) production, as well as the activities of constitutive nitric oxide synthase (cNOS), inducible nitric oxide synthase (iNOS), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) were measured in whole blood, neutrophils, and plasma.[6]

Ex Vivo Analysis in Surgical Patients
  • Patient Population: ASA class I or II surgical patients were included in the study.[6]

  • Anesthesia: Anesthesia was induced with an intravenous dose of 2.5 mg/kg Propofol, followed by an infusion of 4 mg/kg/h.[6]

  • Sample Collection: Blood samples were collected from the patients.

  • Measurement: The same parameters as in the in vitro study (NO production, cNOS, iNOS, COX-1, and COX-2 activities) were measured. Plasma concentrations of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNFα) were also determined.[6]

Platelet Aggregation Studies

In Vivo Protocol:

  • Patient Group: Ten patients scheduled for surgery were enrolled.

  • Anesthesia: Anesthesia was induced and maintained with a continuous infusion of Propofol.

  • Blood Sampling: Blood samples were taken before and during the Propofol infusion.

  • Measurement: Platelet aggregation was measured.[7]

In Vitro Protocol:

  • Blood Source: Blood was collected from healthy volunteers.

  • Incubation: Whole blood was incubated with different concentrations of Propofol (e.g., 0, 2, 4, and 10 μg/mL) for specified durations (e.g., 1, 2, or 3 hours) at 37°C.[8]

  • Analysis: Platelet aggregation was measured using a platelet function analyzer.[8]

ExperimentalWorkflow cluster_invitro In Vitro Arm cluster_invivo In Vivo / Ex Vivo Arm Sample_vitro Sample Collection (Healthy Volunteers) Incubation_vitro Incubation with Varying Propofol Conc. Sample_vitro->Incubation_vitro Measurement_vitro Parameter Measurement Incubation_vitro->Measurement_vitro Data_Analysis Data Analysis & Comparison Measurement_vitro->Data_Analysis Patient Patient Recruitment (Surgical Patients) Anesthesia Propofol Administration Patient->Anesthesia Sample_vivo Sample Collection (During Anesthesia) Anesthesia->Sample_vivo Measurement_vivo Parameter Measurement Sample_vivo->Measurement_vivo Measurement_vivo->Data_Analysis

Figure 2: General experimental workflow for comparing in vitro and in vivo effects of Propofol.

Conclusion

The presented data demonstrates a reasonable correlation between the in vitro and in vivo effects of Propofol, particularly concerning its impact on the nitric oxide pathway. The observed discrepancies in platelet aggregation studies underscore the importance of carefully designed experiments and the cautious interpretation of in vitro data. While in vitro studies provide a valuable tool for mechanistic investigations, in vivo validation remains critical for understanding the complete pharmacological profile of a drug. Further research focusing on a direct and comprehensive IVIVC for Propofol could provide a more predictive mathematical model for its in vivo performance based on in vitro characteristics.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Profadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical substances is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Profadol Hydrochloride, a controlled substance. Adherence to these procedures is vital to ensure safety, maintain regulatory compliance, and minimize environmental impact.

It is important to note that this compound is a controlled substance, and its disposal is regulated by the U.S. Drug Enforcement Administration (DEA). The following procedures are based on DEA regulations for the disposal of controlled substances and general chemical safety principles. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for detailed instructions.

Key Disposal Principles for Controlled Substances

The primary goal of controlled substance disposal is to render the substance "non-retrievable." This means it cannot be transformed into a physical or chemical state that would allow it to be used as a controlled substance.[1] The DEA outlines several methods for the disposal of controlled substances by registrants, such as reverse distribution, or destruction by an approved method.

Quantitative Data on Disposal
ParameterRequirementRegulation
Destruction Standard Must be rendered "non-retrievable"21 CFR 1317.90
Witness Requirement On-site destruction must be witnessed by two authorized employees.21 CFR 1317.95(d)
Record Keeping A disposal log must be maintained for at least two years.21 CFR 1304.22
Reverse Distributor Destruction Timeline A reverse distributor must destroy controlled substances within 30 days of receipt.DEA Final Rule on the Disposal of Controlled Substances

Experimental Protocols for Disposal

The following is a generalized, step-by-step protocol for the disposal of this compound in a laboratory setting, in accordance with DEA regulations for controlled substances.

Objective: To safely and compliantly dispose of this compound, rendering it non-retrievable.

Materials:

  • This compound waste

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

  • DEA-compliant controlled substance disposal container or system (e.g., a system that chemically denatures the substance)

  • Disposal logbook

  • Two authorized employees

Procedure:

  • Authorization and Witnessing: Ensure two authorized employees are present to handle and witness the entire destruction process.[1]

  • Personal Protective Equipment (PPE): Both individuals must don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Preparation of Disposal System: Prepare the DEA-compliant disposal system according to the manufacturer's instructions. This may involve adding water to a pre-filled container with a denaturing agent.

  • Introduction of Waste: Carefully place the this compound waste into the disposal container. Avoid creating dust or aerosols.

  • Activation of Disposal System: Securely close the container and activate the denaturing process as per the system's instructions. This typically involves shaking the container to mix the contents.

  • Record Keeping: Both employees must sign the disposal log, documenting the date, time, quantity of this compound disposed of, and their signatures.[1] This log must be retained for a minimum of two years.[1]

  • Final Disposal of Container: Once the contents are rendered non-retrievable, the container may be placed in the appropriate waste stream as determined by your institution's EHS guidelines. If the original substance was classified as hazardous waste, the entire container must be disposed of as hazardous waste.[1]

Visualizing the Disposal Workflow and Safety Considerations

To further clarify the disposal process, the following diagrams illustrate the procedural workflow and the key safety and compliance considerations.

A Gather Materials: - this compound Waste - PPE - Disposal System - Logbook B Two Authorized Employees Present A->B C Don Appropriate PPE B->C D Prepare Disposal System C->D E Introduce Waste into System D->E F Activate Denaturing Process E->F G Record Disposal in Logbook F->G H Final Container Disposal G->H

Caption: this compound Disposal Workflow.

cluster_0 Core Principle cluster_1 Regulatory Compliance cluster_2 Safety Procedures A Render Non-Retrievable B DEA Regulations (21 CFR Part 1317) A->B Informs C Institutional EHS Guidelines A->C Informs D State and Local Regulations A->D Informs E Appropriate PPE B->E Dictates F Proper Handling B->F Dictates G Avoid Inhalation/Contact B->G Dictates C->E Dictates C->F Dictates C->G Dictates D->E Dictates D->F Dictates D->G Dictates

Caption: Key Safety and Compliance Considerations.

Environmental Considerations

While specific data on the environmental impact of this compound is limited, it is crucial to prevent its release into the environment. Pharmaceuticals, in general, can be harmful to aquatic life and may persist in water systems.[2][3] Therefore, never dispose of this compound by flushing it down the drain or placing it in the regular trash unless it has been rendered non-retrievable by a DEA-compliant method. The active ingredients in many pharmaceuticals are not always effectively removed by wastewater treatment plants.[2]

By adhering to these rigorous disposal protocols, laboratory professionals can ensure the safe and compliant handling of this compound, thereby protecting themselves, the public, and the environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.